molecular formula C22H29ClO6 B601920 Cloprostenol CAS No. 54276-21-0

Cloprostenol

Katalognummer: B601920
CAS-Nummer: 54276-21-0
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloprostenol is a prostanoid.
A synthetic prostaglandin F2alpha analog. The compound has luteolytic effects and is used for the synchronization of estrus in cattle.
See also: Latanoprost (related);  Travoprost (narrower);  Bimatoprost (narrower) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-72-3 (mono-hydrochloride salt)
Record name Cloprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048372, DTXSID50860575
Record name Cloprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-epi Cloprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54276-21-0, 40665-92-7, 54276-22-1
Record name D-cloprostenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54276-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cloprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-epi Cloprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloprostenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPROSTENOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and termination of pregnancy. Its complex stereochemical architecture has made it a challenging target for organic synthesis, leading to the development of several innovative synthetic strategies. This technical guide provides an in-depth overview of two prominent synthesis pathways for this compound: a modern chemoenzymatic approach and a classic method commencing from the Corey lactone. Detailed experimental protocols, quantitative data, and visual representations of the synthesis routes and its mechanism of action are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological activities. This compound, as a synthetic PGF2α analogue, selectively binds to the prostaglandin F receptor (FP), a G-protein coupled receptor.[1][2] This interaction initiates a signaling cascade that leads to the regression of the corpus luteum, thereby reducing progesterone levels and inducing luteolysis. The intricate structure of this compound, featuring a cyclopentane core with two hydroxylated side chains and specific stereochemistry, necessitates precise and efficient synthetic methodologies. This guide will explore two distinct and significant pathways for its synthesis.

Chemoenzymatic Synthesis of this compound

A contemporary and highly efficient approach to this compound synthesis employs a combination of chemical and enzymatic transformations. This chemoenzymatic route, developed by Zhu and colleagues in 2021, utilizes key enzymatic reactions to establish crucial stereocenters with high selectivity, leading to a concise and effective synthesis.[3][4]

Synthesis Pathway Overview

The synthesis commences with a readily available bicyclic ketone and proceeds through a series of steps including a Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation and a ketoreductase (KRED)-catalyzed reduction to furnish the this compound core. The final steps involve the installation of the α- and ω-chains via standard organic transformations.

G cluster_start Starting Material cluster_core Core Elaboration cluster_end Final Assembly A Bicyclic Ketone B Lactone Intermediate A->B BVMO-catalyzed oxidation C Diol Intermediate B->C Dechlorination, Prins Reaction, Deformylation D Protected Corey Alcohol C->D Regioselective p-phenylbenzoylation E Enone Intermediate D->E Oxidation, Horner-Wadsworth-Emmons olefination F Allylic Alcohol E->F KRED-catalyzed reduction G Hemiacetal F->G Ester Hydrolysis, DIBAL-H reduction H This compound G->H Wittig Olefination

Chemoenzymatic Synthesis of this compound.
Quantitative Data

The following table summarizes the step-by-step yields for the chemoenzymatic synthesis of this compound.

StepTransformationReagents and ConditionsYield (%)
1BVMO-catalyzed oxidationCHMORhodo1, GDH, NADP+, glucose99 (ee)
2Dechlorination, Prins Reaction, DeformylationZn, paraformaldehyde, formic acid81 (over 3 steps)
3Regioselective p-phenylbenzoylationp-Phenylbenzoyl chloride, CuCl2, Ad975
4Oxidation and HWE OlefinationTEMPO, TCCA; Phosphonate, NaOH71-75 (over 2 steps)
5KRED-catalyzed reductionChKRED20, GDH, NADP+, glucose91
6Ester Hydrolysis, DIBAL-H reduction, Wittig OlefinationK2CO3; DIBAL-H; Wittig reagent44 (over 3 steps)
Overall ~5.9
Experimental Protocols

Step 1: BVMO-catalyzed stereoselective oxidation of bicyclic ketone To a solution of the bicyclic ketone (10 mM) in NaPi buffer (50 mM, pH 7.0) is added glucose (60 mM), NADP+ (0.2 mM), FAD (0.05 mM), cell-free extract (CFE) of CHMORhodo1 (20% w/v), and CFE of glucose dehydrogenase (GDH) (15% w/v). The reaction mixture is incubated at 30 °C with shaking. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to afford the lactone intermediate.

Step 5: KRED-catalyzed diastereoselective reduction of enone To a solution of the enone intermediate (10 mM) in KPi buffer (100 mM, pH 7.0) containing DMSO (10% v/v) is added glucose (20 mM), NADP+ (0.2 mM), ChKRED20 (1 mg/mL), and CFE of GDH (15% w/v). The mixture is incubated at 30 °C with shaking. After the reaction is complete, the product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the allylic alcohol.

This compound Synthesis from Corey Lactone

A well-established and versatile route to prostaglandins, including this compound, utilizes the readily available Corey lactone as a key building block.[1][5][6] This pathway involves the systematic elaboration of the α- and ω-side chains onto the pre-formed cyclopentane core.

Synthesis Pathway Overview

An improved synthesis of (+)-cloprostenol starting from (-)-Corey lactone 4-phenylbenzoate alcohol has been reported with a 26% overall yield in nine steps.[5] This route focuses on efficient transformations and minimizes chromatographic purifications.

G cluster_start Starting Material cluster_core Chain Elaboration cluster_end Final Assembly A (-)-Corey lactone 4-phenylbenzoate alcohol B Aldehyde A->B Oxidation C Enone B->C Horner-Wadsworth-Emmons olefination D Protected Diol C->D Reduction E Hemiacetal D->E Deprotection and Lactone Reduction F This compound E->F Wittig Olefination

This compound Synthesis from Corey Lactone.
Quantitative Data

The following table outlines the reported overall yield for this synthetic route. Step-by-step yields were not individually reported in the primary literature.

StepTransformationOverall Yield (%)
1-9Multi-step synthesis from (-)-Corey lactone 4-phenylbenzoate alcohol26
Experimental Protocols (General Procedures)

Oxidation of the primary alcohol: The primary alcohol of the Corey lactone derivative is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Horner-Wadsworth-Emmons olefination: The resulting aldehyde is then reacted with a suitable phosphonate ylide in the presence of a base (e.g., NaH) to install the ω-side chain, forming the enone intermediate.

Reduction of the ketone: The ketone functionality in the enone is stereoselectively reduced to the desired alcohol using a reducing agent like sodium borohydride in the presence of a chiral auxiliary or a stereoselective reducing agent.

Lactone reduction and Wittig olefination: The lactone is reduced to the corresponding lactol (hemiacetal) using diisobutylaluminium hydride (DIBAL-H). The final α-side chain is introduced via a Wittig reaction with the appropriate phosphorane.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to luteolysis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_receptor FP Receptor (GPCR) This compound->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Luteolysis Luteolysis Ca_cyto->Luteolysis Leads to PKC->Luteolysis Leads to

This compound Signaling Pathway.

Upon binding of this compound to the FP receptor, the associated Gq protein is activated.[1][2] The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These signaling events culminate in the functional and structural regression of the corpus luteum, a process known as luteolysis.

Conclusion

The synthesis of this compound remains a significant topic in medicinal and organic chemistry. The chemoenzymatic route offers a modern, efficient, and highly stereoselective approach, while the synthesis from Corey lactone represents a classic and versatile strategy. Understanding these synthetic pathways, along with the underlying mechanism of action, is crucial for the development of new prostaglandin analogues and for optimizing the production of this important veterinary drug. This guide provides a foundational resource for professionals engaged in these research and development endeavors.

References

The Core Mechanism of Cloprostenol Action in Luteal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle.[1] Its primary mechanism of action involves the targeted induction of functional and structural regression of the corpus luteum (CL), a transient endocrine gland essential for the maintenance of pregnancy.[2] This technical guide provides a comprehensive overview of the molecular and cellular events initiated by this compound in luteal cells, from receptor binding and signal transduction to the downstream effects on steroidogenesis and apoptosis. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and reproductive biology.

Introduction to this compound and Luteolysis

The corpus luteum is formed after ovulation and is responsible for producing progesterone, a hormone crucial for establishing and maintaining pregnancy.[2] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is naturally triggered by the release of PGF2α from the uterus.[2] this compound, as a synthetic PGF2α analogue, mimics this natural process with high efficacy.[1] By inducing luteolysis, this compound leads to a rapid decline in progesterone levels, initiating the return to estrus and enabling the synchronization of ovulation for breeding purposes.[1][2]

Receptor Binding and Signal Transduction

The action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells.[3] The binding of this compound to the FP receptor is stereospecific and of high affinity.

Receptor Binding Affinity

Studies have characterized the binding properties of PGF2α and its analogues to luteal cell membranes. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity.

Ligand Tissue/Cell Type Dissociation Constant (Kd) Reference
PGF2αBovine Corpus Luteum Membranes1.6 x 10⁻⁹ M (high affinity), 2.4 x 10⁻⁸ M (low affinity)[3]
PGF2αBovine Corpus Luteum Membranes5 x 10⁻⁸ M[4]
PGF2αBovine Corpus Luteum6-9 nM[5]
d-CloprostenolBovine Corpus Luteum Cell MembranesPotency similar to PGF2α, ~150 times more potent than dl-cloprostenol[6][7]
Intracellular Signaling Cascade

Upon binding of this compound to the FP receptor, a conformational change in the receptor activates an associated heterotrimeric G-protein of the Gq/11 family. This initiates a cascade of intracellular signaling events:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Generation of Second Messengers: This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

The following diagram illustrates the initial steps of the this compound signaling pathway.

Cloprostenol_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: Initial signaling events of this compound in luteal cells.

Downstream Effects on Luteal Cell Function

The generation of IP3 and DAG leads to profound changes in the intracellular environment, ultimately resulting in the functional and structural regression of the luteal cells.

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[8][9] This increase in [Ca²⁺]i is a critical event in mediating the luteolytic effects of this compound.

Cell Type Resting [Ca²⁺]i PGF2α-induced [Ca²⁺]i Fold Increase Time to Peak Reference
Rat Luteal Cells113 ± 6.4 nM-4.6 ± 0.229.3 ± 1.0 sec[10]
Ovine Large Luteal Cells62 ± 5 nM152 ± 6 nM~2.5Rapid[11]
Bovine Luteal Cells--~2-3< 30 sec[8]
Activation of Protein Kinase C (PKC)

Diacylglycerol (DAG), the other second messenger, remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, influencing numerous cellular processes, including gene expression and enzyme activity.

The following diagram depicts the downstream signaling pathways leading to functional luteolysis.

Downstream_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PLC PLC DAG DAG PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Progesterone_synthesis Progesterone Synthesis (e.g., StAR, HSD3B) PKC_active->Progesterone_synthesis Inhibits Apoptosis_pathway Apoptotic Pathway (e.g., Caspase-3 activation) PKC_active->Apoptosis_pathway Activates IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ Ca_release->PKC_inactive Ca_release->Progesterone_synthesis Inhibits Ca_release->Apoptosis_pathway Activates

Caption: Downstream effects of this compound signaling in luteal cells.
Inhibition of Steroidogenesis

A primary functional effect of this compound is the rapid inhibition of progesterone synthesis. This is achieved through multiple mechanisms, including:

  • Reduced Expression of Steroidogenic Genes: While some studies show no immediate change in the mRNA expression of key steroidogenic enzymes like StAR, HSD3B, and CYP11A1 after short-term this compound treatment, prolonged exposure leads to their downregulation.[2][12]

  • Disruption of Cholesterol Transport: The elevated intracellular calcium and PKC activation can interfere with the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis.

The functional regression, characterized by decreased progesterone production, is a hallmark of this compound's action.[2][13]

Induction of Apoptosis

In addition to functional regression, this compound induces structural regression of the corpus luteum through the activation of programmed cell death, or apoptosis. Key events in this process include:

  • Activation of Caspases: The signaling cascade initiated by this compound leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[14]

  • DNA Fragmentation: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to elucidate the mechanism of action of this compound in luteal cells.

Luteal Cell Culture
  • Objective: To isolate and maintain viable luteal cells for in vitro studies.

  • Methodology:

    • Corpora lutea are collected from ovaries, typically from bovine or ovine sources.

    • The tissue is minced and subjected to enzymatic digestion, commonly using collagenase, to dissociate the cells.

    • The dispersed cells are washed and filtered to remove undigested tissue.

    • Cells are plated in culture dishes with an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[15]

Progesterone Radioimmunoassay (RIA)
  • Objective: To quantify the concentration of progesterone secreted by luteal cells in culture.

  • Methodology:

    • Culture medium is collected from treated and untreated luteal cells.

    • A known amount of radiolabeled progesterone (e.g., ³H-progesterone) is added to the samples.

    • A specific antibody against progesterone is introduced, which binds to both the labeled and unlabeled progesterone in a competitive manner.

    • The antibody-bound progesterone is separated from the free progesterone.

    • The radioactivity of the bound fraction is measured using a scintillation counter.

    • The concentration of progesterone in the samples is determined by comparing the results to a standard curve generated with known concentrations of progesterone.[16]

Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To measure the relative mRNA expression levels of target genes in luteal cells.

  • Methodology:

    • Total RNA is extracted from luteal cells using a commercial kit.

    • The quality and quantity of the RNA are assessed.

    • RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., StAR, HSD3B, CASP3) and a reference gene (e.g., GAPDH, ACTB).

    • The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[17]

Intracellular Calcium Measurement
  • Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.

  • Methodology:

    • Luteal cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.

    • The cells are then washed to remove excess dye.

    • The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • Baseline fluorescence is recorded before the addition of this compound.

    • This compound is added, and the changes in fluorescence intensity at the two excitation wavelengths are recorded over time.

    • The ratio of the fluorescence intensities is calculated and converted to intracellular calcium concentration using a standard calibration curve.[10][11]

Caspase-3 Activity Assay
  • Objective: To measure the activity of caspase-3, a key executioner of apoptosis.

  • Methodology:

    • Luteal cells are lysed to release their intracellular contents.

    • The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., DEVD-pNA).[18]

    • If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule.

    • The amount of released reporter is quantified using a spectrophotometer or fluorometer.

    • The caspase-3 activity is proportional to the amount of signal generated.[19][20]

The following diagram provides a workflow for studying the effects of this compound on luteal cells.

Experimental_Workflow cluster_assays Downstream Assays Start Luteal Cell Isolation and Culture Treatment Treatment with this compound Start->Treatment Progesterone_Assay Progesterone Assay (RIA) Treatment->Progesterone_Assay qPCR_Assay RT-qPCR for Gene Expression Treatment->qPCR_Assay Calcium_Assay Intracellular Calcium Measurement Treatment->Calcium_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Analysis Data Analysis and Interpretation Progesterone_Assay->Analysis qPCR_Assay->Analysis Calcium_Assay->Analysis Caspase_Assay->Analysis

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

The mechanism of action of this compound in luteal cells is a well-defined process initiated by its binding to the FP receptor. This triggers a Gq/11-PLC-mediated signaling cascade, leading to increased intracellular calcium and activation of PKC. These intracellular events culminate in the inhibition of progesterone synthesis and the induction of apoptosis, resulting in the functional and structural demise of the corpus luteum. A thorough understanding of these molecular pathways is crucial for the continued development and refinement of reproductive management strategies in veterinary medicine and provides a valuable model for studying G-protein coupled receptor signaling and cell fate determination.

References

The Genesis of a Potent Luteolysin: An In-depth Technical Guide to the Discovery and Development of Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the history, mechanism of action, and pivotal experimental findings in the development of the synthetic prostaglandin F2α analogue, cloprostenol.

Introduction

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), has become an indispensable tool in veterinary medicine for the reproductive management of livestock.[1][2] Its potent luteolytic activity, which induces the regression of the corpus luteum, allows for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders.[2][3][4] This technical guide delves into the discovery and historical development of this compound, detailing its mechanism of action, key experimental data, and the scientific milestones that established its role in animal health.

The Dawn of Prostaglandin Analogues: Discovery and History

The journey to this compound's development began with the initial discovery and characterization of prostaglandins in the 1930s by researchers like M.W. Goldblatt and von Euler.[5] However, it wasn't until the 1960s that extensive research into their biological functions gained momentum.[5] A pivotal moment came with the discovery that PGF2α possesses potent luteolytic properties, capable of regressing the corpus luteum.[5] This finding opened the door for therapeutic applications in reproductive control.

Imperial Chemical Industries (ICI) in the United Kingdom was at the forefront of developing synthetic PGF2α analogues to enhance potency and stability compared to the naturally occurring molecule.[5][6] This research led to the synthesis of this compound, initially designated as ICI 80,996.[7][8][9][10] this compound emerged as a robust luteolytic agent, demonstrating significantly higher potency than its natural counterpart in preclinical studies.[11] Its development marked a significant advancement in veterinary reproductive pharmacology, offering a reliable method for controlling the estrous cycle in various species.[2]

The chemical synthesis of this compound is typically achieved through a racemic process, resulting in a mixture of two enantiomers: the dextrorotatory (d-cloprostenol) and the levorotatory (l-cloprostenol).[3] Subsequent research revealed that the luteolytic activity is primarily attributed to the d-enantiomer, which is also referred to as (+)-cloprostenol.[3][12] This discovery has led to the development of products containing the pure active enantiomer, allowing for a reduction in the therapeutic dose.[3][12]

Mechanism of Action: Targeting the Prostaglandin F2α Receptor

This compound exerts its biological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor).[7] This G-protein coupled receptor is found in various tissues, with high expression in the corpus luteum and the myometrium.

Signaling Pathway of this compound

Cloprostenol_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F2α Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Activates Myometrial_Contraction Myometrial Contraction Ca2_ion->Myometrial_Contraction Stimulates Luteolysis Luteolysis PKC->Luteolysis Leads to

This compound's intracellular signaling cascade.

Upon binding to the FP receptor, this compound initiates a conformational change that activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately leads to the functional and morphological regression of the corpus luteum (luteolysis) and stimulates myometrial contractions.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and receptor binding of this compound.

Table 1: Therapeutic Dosages of this compound in Veterinary Species
SpeciesRacemic this compound DoseR-Cloprostenol DoseRoute of Administration
Cattle500 µg[3]150 µg[3]Intramuscular[3]
Pigs175 µg[3]75 µg[3]Intramuscular[3]
Horses250-500 µgNot specifiedIntramuscular
GoatsNot specifiedNot specifiedIntramuscular[4]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesParameterValue
Dairy Cows (Racemic)Time to Peak Plasma Concentration30 minutes[3]
Elimination Half-life (T1/2β)3 hours[3]
Primary Route of ExcretionUrine (52.5 ± 4.8 %)[3]
Sows (R-Cloprostenol)Time to Peak Plasma Concentration30-80 minutes[3]
Elimination Half-life (T1/2β)3 hours 10 minutes[3]
Rats (Racemic)Excretion within 48 hours60% in urine, 14% in feces[3]
Table 3: Receptor Binding Affinity
CompoundRelative Potency in Inhibiting [³H]PGF2α Binding (Corpus Luteum)
d-CloprostenolEquipotent to PGF2α[14][15]
dl-Cloprostenol~150 times less potent than d-cloprostenol and PGF2α[14][15]
PGE1~280 times less potent than d-cloprostenol and PGF2α[14][15]

Key Experimental Protocols

The development and validation of this compound involved numerous in vivo and in vitro studies. Below are generalized methodologies for key experiments.

In Vivo Luteolysis and Estrus Synchronization in Cattle

Objective: To determine the efficacy of this compound in inducing luteolysis and synchronizing estrus in cattle.

Methodology:

  • Animal Selection: A cohort of non-pregnant, cycling beef or dairy cattle with a palpable corpus luteum is selected.

  • Treatment Groups: Animals are randomly assigned to a treatment group (e.g., intramuscular injection of 500 µg this compound) and a control group (e.g., saline injection).

  • Administration: The assigned treatment is administered via deep intramuscular injection.

  • Estrus Detection: Following administration, animals are closely observed for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals (e.g., every 6-12 hours).

  • Blood Sampling: Blood samples are collected at baseline and at specified time points post-injection (e.g., 0, 24, 48, 72, 96 hours) to measure serum progesterone concentrations.

  • Data Analysis: The percentage of animals exhibiting estrus, the time to onset of estrus, and the decline in progesterone concentrations are compared between the treatment and control groups.

Experimental Workflow for Estrus Synchronization

Estrus_Synchronization_Workflow Start Start: Select Cycling Cattle with Corpus Luteum Randomization Randomly Assign to Treatment Groups Start->Randomization Treatment_Group Administer this compound (e.g., 500 µg IM) Randomization->Treatment_Group Control_Group Administer Saline (Control) Randomization->Control_Group Estrus_Detection Observe for Estrus (e.g., every 6-12 hours) Treatment_Group->Estrus_Detection Blood_Sampling Collect Blood Samples for Progesterone Assay Treatment_Group->Blood_Sampling Control_Group->Estrus_Detection Control_Group->Blood_Sampling Data_Analysis Analyze Estrus Response and Progesterone Levels Estrus_Detection->Data_Analysis Blood_Sampling->Data_Analysis End End: Determine Efficacy Data_Analysis->End

References

cloprostenol signaling cascade in the corpus luteum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cloprostenol Signaling Cascade in the Corpus Luteum

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to control reproductive cycles.[1][2] Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy.[1] The process of luteolysis involves a rapid decrease in progesterone synthesis (functional luteolysis) followed by the structural demise of the luteal tissue through apoptosis (structural luteolysis).[3] Understanding the intricate signaling cascade initiated by this compound is critical for optimizing its use and for the development of novel reproductive therapeutics. This guide provides a detailed examination of the molecular mechanisms, quantitative data from key studies, experimental protocols, and visual pathways involved in this compound-induced luteolysis.

Core Signaling Pathway

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells, particularly the large luteal cells.[4][5] This binding event triggers a cascade of intracellular signaling events that culminate in the cessation of progesterone production and programmed cell death.

The canonical signaling pathway activated by the this compound-FP receptor complex involves the Gαq/11 subunit of the heterotrimeric G-protein.[4] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a pivotal event in luteolysis, contributing to both acute inhibition of steroidogenesis and the activation of apoptotic pathways.[4][6][7]

  • DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4][6] Activated PKC phosphorylates a multitude of downstream target proteins, leading to the inhibition of progesterone synthesis and the promotion of apoptosis.

Beyond the primary PLC-Ca2+/PKC axis, this compound signaling also engages other pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), and pathways involving inflammatory cytokines.[4] These parallel pathways contribute to the multifaceted process of luteal regression, which includes changes in gene expression, recruitment of immune cells, and alterations in blood flow.[4]

// Connections this compound -> FP_Receptor [color="#202124"]; FP_Receptor -> G_Protein [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_Protein -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124", dir=back]; PIP2 -> DAG [color="#202124"]; PIP2 -> IP3 [color="#202124"];

DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; IP3 -> ER [label="Binds to\nReceptor", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> Ca_Increase [label="Releases Ca2+", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_Increase -> PKC [label="Co-activates", fontsize=8, fontcolor="#5F6368", color="#202124"];

PKC -> Functional_Luteolysis [color="#202124"]; Ca_Increase -> Functional_Luteolysis [color="#202124"];

PKC -> Gene_Expression [color="#202124"]; Ca_Increase -> Structural_Luteolysis [color="#202124"]; Gene_Expression -> Structural_Luteolysis [color="#202124"]; }

Caption: Core signaling pathway of this compound in luteal cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound and PGF2α on the corpus luteum.

Table 1: Receptor Binding and Affinity

Species Ligand Receptor Parameter Value Reference
Pig [3H]PGF2α High-Affinity Kd 19-64 nM [8]
Pig [3H]PGF2α Low-Affinity Kd 262-3103 nM [8]
Pig [3H]PGF2α Receptor Sites (Day 6-8 CL) 0.6 x 106 / large cell [8]

| Pig | [3H]PGF2α | Receptor Sites (Day 13 CL) | 4.6 x 106 / large cell |[8] |

Table 2: Effective Doses and Physiological Responses

Species Agent Dose Effect Time to Effect Reference
Human This compound 1 µg/mL (in vitro) Initial depression of progesterone - [9]
Dairy Cow This compound 500 µg Lower progesterone vs. dinoprost First 12 hours [10]
Dairy Cow This compound 500 µg Time to complete luteolysis 29.1 ± 1.1 hours [10]
Dairy Cow This compound 500 µg Time to ovulation 101 hours [10]
Marmoset This compound N/A Progesterone fall to <50% Within 1 hour [11]
Buffalo Cow PGF2α Luteolytic Dose Decrease in circulating progesterone Within 1 hour [3]

| Guinea Pig | this compound | 0.30 mg/animal | Onset of estrus | 46.9 hours |[12] |

Table 3: Gene Expression Changes Post-Treatment

Species Gene Time Post-PGF2α Regulation Reference
Buffalo Cow Bax (pro-apoptotic) 18 hours Significant Increase [3]
Buffalo Cow Bcl-2 (anti-apoptotic) 18 hours Unchanged [3]
Felid StAR, HSD3B, CYP11A1 2 days No influence [13]
Felid PTGFR (FP Receptor) 2 days Significant Change [13]

| Felid | CASP3, FAS | 2 days | No influence |[13] |

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments used to elucidate the this compound signaling cascade.

Protocol 1: In Vitro Superfusion of Luteal Tissue

This protocol is adapted from methodologies used to study the direct effects of secretagogues on luteal tissue.[9]

  • Tissue Preparation : Corpora lutea are excised from the ovary and immediately placed in ice-cold superfusion medium (e.g., Medium 199). The tissue is then sliced into thin sections (approx. 300 µm).

  • Superfusion System Setup : Tissue slices are placed in a superfusion chamber maintained at 37°C. The chamber is continuously perfused with oxygenated (95% O2, 5% CO2) Medium 199 at a constant flow rate.

  • Acclimatization : The tissue is allowed to acclimatize in the chamber with medium alone for a stabilization period (e.g., 2-3 hours), during which the superfusate is collected at regular intervals to establish a baseline secretion rate for hormones.

  • Treatment : A solution of this compound (e.g., 1 µg/mL) in Medium 199 is introduced into the superfusion chamber for the desired treatment period.

  • Sample Collection : Superfusate fractions are collected continuously at set intervals (e.g., every 15-30 minutes) throughout the experiment.

  • Analysis : The collected fractions are stored at -20°C until analysis. Concentrations of progesterone, estradiol, and prostaglandins in the superfusate are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Radioligand Binding Assay for FP Receptors

This protocol is based on methods for characterizing PGF2α receptors on dispersed luteal cells.[8]

  • Luteal Cell Isolation : Corpora lutea are minced and subjected to enzymatic dissociation using collagenase in a suitable buffer (e.g., Medium 199) with gentle agitation at 37°C. The resulting cell suspension is filtered to remove undigested tissue.

  • Incubation : A defined number of luteal cells are incubated with a radiolabeled ligand, such as [3H]PGF2α, in an assay buffer at a specific pH (e.g., pH 5.75) and temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 45 minutes).

  • Competition Assay : To determine binding specificity and affinity (Kd), parallel incubations are performed with increasing concentrations of unlabeled this compound or PGF2α.

  • Non-Specific Binding : To quantify non-specific binding, a separate set of incubations is performed in the presence of a large excess of unlabeled ligand.

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The filters are washed quickly with ice-cold buffer.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax (maximum number of binding sites).

// Connections Animal_Model -> Treatment [color="#202124"]; Treatment -> Tissue_Collection [color="#202124"]; Tissue_Collection -> Cell_Isolation [color="#202124"]; Cell_Isolation -> Cell_Culture [color="#202124"];

Tissue_Collection -> Gene_Expression [color="#202124", style=dashed]; Tissue_Collection -> Protein_Analysis [color="#202124", style=dashed];

Cell_Culture -> Hormone_Assay [color="#202124"]; Cell_Culture -> Cell_Viability [color="#202124"]; }

Caption: A generalized workflow for luteolysis research.

Conclusion

The is a complex and tightly regulated process involving the coordinated action of G-protein coupled receptors, second messengers, protein kinases, and changes in gene expression. The primary pathway through Gαq/11, PLC, IP3, and DAG drives the critical events of Ca2+ mobilization and PKC activation, which together orchestrate the decline in progesterone synthesis and the induction of apoptosis. This detailed understanding is fundamental for professionals in reproductive science and drug development, enabling the refinement of hormonal therapies and the exploration of new targets for modulating reproductive function.

References

A Technical Guide to Cloprostenol Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the receptor binding characteristics of cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α). This compound is a potent luteolytic agent widely used in veterinary medicine.[1] Its biological activity is primarily mediated through high-affinity binding to the Prostaglandin F Receptor (FP), a G protein-coupled receptor (GPCR).[2] Understanding the binding affinity and receptor interaction of this compound is critical for pharmacology research and the development of novel therapeutics targeting the prostanoid receptor family.

Quantitative Binding Affinity Data

This compound's interaction with the FP receptor is characterized by high affinity and stereospecificity. The dextrorotatory enantiomer, (+)-cloprostenol (or d-cloprostenol), is the biologically active form, exhibiting significantly greater potency than the racemic mixture (dl-cloprostenol).[1][3] While direct Ki values from competitive binding assays are not consistently reported across literature, functional assays and relative potency studies confirm its high affinity.

For context, the binding affinities of related PGF2α analogues are also included.

CompoundReceptorAffinity / PotencyCell Type / TissueRadioligand / Assay TypeReference
(+)-Cloprostenol FPIC50: 3 pM Newborn Rat Adipocyte PrecursorsFunctional Assay (Inhibition of Differentiation)[2][4]
d-Cloprostenol PGF2αEquipotent to PGF2α; ~150x more potent than dl-cloprostenolBovine Corpus Luteum Membranes[3H]PGF2α Competitive Binding[3][5]
d-Cloprostenol PGF2α~10x more potent than dl-cloprostenolBovine Myometrial Cell Membranes[3H]PGF2α Competitive Binding[3]
Travoprost acidFPKi: 35 ± 5 nMRecombinant (HEK-293 cells)Competitive Binding[6]
Latanoprost acidFPKi: 98 nMRecombinant (HEK-293 cells)Competitive Binding[6]
Bimatoprost acidFPKi: 83 nMRecombinant (HEK-293 cells)Competitive Binding[6]

FP Receptor Signaling Pathway

This compound acts as an agonist at the FP receptor. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein.[7] Agonist binding initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction and gene expression changes.[2][7]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Downstream Cellular Responses Ca_Release->Cell_Response PKC->Cell_Response

FP Receptor Gq-coupled signaling cascade.

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.[8][9]

Materials
  • Receptor Source: Cell membranes prepared from tissues expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant human FP receptor (e.g., HEK-293).[3]

  • Radioligand: [3H]Prostaglandin F2α ([3H]PGF2α) at a concentration near its Kd.

  • Competitor: Unlabeled d-cloprostenol, prepared in a series of dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: For quantifying radioactivity.

Membrane Preparation
  • Homogenize tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

Assay Procedure
  • Set up the assay in a 96-well plate. For each concentration of the competitor, prepare tubes for total binding, non-specific binding, and competitor binding.

  • Total Binding: Add membrane preparation, a fixed concentration of [3H]PGF2α, and assay buffer.

  • Non-Specific Binding (NSB): Add membrane preparation, [3H]PGF2α, and a high concentration of unlabeled PGF2α to saturate all specific binding sites.

  • Competitor Binding: Add membrane preparation, [3H]PGF2α, and varying concentrations of unlabeled d-cloprostenol.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate, separating the bound radioligand (trapped on the filter) from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding by subtracting the non-specific binding counts from the total binding and competitor binding counts.

  • Plot the specific binding data as a function of the log concentration of d-cloprostenol.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue Tissue/Cells (FP Receptor Source) Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated Membranes Homogenize->Membranes Setup Plate Setup: Membranes + [3H]PGF2α + Competitor (this compound) Membranes->Setup Incubate Incubation (Reach Equilibrium) Setup->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Displacement Curve Count->Plot IC50 Calculate IC50 (Non-linear Regression) Plot->IC50 Ki Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki

Workflow for a competitive radioligand binding assay.

References

The Biological Activities of Cloprostenol Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in veterinary and reproductive medicine.[1][2] Its primary biological activity lies in its ability to induce functional and morphological regression of the corpus luteum, thereby manipulating the estrous cycle.[1][3] This technical guide provides an in-depth overview of the biological activities of this compound sodium, focusing on its mechanism of action, pharmacokinetics, and physiological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes associated signaling pathways and experimental workflows.

Introduction

This compound sodium is a structural analogue of the naturally occurring prostaglandin F2α.[1][2][3] Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological effects in the body. This compound sodium is specifically designed to mimic the actions of PGF2α, but with a longer half-life and greater resistance to metabolism, enhancing its therapeutic efficacy.[4] Its principal use is in the veterinary field for the synchronization of estrus, treatment of reproductive disorders such as luteal cysts and pyometra, and the induction of parturition or abortion.[3][5][6] The optically active (R)-enantiomer, d-cloprostenol, is responsible for the majority of its biological activity.[7]

Mechanism of Action: Prostaglandin F2α Receptor (FP) Agonism

This compound sodium exerts its biological effects by acting as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8][9][10] The binding of this compound sodium to the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins.

Signaling Pathway

Upon agonist binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This leads to the dissociation of the Gαq subunit from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration is a key event in mediating many of the physiological effects of this compound sodium, including smooth muscle contraction. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, further contributing to the cellular response.

This compound Sodium Signaling Pathway This compound This compound Sodium FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Physiological Effects (Luteolysis, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: this compound Sodium Signaling Cascade.

Quantitative Data

The biological activity of this compound sodium can be quantified through various parameters, including its binding affinity for the FP receptor, its pharmacokinetic properties, and its dose-dependent physiological effects.

Receptor Binding Affinity and Potency
ParameterValueSpecies/TissueReference
Relative Potency (d-cloprostenol vs. dl-cloprostenol) ~150x higherBovine Corpus Luteum[12][13]
Relative Potency (d-cloprostenol vs. dl-cloprostenol) ~10x higherBovine Myometrium[12][13]
EC50 for Uterine Contraction 0.73 ± 0.01 nMRat
Pharmacokinetic Parameters

This compound sodium exhibits a longer half-life compared to the endogenous PGF2α, which is rapidly metabolized.[4] This extended duration of action contributes to its clinical efficacy.

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½) ~3 hoursSowsIntramuscular[14][15]
Time to Peak Plasma Concentration (Tmax) 30-80 minutesSowsIntramuscular
Peak Plasma Concentration (Cmax) ~2 µg/L (75 µg dose)SowsIntramuscular
Dose-Response in Luteolysis

The luteolytic effect of this compound sodium is dose-dependent and varies across species.

SpeciesEffective Luteolytic DoseRoute of AdministrationReference
Cattle 500 µgIntramuscular[16]
Horses (Thoroughbreds) 250-500 µgIntramuscular[16]
Donkeys 37.5 µg (low dose)Intramuscular[12]
Pigs 175 µgIntramuscular[7]
Dogs 2.5 µg/kg (multiple doses)Subcutaneous[7]

Key Biological Activities

Luteolysis

The primary and most well-characterized biological activity of this compound sodium is the induction of luteolysis, the regression of the corpus luteum (CL).[1] The CL is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. By causing the demise of the CL, this compound sodium leads to a rapid decline in progesterone levels, which in turn initiates the follicular phase of the estrous cycle, leading to estrus and ovulation.[1][17] This effect is the basis for its use in estrus synchronization in livestock.[5]

Myometrial Contraction

This compound sodium stimulates the contraction of the myometrium (uterine smooth muscle). This uterotonic effect is a direct consequence of the increased intracellular calcium levels initiated by FP receptor activation. This activity is utilized clinically for the induction of parturition and the expulsion of uterine contents, such as in the treatment of pyometra or for the termination of pregnancy.[18]

Other Biological Effects

Beyond its effects on the reproductive system, PGF2α and its analogues can influence other physiological processes, including:

  • Intraocular Pressure: FP receptor agonists are used in the treatment of glaucoma to reduce intraocular pressure.

  • Cardiovascular System: PGF2α can have effects on blood pressure and platelet aggregation.[19]

  • Inflammation: Prostaglandins are key mediators of inflammation.

Experimental Protocols

The study of this compound sodium's biological activities involves a range of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound sodium for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound sodium for the FP receptor.

Materials:

  • Cell membranes prepared from tissues or cells expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled this compound sodium.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled this compound sodium to the wells.

  • Radioligand Addition: Add a fixed concentration of [3H]PGF2α to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]PGF2α against the logarithm of the this compound sodium concentration. Determine the IC50 value (the concentration of this compound sodium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with FP Receptors start->prep_membranes add_membranes Add Membranes to 96-well Plate prep_membranes->add_membranes add_competitor Add Increasing Concentrations of Unlabeled this compound add_membranes->add_competitor add_radioligand Add Fixed Concentration of [3H]PGF2α add_competitor->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound sodium.

Objective: To quantify the increase in intracellular calcium ([Ca2+]i) following FP receptor activation by this compound sodium.

Materials:

  • Cultured cells expressing the FP receptor.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound sodium.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane.

  • Washing: Wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Agonist Injection: Inject a specific concentration of this compound sodium into the wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. This change is proportional to the increase in [Ca2+]i. Dose-response curves can be generated by testing a range of this compound sodium concentrations.

In Vivo Luteolysis Induction in Cattle

This protocol provides a framework for an in vivo study to assess the luteolytic efficacy of this compound sodium in cattle.

Objective: To evaluate the effect of this compound sodium on corpus luteum regression and progesterone levels in cows.

Materials:

  • Cycling, non-pregnant cows with a palpable corpus luteum.

  • This compound sodium for injection.

  • Ultrasound equipment with a rectal probe.

  • Blood collection tubes (e.g., for serum or plasma).

  • Progesterone assay kit (e.g., RIA or ELISA).

Procedure:

  • Animal Selection: Select a cohort of healthy, cycling cows. Confirm the presence of a mature corpus luteum (typically 5-17 days post-estrus) via transrectal ultrasonography.

  • Baseline Measurements:

    • Measure the diameter of the corpus luteum using ultrasound.

    • Collect a blood sample to determine the baseline progesterone concentration.

  • Treatment: Administer a single intramuscular injection of this compound sodium at the desired dose (e.g., 500 µg). A control group should receive a saline injection.

  • Post-Treatment Monitoring:

    • Perform daily or twice-daily ultrasound examinations to monitor the size and vascularity of the corpus luteum.

    • Collect blood samples at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) to measure progesterone concentrations.

  • Estrus Detection: Monitor the cows for signs of estrus (e.g., standing to be mounted) following the expected drop in progesterone.

  • Data Analysis: Compare the changes in corpus luteum diameter and progesterone concentrations between the treatment and control groups. Successful luteolysis is typically defined as a significant reduction in CL size and a drop in progesterone levels to below a certain threshold (e.g., <1 ng/mL).

Conclusion

This compound sodium is a potent and selective agonist of the prostaglandin F2α receptor, with well-defined biological activities centered on luteolysis and myometrial contraction. Its favorable pharmacokinetic profile has established it as a valuable tool in veterinary reproductive management. A thorough understanding of its mechanism of action, quantitative effects, and the experimental methods used for its characterization is crucial for its effective and safe use in clinical practice and for the development of new therapeutic applications. Further research may continue to elucidate the more subtle aspects of its signaling pathways and explore its potential in other physiological systems.

References

Cloprostenol: A Technical Guide to a Synthetic Prostaglandin F2α Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for the synchronization of estrus and termination of pregnancy.[1] Its mechanism of action is mediated through the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Introduction

Prostaglandin F2α (PGF2α) is a naturally occurring hormone that plays a critical role in reproductive physiology, particularly in the regression of the corpus luteum (luteolysis).[2] this compound was developed as a synthetic analogue of PGF2α with a more potent and prolonged luteolytic activity.[3] This enhanced potency is attributed to structural modifications that increase its resistance to metabolic degradation.[4] this compound is a racemic mixture of two enantiomers, with the dextrorotatory ((+)-cloprostenol or d-cloprostenol) form being the biologically active component responsible for its luteolytic effects.[5][6]

Chemical Properties

PropertyValueReference
IUPAC Name (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid[7]
Molecular Formula C22H29ClO6[7]
Molar Mass 424.91 g/mol [7]
CAS Number 40665-92-7[7]

Mechanism of Action

This compound exerts its biological effects by acting as a selective agonist for the prostaglandin F2α receptor (FP receptor).[8] The FP receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to the Gq/11 class of G proteins.[7][9]

Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC).[10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • IP3-mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[10] This rapid increase in cytosolic Ca2+ is a key trigger for many of the downstream cellular responses.

  • DAG-mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[12] PKC, in turn, phosphorylates a variety of target proteins, leading to the regulation of numerous cellular processes, including gene expression.[12]

In addition to the canonical Gq/PLC pathway, the FP receptor can also couple to other G proteins, such as G12/13, to activate the RhoA signaling pathway.[7] This pathway is involved in regulating cytoskeletal dynamics and cell shape changes.[13]

Signaling Pathways

Gq/PLC Signaling Pathway

The primary signaling cascade initiated by this compound binding to the FP receptor is the Gq/PLC pathway, leading to intracellular calcium mobilization and PKC activation.

Gq_PLC_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq_alpha Gαq FP_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Luteolysis) Ca2_release->Downstream Triggers PKC->Downstream Phosphorylates targets leading to

This compound-induced Gq/PLC signaling cascade.
RhoA Signaling Pathway

Activation of the FP receptor can also lead to the stimulation of the RhoA signaling pathway, which is important for cytoskeletal reorganization.

RhoA_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor G12_13 Gα12/13 FP_Receptor->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Promotes GDP-GTP exchange on RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal Cytoskeletal Reorganization ROCK->Cytoskeletal Phosphorylates targets leading to

This compound-induced RhoA signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its active enantiomer, d-cloprostenol.

Table 1: Receptor Binding Affinity and Potency

CompoundPreparationAssayParameterValueReference
d-CloprostenolBovine corpus luteum cell membranes[3H]PGF2α Competition BindingRelative Potency vs. PGF2αEquipotent[2]
dl-CloprostenolBovine corpus luteum cell membranes[3H]PGF2α Competition BindingRelative Potency vs. d-Cloprostenol~150-fold less potent[2]
d-CloprostenolBovine myometrial cell membranes[3H]PGF2α Competition BindingRelative Potency vs. dl-Cloprostenol~10-fold more potent[2]
This compoundPrimary culture of rat adipocyte precursorsAdipose Differentiation InhibitionIC503 x 10⁻¹² M[8]

Table 2: Pharmacokinetic Parameters

SpeciesCompoundDose & RouteCmaxTmaxElimination Half-life (t½)Reference
CowR-cloprostenol150 µg, IM~1.4 µg/L~90 minutes1 hour 37 minutes[5]
CowThis compound (¹⁴C-labeled)500 µg, IM0.43 µg free acid equivalent/L~30 minutes3 hours[5]
SowR-cloprostenol75 µg, IM~2 µg/L30-80 minutes3 hours 10 minutes[5]
SowThis compound (¹⁴C-labeled)200 µg, IM0.70 µg/L~1 hour-[5]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of this compound for the FP receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Prep1 Homogenize tissue/cells expressing FP receptor Prep2 Centrifuge to pellet membranes Prep1->Prep2 Prep3 Resuspend in assay buffer Prep2->Prep3 Assay1 Incubate membranes with: - Fixed concentration of radiolabeled PGF2α - Varying concentrations of unlabeled this compound Prep3->Assay1 Assay2 Incubate to equilibrium Assay1->Assay2 Sep1 Vacuum filter through glass fiber filters to separate bound from free radioligand Assay2->Sep1 Sep2 Wash filters to remove non-specific binding Sep1->Sep2 Sep3 Measure radioactivity on filters (scintillation counting) Sep2->Sep3 Ana1 Plot % specific binding vs. log[this compound] Sep3->Ana1 Ana2 Determine IC50 value Ana1->Ana2 Ana3 Calculate Ki value using the Cheng-Prusoff equation Ana2->Ana3

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).[14][15] Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.[14] Resuspend the membrane pellet in an appropriate assay buffer.[14]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled PGF2α analogue (e.g., [³H]PGF2α), and varying concentrations of unlabeled this compound.[15][16] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[14]

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[15] Wash the filters with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[17] Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15] Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17]

Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a method to measure the functional activity of this compound by quantifying its ability to stimulate the production of inositol phosphates, a downstream product of PLC activation.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the FP receptor in a multi-well plate.[11] Label the cells by incubating them with [³H]myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.[18]

  • Assay Setup: Wash the cells to remove unincorporated [³H]myo-inositol.[19] Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing for its accumulation.[20]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to stimulate IP production.[11]

  • Extraction: Terminate the stimulation by adding a suitable extraction solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.[18]

  • Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.[18]

  • Quantification: Quantify the amount of [³H]-labeled inositol phosphates in the collected fractions using a scintillation counter.[18]

  • Data Analysis: Plot the amount of total inositol phosphates accumulated against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[20]

In Vivo Assessment of Luteolysis in Cattle

This protocol describes a general framework for evaluating the luteolytic efficacy of this compound in a bovine model.

Methodology:

  • Animal Selection and Synchronization: Select healthy, cycling cows with a palpable corpus luteum (CL).[21] The stage of the estrous cycle can be synchronized using a pre-treatment protocol if necessary.

  • Treatment Administration: Administer a defined dose of this compound via intramuscular injection.[22] Include a control group receiving a placebo (e.g., saline).[21]

  • Monitoring of Luteolysis:

    • Progesterone Measurement: Collect blood samples at regular intervals (e.g., 0, 24, 48, and 72 hours) post-treatment.[21] Measure plasma progesterone concentrations using a validated assay (e.g., ELISA or RIA). A significant decline in progesterone levels indicates functional luteolysis.[21]

    • Ultrasonography: Perform transrectal ultrasonography at regular intervals to monitor the size and vascularity of the CL.[21] A decrease in CL diameter and blood flow are indicative of structural luteolysis.[21]

  • Estrus Detection: Monitor the cows for signs of estrus (e.g., standing to be mounted) following the expected luteolysis.[23]

  • Data Analysis: Compare the changes in progesterone concentration, CL size, and the incidence and timing of estrus between the this compound-treated and control groups.

Conclusion

This compound is a potent and selective agonist of the prostaglandin F2α receptor, with well-characterized luteolytic effects. Its primary mechanism of action involves the activation of the Gq/PLC signaling pathway, leading to increased intracellular calcium and PKC activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important synthetic prostaglandin analogue. Further research into the nuanced signaling pathways and the development of even more selective analogues may lead to improved therapeutic applications in both veterinary and human medicine.

References

A Technical Guide to the Stereospecific Binding of d-Cloprostenol to Prostaglandin F2α (FP) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the stereospecific interaction between d-cloprostenol, a synthetic prostaglandin analogue, and the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It consolidates quantitative binding data, details common experimental methodologies for receptor characterization, and illustrates the key signaling pathways activated upon ligand binding. The evidence strongly supports that the pharmacological activity of cloprostenol is almost exclusively attributed to its dextrorotatory (d) isomer, which binds to the FP receptor with high affinity, comparable to the endogenous ligand PGF2α.

Introduction to PGF2α Receptors and this compound

The Prostaglandin F2α (FP) receptor is a heptahelical G protein-coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1][2] These receptors are crucial in a variety of physiological processes, particularly in female reproductive functions like luteolysis and parturition, but are also implicated in cardiovascular regulation and inflammation.[1][3]

This compound is a synthetic analogue of PGF2α widely used in veterinary medicine to synchronize estrus and induce parturition.[4] As a synthetic compound, this compound is produced as a racemic mixture of two stereoisomers: the dextrorotatory (d-cloprostenol) and levorotatory (l-cloprostenol) forms. Pharmacological studies have demonstrated that the binding of this compound to the FP receptor is highly stereospecific, with the d-isomer being the primary active component.[5][6][7]

Quantitative Analysis of Stereospecific Binding

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[8][9] Studies using [3H]PGF2α as the radioligand demonstrate a significant difference in potency between this compound isomers. The d-isomer (d-cloprostenol) shows a much greater ability to displace the radioligand from FP receptors compared to the racemic (dl) mixture.

The results from studies on bovine tissues highlight this stereoselectivity. In bovine corpus luteum cell membranes, d-cloprostenol was found to be equipotent to the natural ligand PGF2α.[5][6] This binding is highly specific, as evidenced by the dramatically lower potency of the racemic mixture and other prostaglandins like PGE1.[5][6]

Table 1: Relative Potency of this compound Isomers and Prostaglandins at the PGF2α Receptor

Compound Tissue Source Potency Relative to dl-cloprostenol Potency Relative to PGE1 Reference
d-Cloprostenol Bovine Corpus Luteum ~150 times more potent ~280 times more potent [5][6]
PGF2α Bovine Corpus Luteum ~150 times more potent ~280 times more potent [5][6]
d-Cloprostenol Bovine Myometrium ~10 times more potent ~95 times more potent [5]

| PGF2α | Bovine Myometrium | ~10 times more potent | ~95 times more potent |[5] |

Data synthesized from in vitro competitive binding assays inhibiting [3H]PGF2α binding.[5][6]

PGF2α Receptor Signaling Pathways

The FP receptor primarily couples to the Gq/11 family of G proteins to initiate its signaling cascade.[2][10][11] The binding of an agonist like d-cloprostenol induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[2][11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13][14] Concurrently, DAG and the elevated Ca2+ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.

Beyond this canonical pathway, FP receptor activation has also been shown to engage other signaling networks, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as activation of the small G protein Rho.[1][2]

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist d-Cloprostenol / PGF2α FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor binds Gq Gαq/11 FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates Response Cellular Responses (e.g., Contraction, Gene Expression) Ca->Response mediates PKC->Response phosphorylates targets

Caption: Canonical Gq-coupled signaling pathway of the FP receptor.

Experimental Protocols

The characterization of ligand-receptor interactions relies on robust and reproducible experimental methods. The competitive radioligand binding assay is a cornerstone technique in this field.

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., d-cloprostenol) for the FP receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α) for binding sites.[8][15]

Materials:

  • Receptor Source: Cell membranes isolated from tissues or cultured cells expressing FP receptors (e.g., bovine corpus luteum).[5]

  • Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [3H]PGF2α.

  • Test Compounds: Unlabeled competitor ligands (e.g., d-cloprostenol, dl-cloprostenol, PGF2α) at a range of concentrations.

  • Buffers:

    • Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

    • Wash Buffer (ice-cold).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold (cell harvester), glass fiber filters (e.g., GF/C), scintillation counter, and scintillation fluid.[16]

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer.[16]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[16]

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[16]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16]

  • Competitive Binding Assay:

    • Thaw membrane aliquots on the day of the assay and resuspend in assay buffer.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled ligand (e.g., 10 µM PGF2α).

      • Competition: Membranes + Radioligand + varying concentrations of the test compound (e.g., d-cloprostenol).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[16]

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[16]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification and Data Analysis:

    • Dry the filters and add scintillation cocktail.[16]

    • Measure the radioactivity (counts per minute, CPM) trapped on the filters using a scintillation counter.[16]

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Workflow start Start prep Prepare Receptor Membranes (Homogenization & Centrifugation) start->prep setup Set up 96-Well Plate (Membranes, Radioligand, Competitor) prep->setup incubate Incubate to Equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The evidence unequivocally demonstrates that the interaction of the synthetic prostaglandin analogue this compound with the PGF2α (FP) receptor is stereospecific. The dextrorotatory isomer, d-cloprostenol, is the pharmacologically active form, exhibiting a binding affinity and potency that is equipotent to the endogenous ligand PGF2α.[5][6] In contrast, the racemic mixture shows significantly reduced potency, indicating that the l-isomer has negligible affinity for the receptor. This high degree of stereoselectivity underscores a fundamental principle in pharmacology and is critical for drug design, emphasizing that the development of single-isomer therapeutics can lead to increased potency, higher specificity, and a potentially improved safety profile by eliminating inactive or off-target stereoisomers.

References

chemical properties of cloprostenol for research use

Author: BenchChem Technical Support Team. Date: December 2025

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) widely utilized in veterinary medicine and reproductive biology research.[1][2][3] As a potent luteolytic agent, it induces the regression of the corpus luteum, making it a valuable tool for synchronizing estrus, inducing parturition, and treating various reproductive disorders in animals.[1][4][5] This guide provides an in-depth overview of the chemical and pharmacological properties of this compound, along with experimental protocols and key signaling pathways for research applications.

Physicochemical Properties

This compound is most commonly available as its sodium salt, which is a more water-soluble, crystalline form than the free acid.[2][6] The d-enantiomer, (+)-cloprostenol, is the optically active form responsible for the majority of its biological activity.[7][8] The substance is typically a white to slightly yellowish, viscous oil or waxy material in its active form.

Table 1: Physicochemical Properties of this compound Sodium Salt

PropertyValueSource(s)
Synonyms D-Cloprostenol, (+)-16-m-chlorophenoxy tetranor PGF2α[7][8]
Molecular Formula C₂₂H₂₈ClO₆ • Na[6][7]
Molecular Weight 446.9 g/mol [6][7][9]
Appearance Crystalline solid[6][7]
Purity ≥98%[6][7]
Melting Point >62°C (decomposes)[]
UV/Vis Absorbance (λmax) 220, 275, 282 nm[6][7][8]
Solubility (Ethanol) ~50 mg/mL[6][7][8]
Solubility (DMSO) ~60 mg/mL[7][8]
Solubility (Dimethylformamide) ~130 mg/mL[7][8]
Solubility (PBS, pH 7.2) ~1 mg/mL to 35 mg/mL[6][7]
Solubility (Water) 150 mg/mL[2]

Pharmacological Profile

This compound functions as a selective agonist for the prostaglandin F2α (FP) receptor.[6][7][11] This interaction initiates a cascade of intracellular events leading to its potent luteolytic effects. The dextrorotatory isomer, d-cloprostenol, is significantly more potent than the racemic mixture.[12] In bovine corpus luteum cell membranes, d-cloprostenol and PGF2α were found to be equipotent and approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of labeled PGF2α.[12][13]

Table 2: Pharmacological Data for this compound

ParameterValue/DescriptionSpecies/SystemSource(s)
Target Receptor Prostaglandin F2α (FP) Receptor-[6][7]
Mechanism of Action FP Receptor Agonist-[7][8]
Biological Activity Potent luteolytic agentRats, Hamsters[1][6][7]
Potency (vs. PGF2α) ~200 times more potent in terminating pregnancyRats, Hamsters[6][7]
IC₅₀ 3 x 10⁻¹² M (inhibition of rat adipose precursor differentiation)Rat[6][8]
Binding Affinity d-Cloprostenol is ~150x more potent than dl-cloprostenolBovine Corpus Luteum[12][13]

Mechanism of Action and Signaling Pathway

As a PGF2α analog, this compound binds to and activates the FP receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that results in functional and morphological regression of the corpus luteum (luteolysis).[5][14] The primary signaling pathway involves the coupling of the FP receptor to the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the downstream cellular responses culminating in luteolysis.

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq_protein Gq/11 FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Stimulates Response Downstream Cellular Responses (Luteolysis) Ca_release->Response PKC->Response

This compound-induced FP receptor signaling cascade.

Experimental Protocols

Preparation of Stock and Aqueous Solutions

Proper preparation of this compound solutions is critical for obtaining reliable experimental results. The sodium salt is soluble in various organic solvents and aqueous buffers.

Methodology:

  • Stock Solution Preparation:

    • This compound sodium salt is supplied as a crystalline solid.[6][7]

    • To prepare a stock solution, dissolve the solid in an organic solvent of choice such as ethanol, DMSO, or dimethylformamide.[6][7] The solubility is approximately 50 mg/mL, 60 mg/mL, and 130 mg/mL, respectively.[7][8]

    • It is recommended to purge the solvent with an inert gas before dissolving the compound.[7]

    • Store the stock solution at -20°C for long-term stability (≥2 years).[6]

  • Aqueous Solution Preparation:

    • For biological experiments, further dilutions of the stock solution into aqueous buffers or isotonic saline are necessary.[7]

    • Ensure the final concentration of the organic solvent is physiologically insignificant.[6][7]

    • Alternatively, organic solvent-free aqueous solutions can be made by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where solubility is approximately 35 mg/mL.[7]

    • It is not recommended to store aqueous solutions for more than one day.[6][7]

Solution_Preparation_Workflow start Start solid This compound Sodium Salt (Crystalline Solid) start->solid choose_solvent Choose Solvent solid->choose_solvent organic_solvent Organic Solvent (e.g., DMSO, Ethanol) choose_solvent->organic_solvent For Stock aqueous_buffer Aqueous Buffer (e.g., PBS) choose_solvent->aqueous_buffer For Direct Use dissolve_organic Dissolve in Organic Solvent organic_solvent->dissolve_organic dissolve_aqueous Dissolve Directly in Buffer aqueous_buffer->dissolve_aqueous stock_solution Stock Solution dissolve_organic->stock_solution working_solution Working Solution (for experiments) dissolve_aqueous->working_solution dilute Dilute into Aqueous Buffer stock_solution->dilute store Store at -20°C (Long-term) stock_solution->store dilute->working_solution use_fresh Use within 24h working_solution->use_fresh end End use_fresh->end

Workflow for preparing this compound solutions.

In Vitro Luteal Cell Culture Assay

This protocol is a general guideline for assessing the luteolytic effect of this compound on cultured luteal cells.

Methodology:

  • Cell Isolation: Isolate luteal cells from the corpus luteum of the target species at a specific stage of the estrous cycle.

  • Cell Culture: Culture the isolated cells in an appropriate medium.

  • Treatment: Treat the cultured luteal cells with varying concentrations of this compound. A control group receiving only the vehicle should be included.

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours).

  • Analysis:

    • Collect the cell culture medium to measure progesterone concentration via methods like ELISA or radioimmunoassay. A significant reduction in progesterone indicates a luteolytic effect.[15][16]

    • Perform gene expression analysis (e.g., via real-time PCR) on the cells to assess changes in the expression of genes related to steroidogenesis (e.g., StAR, HSD3B) and prostaglandin receptors (e.g., PTGFR).[15]

Storage and Stability

For long-term storage, this compound sodium salt should be kept as a solid at -20°C, where it is stable for at least four years.[7] Aqueous solutions are less stable and it is recommended to prepare them fresh and not store them for more than one day.[6][7]

Safety Precautions

This compound is a potent pharmaceutical agent. It can be absorbed through the skin and may cause bronchospasm or induce abortion.[17][18] Therefore, appropriate personal protective equipment, including gloves, should be worn when handling the compound.[18][19] Pregnant women or individuals with asthma should exercise extreme caution.[17][18] In case of skin contact, the affected area should be washed immediately with soap and water.[18][19]

References

Methodological & Application

Cloprostenol In Vitro Cell Culture Protocol for Luteal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage various reproductive functions. Its mechanism of action involves inducing functional and structural regression of the corpus luteum (CL), primarily by inhibiting progesterone synthesis and promoting programmed cell death (apoptosis) in luteal cells. Understanding the cellular and molecular effects of this compound is crucial for optimizing its therapeutic applications and for the development of novel reproductive drugs.

These application notes provide detailed protocols for the in vitro culture of luteal cells and their treatment with this compound to study its effects on steroidogenesis and cell viability.

Signaling Pathway of this compound in Luteal Cells

This compound exerts its biological effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor predominantly expressed on the surface of large luteal cells.[1] This interaction initiates a signaling cascade that leads to luteolysis. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are key events that inhibit steroidogenic acute regulatory (StAR) protein activity and ultimately suppress progesterone synthesis.[2] Concurrently, these signaling events can initiate apoptotic pathways, leading to structural regression of the corpus luteum.

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR Binds to Gq Gq protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Inhibition Inhibition of Progesterone Synthesis Ca2->Inhibition Apoptosis Induction of Apoptosis Ca2->Apoptosis PKC->Inhibition PKC->Apoptosis

Caption: this compound signaling cascade in luteal cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Luteal Cells

This protocol describes a generalized method for the isolation and culture of mixed luteal cells from species such as bovine, ovine, or feline.[2][3]

Materials:

  • Corpora lutea (mid-luteal phase)

  • Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase (Type I or II)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Sterile mesh filters (e.g., 70-100 µm)

  • Culture plates/flasks

  • Centrifuge

Procedure:

  • Tissue Collection: Aseptically collect corpora lutea from ovaries and place them in ice-cold transport medium (HBSS or DMEM with antibiotics).

  • Tissue Dissociation: In a sterile environment, wash the CL with fresh medium, remove excess connective tissue, and mince the tissue into small pieces (1-2 mm³).

  • Enzymatic Digestion: Transfer the minced tissue to a sterile flask containing DMEM with collagenase (e.g., 0.1-0.25%) and DNase I (e.g., 0.01%). Incubate at 37°C for 60-90 minutes with gentle agitation.

  • Cell Isolation: Stop the digestion by adding an equal volume of medium containing 10% FBS. Filter the cell suspension through a sterile mesh to remove undigested tissue.

  • Washing: Centrifuge the filtrate at a low speed (e.g., 200-300 x g) for 5-10 minutes. Discard the supernatant and gently resuspend the cell pellet in fresh culture medium. Repeat this washing step 2-3 times.

  • Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture: Seed the cells in culture plates at a desired density (e.g., 1 x 10⁵ viable cells/well in a 24-well plate) in DMEM supplemented with 10% FBS and antibiotics.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to attach for 24-48 hours before proceeding with this compound treatment.

Luteal_Cell_Isolation_Workflow A Collect Corpora Lutea B Mince Tissue A->B C Enzymatic Digestion (Collagenase, DNase I) B->C D Filter Cell Suspension C->D E Wash and Centrifuge Cells D->E F Count Viable Cells E->F G Plate Cells for Culture F->G H Incubate (24-48h) G->H

Caption: Workflow for luteal cell isolation and culture.
Protocol 2: In Vitro Treatment with this compound

Materials:

  • Cultured luteal cells (from Protocol 1)

  • Serum-free or low-serum culture medium

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Vehicle control (same solvent as this compound)

Procedure:

  • Pre-treatment Culture: Once luteal cells have attached and reached the desired confluency, replace the culture medium with serum-free or low-serum medium and incubate for at least 12-24 hours to synchronize the cells.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution to the desired final concentrations. A vehicle control medium should also be prepared. Common in vitro concentrations of PGF2α analogs range from 10⁻⁹ M to 10⁻⁶ M. A concentration of 1 µg/mL has been used in some studies.[4][5]

  • Treatment: Remove the pre-treatment medium from the culture plates and add the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours for signaling pathway studies to 24-72 hours for assessing effects on progesterone production and apoptosis.[3]

  • Endpoint Analysis: Following incubation, collect the culture supernatant for hormone analysis (e.g., progesterone ELISA/RIA) and lyse the cells for subsequent assays such as cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay, TUNEL staining), or gene/protein expression analysis.

Data Presentation

The effects of this compound on luteal cell function can be quantified through various assays. The following tables summarize representative quantitative data from in vitro studies.

Table 1: Effect of this compound on Progesterone Secretion by Feline Luteal Cells

Luteal StageTreatmentProgesterone Concentration (ng/mL)P-value
Development/MaintenanceControl15.0 ± 2.5\multirow{2}{}{< 0.05}
This compound7.5 ± 1.8
RegressionControl5.0 ± 1.2\multirow{2}{}{NS}
This compound4.5 ± 1.0

Data adapted from a study on feline small luteal cells, showing a significant reduction in progesterone during the development/maintenance phase but not during regression.[3] NS = Not Significant.

Table 2: Dose-Dependent Inhibition of Progesterone by PGF2α Analogs (Hypothetical Data)

This compound Concentration (M)Progesterone (% of Control)
0 (Control)100
10⁻⁹85
10⁻⁸60
10⁻⁷40
10⁻⁶25

This table illustrates a typical dose-response relationship for the inhibitory effect of this compound on progesterone production.

Assessment of this compound-Induced Effects

Progesterone Assay

The concentration of progesterone in the culture medium is a key indicator of luteal cell function.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Procedure: Collect the culture supernatant after this compound treatment. Perform the assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the progesterone concentration and express it as a percentage of the vehicle-treated control.

Cell Viability and Apoptosis Assays

This compound can induce apoptosis in luteal cells, leading to structural luteolysis.

  • MTT Assay (Cell Viability): Measures the metabolic activity of viable cells.

  • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling): Detects DNA fragmentation, a hallmark of apoptosis.

  • Gene Expression Analysis (qPCR): Measures the mRNA levels of pro-apoptotic (e.g., BAX, CASP3) and anti-apoptotic (e.g., BCL2) genes. A study in felids showed that short-term this compound treatment did not significantly alter the expression of FAS, CASP3, TNFRSF1B, or BCL2.[3]

Experiment_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis A Isolate and Culture Luteal Cells B Serum Starvation A->B C Treat with this compound or Vehicle B->C D Collect Supernatant C->D E Lyse Cells C->E F Progesterone Assay (ELISA/RIA) D->F G Viability/Apoptosis Assays (MTT, Caspase, TUNEL) E->G H Gene/Protein Expression (qPCR, Western Blot) E->H

References

Application Notes and Protocols for Cloprostenol in Rodent Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and is recognized as a potent luteolytic agent.[1][2] Its primary function is to induce the functional and morphological regression of the corpus luteum (luteolysis), leading to a rapid decline in progesterone levels.[3] This targeted action makes this compound an invaluable tool in reproductive research, particularly for the synchronization of estrus and induction of ovulation in various animal models, including rodents. The dextrorotatory (d)-enantiomer, also known as R-cloprostenol, is the biologically active component responsible for its luteolytic activity.[3] These application notes provide comprehensive protocols and dosage calculation guidelines for the use of this compound in rodent research models.

Mechanism of Action

This compound exerts its effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor. This interaction initiates a signaling cascade that results in the regression of the corpus luteum. The key steps involve the inhibition of luteinizing hormone (LH) stimulation of progesterone synthesis and ultimately, programmed cell death (apoptosis) of luteal cells. This process effectively terminates the luteal phase of the estrous cycle, allowing for the initiation of a new follicular phase and subsequent ovulation.[4][5]

Cloprostenol_Signaling_Pathway cluster_cell Luteal Cell This compound This compound PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR Binds Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Luteolysis Luteolysis (↓ Progesterone, Apoptosis) Ca2->Luteolysis PKC->Luteolysis

Caption: this compound signaling pathway inducing luteolysis in a target cell.

Dosage and Administration Data

The appropriate dosage of this compound is critical for achieving desired experimental outcomes while ensuring animal welfare. Dosages can vary significantly based on the rodent species, the specific application, and the administration route.

Table 1: Recommended this compound Dosages for Rodent Models
Rodent SpeciesApplicationDosageAdministration RouteKey Outcomes & Notes
Mouse Estrus Synchronization0.5 µ g/animal (in combination with 3 µg Progesterone)Intraperitoneal (IP)Two doses of this compound administered three days apart, with progesterone given only with the first dose, resulted in high synchronization and fertility rates.[6]
Mouse Estrus Synchronization10, 15, or 20 µ g/animal Intramuscular (IM)All doses were effective in synchronizing estrus, with onset occurring at 19.88 ± 2.91 hours.[7][8]
Rat Estrus SynchronizationProtocol-dependent (used in combination with Progesterone)Injections (unspecified)A protocol involving injections of this compound (Cl) and Progesterone (Pg) in a "Cl + Pg + Cl" sequence resulted in 100% conception efficiency.[9][10]
Rat General Research12.5 - 50 µg/kg/daySubcutaneous (SC)Chronic administration for one month resulted in vacuolisation of luteal cells, a reversible effect related to its primary pharmacological action.[3]
Guinea Pig Estrus Synchronization0.20 - 0.30 mg/animalIntramuscular (IM)Effectively induced estrus, with the earliest onset observed at 46.9 hours with the 0.30 mg dose combined with male stimulation.[2]
Table 2: Acute Toxicity Data for this compound in Rodents
Rodent SpeciesAdministration RouteLD50 (Lethal Dose, 50%)Reference
Rat Oral> 25 mg/kg[3][11]
Rat Intravenous (IV)> 5 mg/kg[3][11]
Rat Subcutaneous (SC)> 50 mg/kg[11]
Rat Intramuscular (IM)> 50 mg/kg[11]
Mouse Intramuscular (IM)~350 mg/kg (for d-cloprostenol)[3][11]
Mouse Intravenous (IV)54.7 mg/kg[11]

Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducibility. Below are methodologies for common applications of this compound in rodent research.

Protocol 1: Estrus Synchronization in Mice

This protocol is adapted from a study demonstrating high efficacy in synchronizing estrus and achieving high fertility rates.[6]

Materials:

  • This compound sodium salt

  • Progesterone

  • Vehicle (e.g., sterile saline or appropriate oil for progesterone)

  • Syringes and needles (e.g., 27-30 gauge)

  • Mature female mice

Procedure:

  • Animal Preparation: Acclimatize sexually mature female mice to laboratory conditions for at least one week before the start of the protocol. House animals under a controlled light-dark cycle.

  • Hormone Preparation:

    • Prepare a stock solution of this compound in sterile saline to a final concentration that allows for the administration of 0.5 µg in a small volume (e.g., 100 µL).

    • Prepare a stock solution of progesterone in a suitable vehicle (e.g., sesame oil) for a final dose of 3 µg per animal.

  • Administration (Day 0):

    • Administer a single subcutaneous (SC) dose of 3 µg of progesterone.[6]

    • Concurrently, administer the first intraperitoneal (IP) dose of 0.5 µg of this compound.[6]

  • Administration (Day 3):

    • Administer a second intraperitoneal (IP) dose of 0.5 µg of this compound.[6]

  • Estrus Monitoring (Day 4 onwards):

    • Beginning 24 hours after the second this compound injection, monitor for signs of estrus.

    • This can be done via vaginal cytology. A smear showing a predominance of cornified epithelial cells is indicative of estrus.

  • Mating: Introduce male mice to synchronized females. The study reported fertile matings occurring within 24 hours of the second injection.[6]

Estrus_Sync_Workflow start Start: Acclimatize Mice day0 Day 0: Administer 3 µg Progesterone (SC) Administer 0.5 µg this compound (IP) start->day0 wait Wait 3 Days day0->wait day3 Day 3: Administer 0.5 µg this compound (IP) wait->day3 monitor Day 4-5: Monitor for Estrus (Vaginal Smears) day3->monitor mating Introduce Male for Timed Mating monitor->mating end End: Timed Pregnancy mating->end

Caption: Experimental workflow for estrus synchronization in mice.

Protocol 2: Induction of Luteolysis in Rats

This protocol is a general guideline based on dose ranges reported in toxicological and pharmacological studies.[3] The specific timing and dosage may need to be optimized for the experimental question.

Materials:

  • This compound sodium salt

  • Vehicle (e.g., sterile saline)

  • Syringes and needles

  • Mature female rats in the luteal phase (diestrus)

Procedure:

  • Animal Preparation: Use daily vaginal smears to track the estrous cycle of mature female rats. Select animals that are confirmed to be in the diestrus phase.

  • Dose Calculation and Preparation:

    • Calculate the dose based on the animal's body weight. A dose range of 12.5 to 50 µg/kg is a typical starting point for pharmacological effects.[3]

    • Prepare a fresh solution of this compound in sterile saline.

  • Administration: Administer the calculated dose via subcutaneous (SC) injection in the scruff of the neck.

  • Confirmation of Luteolysis:

    • Vaginal Smears: A return to proestrus or estrus within 48-72 hours indicates successful luteolysis.

    • Progesterone Measurement: Collect blood samples before and at time points after administration (e.g., 24, 48 hours) to measure serum progesterone levels. A sharp decline confirms functional luteolysis.

    • Histology: At the experimental endpoint, ovarian tissue can be collected to assess the morphological regression of the corpora lutea.

Important Considerations:

  • Formulation: this compound is typically supplied as a sodium salt. Ensure it is fully dissolved in a sterile, pyrogen-free vehicle before administration.

  • Route of Administration: The choice of administration route (SC, IM, IP) can affect the absorption rate and bioavailability of the compound. Refer to the literature for the most appropriate route for your specific model and research question.

  • Animal Handling: Proper restraint is crucial for accurate and safe administration. For injections, ensure the needle does not enter a blood vessel by aspirating before injecting the substance.[12]

  • Health and Safety: this compound can be absorbed through the skin and may cause bronchospasm or terminate pregnancy. Appropriate personal protective equipment (PPE), including gloves, should be worn when handling the compound.[11]

References

Application Notes and Protocols for Cloprostenol Administration in Experimental Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine and reproductive research.[1] Its primary mechanism of action involves the functional and morphological regression of the corpus luteum, leading to a decline in progesterone levels and the subsequent initiation of estrus and ovulation.[1][2] This property makes this compound a valuable tool for estrus synchronization, induction of parturition, and treatment of reproductive disorders in various animal species.[2][3] These application notes provide a comprehensive overview of the routes of administration of this compound in experimental animals, complete with detailed protocols, quantitative data, and visual diagrams to guide researchers in their study design and execution.

Quantitative Data Summary

The following tables summarize the recommended dosages of this compound for various administration routes in different experimental animal models. It is crucial to note that optimal dosages can vary based on the specific research objectives, the animal's physiological status, and the formulation of this compound used.

Table 1: this compound Administration Routes and Dosages in Large Animals

Animal SpeciesRoute of AdministrationDosagePrimary ApplicationReference(s)
Cattle Intramuscular (IM)500 µgEstrus Synchronization, Luteolysis[2][4][5]
Intramuscular (IM)150 µg (R-cloprostenol)Estrus Synchronization[2]
Subcutaneous (SC)100 - 500 µgLuteolysis, Estrus Synchronization[4]
Intravenous (IV)Not recommendedPotential for adverse reactions[6][7]
Intrauterine (IU)5 µg (d-cloprostenol)Post-insemination to improve conception[8][9]
Pigs (Sows) Intramuscular (IM)175 µgInduction of Farrowing[2][10]
Intramuscular (IM)75 µg (R-cloprostenol)Induction of Farrowing[2][10]
Perivulva37.5 µg (R-cloprostenol)Induction of Farrowing[10][11]
Sheep Intramuscular (IM)100 - 125 µgEstrus Synchronization, Luteolysis[12]
Goats Intramuscular (IM)62.5 - 125 µgEstrus Synchronization[8]
Horses Intramuscular (IM)0.5 - 2.0 mL (250 µg/mL)Luteolysis, Estrus Synchronization[6]

Table 2: this compound Administration Routes and Dosages in Laboratory Animals

Animal SpeciesRoute of AdministrationDosagePrimary ApplicationReference(s)
Rats Subcutaneous (SC)12.5 - 200 µg/kgLuteolysis, Toxicity Studies[2]
Oral10 - 150 µg/kg/dayToxicity Studies[2]
Mice Intramuscular (IM)~350 mg/kg (LD50)Acute Toxicity Studies[2]
Rabbits Subcutaneous (SC)0.025 - 0.250 µg/kg/dayTeratogenicity Studies[2]

Signaling Pathway of this compound-Induced Luteolysis

This compound, as a PGF2α analogue, exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor) on luteal cells. This initiates a cascade of intracellular events leading to the demise of the corpus luteum.

Cloprostenol_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F2α Receptor (FP) This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Effects Ca_Release->Downstream PKC->Downstream Luteolysis Luteolysis Downstream->Luteolysis Leads to

Caption: this compound signaling pathway leading to luteolysis.

Experimental Workflows

The following diagram illustrates a common experimental workflow for estrus synchronization in a herd of cattle using a protocol that incorporates this compound.

Estrus_Synchronization_Workflow Start Start of Protocol (Day 0) GnRH1 Administer GnRH Start->GnRH1 Day7 Day 7 GnRH1->Day7 This compound Administer this compound Day7->this compound Day9 Day 9 This compound->Day9 GnRH2 Administer GnRH Day9->GnRH2 Day10 Day 10 (16-24h post-GnRH2) GnRH2->Day10 AI Fixed-Time Artificial Insemination (FTAI) Day10->AI End End of Protocol AI->End

Caption: Ovsynch protocol for estrus synchronization in cattle.

Detailed Experimental Protocols

Intramuscular (IM) Administration of this compound in Rats

Objective: To induce luteolysis or for toxicological evaluation.

Materials:

  • This compound sodium solution (ensure appropriate concentration for dosing)

  • Sterile saline or appropriate vehicle for dilution

  • Sterile syringes (1 mL) and needles (25-27 gauge, 1/2 to 5/8 inch length)[13][14]

  • 70% ethanol or other suitable disinfectant

  • Animal restraint device (optional, but recommended for safety)

  • Personal Protective Equipment (gloves, lab coat)

Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to accurately calculate the required dose.

  • Dose Calculation and Preparation: Calculate the volume of this compound solution to be injected based on the animal's body weight and the desired dosage. If necessary, dilute the this compound solution with sterile saline to achieve an appropriate injection volume (typically 0.1-0.5 mL for a rat).[13]

  • Restraint: Securely restrain the rat. This can be done manually by a trained handler or using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal and the handler.

  • Site Selection and Preparation: The preferred site for intramuscular injection in rats is the quadriceps muscle on the cranial aspect of the thigh or the gluteal muscles.[13] Avoid the sciatic nerve which runs along the caudal aspect of the femur.[13] Swab the injection site with 70% ethanol and allow it to dry.

  • Injection: Insert the needle into the muscle at a 90-degree angle. Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If no blood appears, inject the solution slowly and steadily.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Return the rat to its cage and monitor for any adverse reactions, such as swelling, pain, or changes in behavior.

Subcutaneous (SC) Administration of this compound in Mice

Objective: To induce luteolysis or for toxicological screening.

Materials:

  • This compound sodium solution

  • Sterile saline or appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge, 5/8 inch length)[15]

  • 70% ethanol

  • Animal restraint device (optional)

  • PPE

Procedure:

  • Animal Preparation: Acclimatize and weigh the mice.

  • Dose Calculation and Preparation: Calculate the required dose and dilute if necessary. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.[16]

  • Restraint: Restrain the mouse by grasping the loose skin over the neck and back (scruffing). This will immobilize the head and expose the dorsal aspect of the animal.

  • Site Selection and Preparation: The most common site for subcutaneous injection is the loose skin over the shoulders (interscapular region).[17] Swab the area with 70% ethanol.

  • Injection: Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[17] Be careful not to puncture through the other side of the skin fold. Aspirate to check for blood. If clear, inject the solution. A small bleb or lump will form under the skin.

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any local or systemic adverse effects.

Intravenous (IV) Administration of this compound in Rabbits

Objective: For pharmacokinetic studies or rapid induction of effects.

Materials:

  • This compound sodium solution, appropriately diluted for intravenous use

  • Sterile saline or other isotonic vehicle

  • Sterile syringes (1 or 3 mL) and needles (25-27 gauge)

  • Rabbit restrainer

  • Topical anesthetic cream (e.g., EMLA)

  • 70% ethanol

  • Gauze swabs

  • PPE

Procedure:

  • Animal Preparation: Acclimatize the rabbit to handling and restraint. Weigh the animal for accurate dosing.

  • Dose Calculation and Preparation: Prepare the this compound solution in a sterile, isotonic vehicle. The total volume should be kept to a minimum.

  • Restraint and Site Preparation: Place the rabbit in a suitable restrainer. The marginal ear vein is the most common site for intravenous injection. Apply a topical anesthetic cream to the ear about 30-60 minutes before the procedure to minimize discomfort. Gently warm the ear with a lamp or by gentle rubbing to cause vasodilation, making the vein more visible and accessible. Shave the fur over the vein if necessary and disinfect the site with 70% ethanol.

  • Injection: Occlude the vein at the base of the ear. Insert the needle, bevel up, into the vein. A small amount of blood should enter the hub of the needle upon successful cannulation. Release the occlusion and inject the solution slowly.

  • Post-injection Care: Withdraw the needle and apply firm pressure to the injection site with a gauze swab for at least one minute to prevent hematoma formation. Return the rabbit to its cage and monitor closely for any signs of distress or adverse reactions.

Intrauterine (IU) Administration of this compound in Cattle

Objective: To enhance luteolysis or as a component of certain reproductive therapies.

Materials:

  • This compound sodium solution

  • Sterile saline for dilution

  • Sterile insemination pipette or a specialized intrauterine infusion catheter

  • Sterile syringe (5 or 10 mL)

  • Rectal palpation sleeve and lubricant

  • Tail rope or clip

  • Disinfectant solution for the vulvar area

  • PPE

Procedure:

  • Animal Preparation: Restrain the cow in a chute or stocks. Secure the tail to one side.

  • Dose Calculation and Preparation: A very low dose of this compound is typically used for intrauterine administration. For example, 5 µg of d-cloprostenol can be diluted in 0.5 mL of normal saline.[8][9]

  • Site Preparation: Thoroughly clean the vulva and perineal area with a disinfectant solution and dry with a clean paper towel.

  • Catheter Placement: The operator, wearing a lubricated rectal palpation sleeve, will insert one hand into the rectum to locate and stabilize the cervix. With the other hand, the sterile infusion catheter, with the syringe containing the this compound solution attached, is carefully passed through the vagina and guided through the cervical rings into the uterine body.

  • Infusion: Once the catheter is correctly positioned in the uterine body, the this compound solution is slowly infused.

  • Post-infusion Care: The catheter is carefully withdrawn. The cow should be monitored for any signs of discomfort or infection. This procedure should only be performed by trained personnel to avoid uterine trauma or contamination.

Conclusion

The appropriate administration of this compound is fundamental to its efficacy and the welfare of experimental animals. The choice of administration route and dosage is dependent on the target species and the specific aims of the research. The protocols and data provided herein serve as a comprehensive guide for researchers. It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines and to consult with a veterinarian to ensure the safe and ethical use of this compound in research settings. Careful attention to sterile techniques and proper animal handling will contribute to the reliability and reproducibility of experimental outcomes.

References

Application Notes: Estrus Synchronization in Cattle Using Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α), a hormone-like substance naturally produced in the body.[1] It is a potent luteolytic agent, meaning it causes the functional and morphological regression of the corpus luteum (CL).[1][2][3] In cattle, the CL is responsible for producing progesterone, a hormone essential for maintaining pregnancy. By inducing luteolysis, this compound effectively terminates the luteal phase of the estrous cycle, leading to a rapid decrease in progesterone levels.[4] This hormonal shift allows the follicular phase to resume, culminating in estrus (heat) and ovulation, typically within 2 to 5 days of administration.[5][6]

The active component of racemic this compound is the dextrorotatory (d)-cloprostenol enantiomer, which is approximately 3.5 times more potent.[4] This targeted action makes this compound a critical tool in bovine reproductive management for synchronizing estrus in groups of animals, treating various ovarian dysfunctions, and enabling the use of fixed-time artificial insemination (FTAI) programs.[6][7]

Mechanism of Action: Luteolysis

This compound exerts its effect by binding to PGF2α receptors on the large luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that inhibit progesterone production and trigger apoptosis (programmed cell death) of the luteal cells. The regression of the CL and the subsequent fall in progesterone removes the negative feedback on the hypothalamus and pituitary gland. This allows for an increased release of Gonadotropin-Releasing Hormone (GnRH) and subsequently Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive follicular development, estrus behavior, and ovulation.[2][4]

G cluster_0 This compound Signaling Pathway This compound This compound (PGF2α Analogue) Administered IM PGF2aR PGF2α Receptor (on Luteal Cells) This compound->PGF2aR Binds to Luteolysis Luteolysis (CL Regression) PGF2aR->Luteolysis Initiates Progesterone Progesterone Production Decreases Luteolysis->Progesterone Results in GnRH GnRH Pulse Frequency Increases Progesterone->GnRH Removes Inhibition FSH_LH FSH & LH Release from Pituitary GnRH->FSH_LH Stimulates Follicle Follicular Growth & Maturation FSH_LH->Follicle Promotes Estrus Estrus & Ovulation Follicle->Estrus Leads to

Caption: Simplified signaling pathway of this compound-induced luteolysis in cattle.

Experimental Protocols

The standard dosage for this compound is 500 mcg (typically 2 mL) administered via intramuscular (IM) injection.[6][7] For the more potent d-cloprostenol, the dose is 150 µg.[4] It is crucial to note that this compound is only effective in animals with a functional CL, which is present during the diestrus phase of the cycle (approximately days 5-16).[3]

Protocol 1: Single Injection for Cycling Cattle with a Palpable CL

This protocol is used for individual animals identified as being in the luteal phase of their cycle.

Methodology:

  • Animal Selection: Select non-pregnant, cycling cows or heifers. Confirm the presence of a mature corpus luteum via rectal palpation or ultrasonography.

  • Administration: Administer a single 500 mcg (2 mL) dose of this compound intramuscularly.[8]

  • Estrus Detection: Begin intensive estrus detection (e.g., visual observation, tail paint, pressure-sensitive patches) following the injection. Estrus is expected to occur within 2 to 5 days.[5]

  • Artificial Insemination (AI): Inseminate animals approximately 12 hours after the onset of standing heat (estrus). Alternatively, for FTAI, inseminate all animals at a fixed time, such as 72 and 96 hours post-injection, though this may yield lower conception rates than inseminating based on detected estrus.[5]

Caption: Workflow for a single-injection this compound protocol.
Protocol 2: Two-Injection Protocol for Group Synchronization

This protocol is designed to synchronize estrus in a group of cycling cattle without the need for initial estrus detection.

Methodology:

  • First Injection: Administer a 500 mcg (2 mL) dose of this compound intramuscularly to all animals in the group on Day 0.[9]

  • Luteolysis & Cycling: This first injection will induce luteolysis in animals with a mature CL (approx. 60-70% of the herd). Animals in the refractory period will not respond but will continue to cycle.

  • Second Injection: Administer a second 500 mcg (2 mL) dose of this compound to all animals in the group 11 to 14 days after the first injection.[5][9] By this time, nearly all animals will have developed a functional CL and will be responsive to the treatment.

  • Estrus Detection and AI: Most animals will exhibit estrus 2 to 5 days after the second injection.[5] Perform AI based on detected estrus. For FTAI, inseminate all animals once at approximately 72 hours or twice at 72 and 96 hours after the second injection.[5]

G cluster_workflow Two-Injection Protocol Workflow Day0 Day 0 1st this compound Injection (500 mcg, IM) Day11 Day 11-14 2nd this compound Injection (500 mcg, IM) Day0->Day11 Wait 11-14 Days Detect Days 13-18 Estrus Detection Day11->Detect AI Fixed-Time AI (~72h & 96h post-2nd injection) OR Inseminate based on heat Detect->AI

Caption: Workflow for a two-injection this compound synchronization protocol.
Protocol 3: 5-Day CO-Synch + CIDR for Timed AI (TAI)

This protocol combines GnRH, a progesterone-releasing intravaginal insert (CIDR), and this compound to achieve a high degree of synchrony, making it ideal for TAI programs in beef cows.[10]

Methodology:

  • Day 0: Administer 100 µg of GnRH intramuscularly and insert a CIDR device. The GnRH induces ovulation or luteinization of dominant follicles, and the CIDR provides a source of progesterone.[10]

  • Day 5: Remove the CIDR device and administer a 500 mcg (2 mL) dose of this compound intramuscularly.[10] The this compound induces luteolysis of the original or newly formed CL.

  • Day 8 (72 hours after CIDR removal): Administer a second 100 µg dose of GnRH and perform TAI concurrently.[10] The second GnRH injection induces a synchronized ovulation, allowing for successful insemination at a fixed time.

G cluster_workflow 5-Day CO-Synch + CIDR Protocol Day0 Day 0 Inject GnRH (100µg) Insert CIDR Day5 Day 5 Remove CIDR Inject this compound (500µg) Day0->Day5 5 Days Day8 Day 8 (+72h) Inject GnRH (100µg) Perform Timed AI Day5->Day8 3 Days (72h)

Caption: Workflow for the 5-Day CO-Synch + CIDR TAI protocol.

Quantitative Data Summary

The efficacy of this compound-based protocols can be measured by estrus response, conception rates, and pregnancy rates. The following tables summarize data from various studies.

Table 1: Efficacy of Single and Double Injection this compound Protocols

ProtocolBreedEstrus Response Rate (%)Conception Rate (%)Study
Single InjectionDairy Cows90.8%48.1%[11]
Double InjectionDairy Cows100%50.0%[11]
Single Injection (Cows with solid CL)Dairy Cows80.0%45.6%[12]
Single Injection (Cows with CL with cavity)Dairy Cows82.1%31.2%[12]

Table 2: Comparison of Timed AI Protocols Involving this compound in Beef Cows

ProtocolTreatment GroupTimed-AI Pregnancy Rate (%)Overall Pregnancy Rate (%)Study
5-d CO-Synch+CIDR1x PGF (Dinoprost)52.0%87.0%[10]
5-d CO-Synch+CIDR1x CLP (this compound)54.3%87.5%[10]
5-d CO-Synch+CIDR2x PGF (Dinoprost)69.0%92.9%[10]
Modified 5-d Co-synchBeef Heifers41.1%N/A[13]
J-synchBeef Heifers48.7%N/A[13]

Table 3: Effect of this compound Administration Route at AI on Conception Rates in Dairy Cows

Treatment GroupDosageAdministration RouteConception Rate (%)Study
ControlNoneN/A40.6%[14][15]
D-cloprostenol150 µgIntramuscular (IM)60.1%[14][15]
D-cloprostenol150 µgIntravenous (IV)32.3%[14][15]
D-cloprostenol5 µgIntrauterine (IU)50.0%[14][15]

Table 4: Efficacy of a this compound-hCG-Estradiol Benzoate TAI Protocol in Lactating Dairy Cows

GroupTreatment (12h post-cloprostenol)NPregnancy Rate (1st AI)
1250 IU hCG + 1 mg EB626Higher than Group 3
2500 IU hCG + 2 mg EB592Similar to Control
3750 IU hCG + 3 mg EB664Lower than Control
ControlNatural Estrus590N/A
Study Reference:[16]

References

Preparing Cloprostenol Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in both veterinary medicine and biomedical research.[1][2] Its primary mechanism of action is through the activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[3] This activation triggers a cascade of intracellular signaling events, leading to various physiological responses, including the regression of the corpus luteum and smooth muscle contraction.[4][5]

These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in laboratory settings. The information is intended to guide researchers in designing and executing experiments with reproducibility and accuracy.

Physicochemical Properties and Solubility

This compound is typically supplied as a sodium salt, which is a crystalline solid.[6][7] The d-cloprostenol enantiomer is the biologically active component.[4] Understanding its solubility is critical for preparing appropriate stock solutions.

Table 1: Solubility of this compound Sodium Salt

SolventSolubilitySource
Dimethylformamide (DMF)~130 mg/mL[7]
Dimethyl sulfoxide (DMSO)~60 mg/mL[7]
Ethanol~50 mg/mL[6][7]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL to ~35 mg/mL[6][7]
Water≥ 150 mg/mL[3]

Storage and Stability

Proper storage of this compound solutions is essential to maintain their biological activity.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStabilitySource
Crystalline Solid-20°C≥ 2 years[6]
Organic Stock Solution (e.g., in DMSO)-80°CUp to 6 months[3]
Organic Stock Solution (e.g., in DMSO)-20°CUp to 1 month[3]
Aqueous Solution4°CNot recommended for more than one day[6][7]

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into single-use vials.

This compound Signaling Pathway

This compound exerts its effects by binding to the FP receptor, which is coupled to the Gq/11 class of G proteins. This initiates a well-characterized signaling cascade.

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound FP_receptor FP Receptor (PTGFR) This compound->FP_receptor Gq Gq/11 protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Ca²⁺ Store IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates target proteins ER->Ca_release

This compound signaling pathway via the FP receptor.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be further diluted for various experimental applications.

Materials:

  • This compound sodium salt (FW: 446.9 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 446.9 g/mol * 1000 mg/g = 4.47 mg

  • Weighing: Accurately weigh 4.47 mg of this compound sodium salt and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

General Protocol for In Vitro Cell-Based Assays (e.g., Dose-Response Study)

This protocol provides a general workflow for treating cultured cells with this compound to assess its biological effects.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Serial_Dilutions Perform Serial Dilutions of Stock Solution Stock_Solution->Serial_Dilutions Prepare_Media Prepare Treatment Media with this compound Dilutions Serial_Dilutions->Prepare_Media Cell_Seeding Seed Cells in Multi-well Plates Cell_Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Cell_Adherence Add_Media Replace Culture Media with Treatment Media Cell_Adherence->Add_Media Prepare_Media->Add_Media Incubate Incubate for Desired Time Add_Media->Incubate Assay Perform Biological Assay (e.g., Progesterone ELISA, Ca²⁺ imaging) Incubate->Assay Data_Analysis Analyze and Graph Data Assay->Data_Analysis

General experimental workflow for in vitro studies.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Multi-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed your cells of interest into multi-well plates at a density appropriate for your specific assay and allow them to adhere and grow for approximately 24 hours.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium. Subsequent dilutions can be made from this working solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment media (including the vehicle control and various concentrations of this compound) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, perform the desired biological assay to assess the effects of this compound. This could include, but is not limited to:

    • Measurement of progesterone levels in the supernatant by ELISA.

    • Analysis of gene expression changes by RT-qPCR.

    • Assessment of intracellular calcium mobilization.

    • Cell viability or proliferation assays.

Table 3: Example Concentrations for In Vitro Experiments

ApplicationCell TypeEffective ConcentrationSource
Inhibition of Adipose DifferentiationNewborn Rat Adipocyte Precursors3 x 10⁻¹² M (IC₅₀)[6]
Reduction of ProgesteroneFelid Luteal CellsNot specified, but effective[8]
General In Vitro StudiesVarious10 nM - 10 µMInferred from similar prostaglandin studies

Safety Precautions

This compound is a potent pharmaceutical agent and should be handled with care. It can be absorbed through the skin. Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound powder and solutions.[2] Women of childbearing age, individuals with asthma, or other respiratory issues should exercise extreme caution. In case of accidental skin contact, the affected area should be washed immediately with soap and water.[2]

References

Application Notes and Protocols for Studying Gene Expression in Ovarian Cells Using Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage various reproductive functions. In the context of ovarian cell biology, this compound serves as a critical tool for investigating the molecular mechanisms underlying luteolysis, the process of corpus luteum regression. This process involves significant alterations in gene expression, leading to functional and structural changes in ovarian cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on gene expression in ovarian cells, particularly in luteal cells.

Mechanism of Action

This compound exerts its effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor predominantly expressed on the surface of luteal cells. Activation of the PTGFR initiates a well-defined signaling cascade that culminates in the modulation of gene expression, ultimately leading to decreased progesterone production and apoptosis of the luteal cells. Understanding this pathway is crucial for interpreting gene expression data obtained from this compound-treated ovarian cells.

Signaling Pathway of this compound in Ovarian Luteal Cells

The binding of this compound to the PTGFR activates the Gαq subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). Activated PKC, along with other downstream effectors of Ca2+ signaling, modulates the activity of several transcription factors, including members of the CREB, C/EBP, NF-κB, and AP-1 families, as well as upstream stimulatory factors (USF1/2). These transcription factors then bind to specific response elements in the promoter regions of target genes, thereby regulating their transcription.

Cloprostenol_Signaling_Pathway This compound This compound PTGFR PTGFR (PGF2α Receptor) This compound->PTGFR Gq Gq protein PTGFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ (intracellular) ER->Ca2 releases Ca2->PKC activates TranscriptionFactors Transcription Factors (CREB, C/EBP, NF-κB, AP-1, USF1/2) PKC->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression regulates

This compound signaling cascade in ovarian luteal cells.

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the quantitative data on gene expression changes in ovarian cells following treatment with this compound or PGF2α, as reported in various studies.

Table 1: Upregulated Genes in Bovine Luteal Cells

GeneCell TypeTreatment and DurationFold Change (approx.)Reference
FGF2 (Fibroblast Growth Factor 2)Luteinized Granulosa Cells1 µg/mL this compound, 4h>2.0[1]
THBS1 (Thrombospondin 1)Luteinized Granulosa Cells1 µg/mL this compound, 4h~2.5[1]
THBS2 (Thrombospondin 2)Luteinized Granulosa Cells1 µg/mL this compound, 4h~2.8[1]
PTX3 (Pentraxin 3)Mixed Luteal CellsPGF2α, 4h>2.0[1]
COX-2 (Cyclooxygenase-2)Ovine Large Luteal CellsThis compound, 12hPromoter activity increased ~4-fold[1]

Table 2: Downregulated Genes in Felid Luteal Cells

GeneCell TypeTreatment and DurationSignificanceReference
LHCGR (Luteinizing Hormone/Choriogonadotropin Receptor)Cultured Luteal CellsThis compound, 48hP < 0.05[2]
PRLR (Prolactin Receptor)Cultured Luteal CellsThis compound, 48hP < 0.05[2]
PTGFR (Prostaglandin F2α Receptor)Cultured Luteal CellsThis compound, 48hP < 0.005[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study gene expression in ovarian cells.

Experimental Workflow Overview

Experimental_Workflow Ovary Ovarian Tissue Collection CellIsolation Ovarian Cell Isolation (e.g., Luteal or Granulosa Cells) Ovary->CellIsolation CellCulture Cell Culture and Plating CellIsolation->CellCulture CloprostenolTreatment This compound Treatment (Dose-response and Time-course) CellCulture->CloprostenolTreatment RNAExtraction Total RNA Extraction CloprostenolTreatment->RNAExtraction RNAQuality RNA Quality and Quantity Assessment RNAExtraction->RNAQuality cDNA cDNA Synthesis (Reverse Transcription) RNAQuality->cDNA qPCR Quantitative Real-Time PCR (qRT-PCR) cDNA->qPCR DataAnalysis Data Analysis (Relative Gene Expression) qPCR->DataAnalysis

Workflow for studying this compound's effect on gene expression.
Protocol 1: Isolation and Culture of Bovine Luteal Cells

Materials:

  • Bovine ovaries from a local abattoir

  • Phosphate-buffered saline (PBS), sterile, cold

  • Collagenase type II solution (e.g., 1 mg/mL in culture medium)

  • Deoxyribonuclease I (DNase I)

  • Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • 70 µm cell strainer

  • Centrifuge

  • Cell culture plates

Procedure:

  • Transport bovine ovaries from the abattoir on ice in sterile PBS.

  • In a sterile laminar flow hood, dissect corpora lutea from the ovaries.

  • Mince the luteal tissue into small pieces (approx. 1-2 mm³).

  • Digest the tissue fragments in collagenase type II solution with DNase I at 37°C for 60-90 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in culture medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Plate the cells at a desired density (e.g., 1 x 10⁵ viable cells/well in a 24-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Allow cells to attach and grow for 24-48 hours before this compound treatment.

Protocol 2: this compound Treatment of Cultured Ovarian Cells

Materials:

  • Cultured ovarian cells (from Protocol 1)

  • This compound sodium salt solution (prepare a stock solution in sterile water or DMSO and dilute to final concentrations in culture medium)

  • Serum-free culture medium

Procedure:

  • Once cells have reached the desired confluency (typically 70-80%), aspirate the culture medium.

  • Wash the cells once with sterile PBS.

  • For dose-response experiments, replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µg/mL) and harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubate the cells at 37°C and 5% CO₂ for the desired treatment duration.

  • After treatment, aspirate the medium and proceed immediately to RNA extraction or lyse the cells in the appropriate buffer for RNA isolation.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA isolation kit (e.g., TRIzol reagent or column-based kits)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by gel electrophoresis or using a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target gene and at least one validated reference gene (e.g., GAPDH, ACTB, RPLP0).

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to verify the absence of genomic DNA amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

Concluding Remarks

This compound is an invaluable tool for dissecting the molecular events that govern ovarian function, particularly luteolysis. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments aimed at understanding the intricate gene regulatory networks modulated by this PGF2α analog. Adherence to these standardized methods will facilitate the generation of reproducible and high-quality data, advancing our knowledge in reproductive biology and aiding in the development of novel therapeutic strategies for reproductive disorders.

References

Application Notes and Protocols for the Investigation of Cloprostenol in Oocyte Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), directly in oocyte cryopreservation media is an area of novel research and is not an established or validated practice. The following application notes and protocols are provided for investigational purposes to guide researchers, scientists, and drug development professionals in exploring the potential effects of this compound on oocyte cryosurvival and developmental competence.

Introduction

Oocyte cryopreservation is a cornerstone of assisted reproductive technologies, enabling fertility preservation for women facing gonadotoxic therapies, age-related fertility decline, or other medical conditions.[1][2] The process, however, subjects the oocyte to significant cellular stress, including osmotic fluctuations, cryoprotectant toxicity, and the formation of intracellular ice crystals, which can impair oocyte viability and subsequent embryonic development.[3][4]

This compound is a potent luteolytic agent, widely used in veterinary medicine to synchronize estrus and manage reproductive cycles.[5][6][7] Its mechanism of action is mediated through the PGF2α receptor, initiating a signaling cascade that influences a variety of cellular processes. While studies have explored the role of PGF2α in in vitro maturation (IVM) of oocytes, its direct application in cryopreservation remains uninvestigated.[8][9] Some research indicates that supplementing IVM media with PGF2α does not improve, and may even negatively impact, embryo development.[8][9]

These notes propose a hypothetical framework for investigating whether this compound, through its known signaling pathways, could modulate cellular components critical for cryotolerance, such as cytoskeletal integrity and membrane stability, thereby potentially improving post-thaw outcomes.

Hypothesized Mechanism of Action in Cryopreservation

The rationale for investigating this compound in oocyte cryopreservation is speculative and based on the known cellular effects of PGF2α. The primary hypothesis is that this compound may precondition the oocyte to better withstand cryoinjury.

  • Cytoskeletal Dynamics: The meiotic spindle is highly sensitive to temperature changes and cryoprotectants, and its disruption can lead to aneuploidy. PGF2α has been shown to impact microtubule dynamics.[8] It is hypothesized that pre-treatment with this compound could potentially stabilize the spindle or enhance its capacity for repair post-warming.

  • Membrane Fluidity and Permeability: Cryopreservation success is heavily dependent on the controlled movement of water and cryoprotectants across the cell membrane. Prostaglandins are known to influence membrane properties. This compound could theoretically alter the lipid composition or fluidity of the oocyte membrane, optimizing its response to osmotic stress during vitrification and warming.

  • Cellular Signaling and Stress Response: PGF2α signaling can activate various intracellular pathways, some of which may be involved in cellular stress responses. Pre-incubation with this compound could potentially upregulate protective mechanisms that mitigate damage from reactive oxygen species or apoptosis triggered by the cryopreservation process.

The following diagram illustrates the known signaling pathway for PGF2α, which is presumed to be activated by this compound.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGF2α Analogue) PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR G_protein Gq/11 Protein PTGFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release triggers Ca_release->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Cytoskeleton_Modulation Cytoskeleton Modulation Downstream->Cytoskeleton_Modulation Gene_Expression Gene Expression Downstream->Gene_Expression Ion_Transport Ion Transport Downstream->Ion_Transport Experimental_Workflow cluster_prep Phase 1: Oocyte Preparation cluster_treatment Phase 2: In Vitro Maturation (IVM) & Treatment cluster_cryo Phase 3: Cryopreservation cluster_assessment Phase 4: Post-Warming Assessment A1 Oocyte Collection (e.g., from murine ovaries) A2 Selection of Immature Cumulus-Oocyte Complexes (COCs) A1->A2 B1 Control Group: Standard IVM Medium A2->B1 B2 Treatment Group 1: IVM + Low Dose this compound (e.g., 10 ng/mL) A2->B2 B3 Treatment Group 2: IVM + High Dose this compound (e.g., 100 ng/mL) A2->B3 C1 Vitrification of Matured (MII) Oocytes (All Groups) B1->C1 B2->C1 B3->C1 C2 Storage in Liquid Nitrogen (-196°C) C1->C2 C3 Warming of Vitrified Oocytes C2->C3 D1 Survival Rate Assessment C3->D1 D2 Spindle & Chromosome Analysis (Immunofluorescence) D1->D2 D3 In Vitro Fertilization (IVF) D1->D3 D4 Assessment of Fertilization Rate (2PN Formation) D3->D4 D5 Embryo Culture to Blastocyst Stage D4->D5 D6 Blastocyst Formation Rate D5->D6

References

Application Notes and Protocols for Cloprostenol-Induced Pregnancy Termination in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cloprostenol, a synthetic prostaglandin F2α (PGF2α) analogue, for the termination of pregnancy in various research animal models. The following sections detail the mechanism of action, experimental protocols, and quantitative data to guide researchers in designing and executing studies involving pregnancy termination.

Introduction

This compound is a potent luteolytic agent that induces the functional and morphological regression of the corpus luteum (CL).[1] The corpus luteum is essential for producing progesterone, a hormone critical for maintaining pregnancy. By causing luteolysis, this compound leads to a rapid decline in progesterone levels, ultimately resulting in the termination of pregnancy.[1] This makes it a valuable tool in reproductive research and for the management of breeding colonies. This compound's primary action is mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.

Mechanism of Action: The Luteolytic Signaling Cascade

This compound, acting as a PGF2α analogue, binds to the FP receptor on luteal cells. This binding initiates a signaling cascade that leads to both functional and structural luteolysis.

Functional Luteolysis: This involves the rapid inhibition of progesterone synthesis. Key steps include:

  • Activation of Gq protein, which in turn activates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Elevated intracellular Ca2+ and activated PKC inhibit the expression and activity of key steroidogenic enzymes, such as Steroidogenic Acute Regulatory Protein (StAR) and 3β-hydroxysteroid dehydrogenase (3β-HSD), leading to a sharp decrease in progesterone production.

Structural Luteolysis: This refers to the cellular death and physical regression of the corpus luteum. This process is primarily driven by apoptosis (programmed cell death) and necroptosis. The signaling pathway involves:

  • Activation of the extrinsic apoptotic pathway through the Fas/FasL system and the intrinsic pathway involving the Bcl-2 family of proteins, leading to the activation of caspases (e.g., Caspase-3 and -8).[2][3]

  • Induction of necroptosis-related genes, providing an alternative cell death pathway.[4]

  • Increased expression of vasoactive compounds like endothelin-1, which can reduce blood flow to the corpus luteum, further contributing to its demise.

Cloprostenol_Signaling_Pathway This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates Necroptosis Necroptosis FP_Receptor->Necroptosis PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Steroidogenesis_Inhibition Inhibition of Steroidogenic Enzymes (e.g., StAR, 3β-HSD) Ca_Release->Steroidogenesis_Inhibition Apoptosis Apoptosis (Caspase Activation) Ca_Release->Apoptosis PKC->Steroidogenesis_Inhibition PKC->Apoptosis Progesterone_Decline Decreased Progesterone Production Steroidogenesis_Inhibition->Progesterone_Decline Pregnancy_Termination Termination of Pregnancy Progesterone_Decline->Pregnancy_Termination Luteal_Regression Corpus Luteum Regression Apoptosis->Luteal_Regression Necroptosis->Luteal_Regression Luteal_Regression->Pregnancy_Termination

Caption: this compound Signaling Pathway in Luteal Cells.

Experimental Protocols for Pregnancy Termination

The efficacy of this compound is dependent on the animal species, dose, route of administration, and gestational stage. It is crucial to confirm pregnancy and determine the gestational age before initiating any protocol.

General Experimental Workflow

The following diagram outlines a typical workflow for a study investigating this compound-induced pregnancy termination.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization and Baseline Health Check Mating_Confirmation Mating and Pregnancy Confirmation (e.g., Vaginal Plug, Ultrasound) Animal_Acclimatization->Mating_Confirmation Group_Allocation Random Allocation to Treatment and Control Groups Mating_Confirmation->Group_Allocation Cloprostenol_Admin This compound Administration (Specified Dose, Route, Frequency) Group_Allocation->Cloprostenol_Admin Control_Admin Vehicle/Saline Administration (Control Group) Group_Allocation->Control_Admin Monitoring Daily Monitoring for Clinical Signs (e.g., Vaginal Bleeding, Behavior) Cloprostenol_Admin->Monitoring Control_Admin->Monitoring Termination_Confirmation Confirmation of Pregnancy Termination (e.g., Ultrasound, Necropsy) Monitoring->Termination_Confirmation Data_Collection Data and Sample Collection (e.g., Blood for Hormone Analysis, Tissue Samples) Termination_Confirmation->Data_Collection Data_Analysis Data Analysis and Statistical Evaluation Data_Collection->Data_Analysis

References

Application Notes and Protocols for Studying Uterine Contractility In Vitro Using Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent that also exerts significant effects on myometrial contractility. Its ability to induce uterine contractions makes it a valuable tool in both veterinary medicine for reproductive management and in research settings for studying the physiology and pharmacology of the uterus. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate uterine contractility in an in vitro organ bath setting. Understanding the mechanisms of action and quantifying the effects of uterotonic agents like this compound is crucial for the development of new therapeutics for obstetric and gynecological conditions.

This compound initiates its action by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on myometrial cells. This binding event triggers a downstream signaling cascade that ultimately leads to smooth muscle contraction.

Signaling Pathway of this compound in Myometrial Cells

The binding of this compound to the FP receptor activates the Gαq subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key event in smooth muscle contraction, as it leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent cross-bridge cycling with actin filaments, causing myometrial contraction.

Cloprostenol_Signaling_Pathway This compound This compound FP_Receptor PGF2α Receptor (FP) This compound->FP_Receptor G_Protein Gαq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction

This compound Signaling Pathway

Quantitative Data on Uterine Contractility

While specific EC50 and Emax values for this compound in in vitro uterine contractility studies are not abundantly reported in the literature, data from its parent compound, PGF2α, can provide a valuable reference point. The potency of PGF2α can vary depending on the species and the physiological state of the uterine tissue (e.g., pregnant vs. non-pregnant, stage of estrous cycle).

Table 1: Representative Potency of PGF2α on Uterine Myometrium In Vitro

SpeciesTissue StateEC50 (M)Reference Compound
HumanNon-pregnant~1 x 10⁻⁷PGF2α
BovineNot specified~1 x 10⁻⁶PGF2α

Note: These values are approximate and can vary based on experimental conditions. It is recommended to perform a full dose-response curve to determine the EC50 and Emax in your specific experimental model.

Experimental Protocols

Experimental Workflow Overview

The general workflow for an in vitro uterine contractility study involves isolating uterine tissue, preparing muscle strips, mounting them in an organ bath, allowing for an equilibration period, and then exposing the tissue to this compound while recording the contractile response.

Experimental_Workflow Start Start Tissue_Isolation Uterine Tissue Isolation Start->Tissue_Isolation Strip_Preparation Preparation of Myometrial Strips Tissue_Isolation->Strip_Preparation Mounting Mounting in Organ Bath Strip_Preparation->Mounting Equilibration Equilibration Period Mounting->Equilibration Drug_Addition Addition of this compound (Dose-Response) Equilibration->Drug_Addition Data_Recording Recording of Isometric Contractions Drug_Addition->Data_Recording Data_Analysis Data Analysis (Frequency, Amplitude, AUC) Data_Recording->Data_Analysis End End Data_Analysis->End

In Vitro Uterine Contractility Workflow
Detailed Protocol: In Vitro Uterine Contractility Assay

1. Materials and Reagents

  • Tissue Source: Uterine tissue from the desired species (e.g., human, bovine, porcine, rodent). Ethical approval must be obtained for the use of animal or human tissues.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

    • Prepare fresh and maintain at 37°C. Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10⁻² M) in an appropriate solvent (e.g., DMSO or ethanol). Make serial dilutions in PSS to achieve the desired final concentrations.

  • Organ Bath System:

    • Water-jacketed organ baths (10-25 mL capacity)

    • Isometric force transducers

    • Data acquisition system and software

    • Thermostatically controlled water circulator

    • Gas supply (95% O₂ / 5% CO₂)

  • Dissection Tools: Fine scissors, forceps, surgical blades.

  • Suture Material: Surgical silk or clips for mounting tissue.

2. Tissue Preparation

  • Immediately after collection, place the uterine tissue in ice-cold PSS and transport it to the laboratory.

  • Under a dissecting microscope, carefully remove the endometrium and any surrounding connective tissue to isolate the myometrium.

  • Cut longitudinal or circular strips of myometrium (approximately 10 mm in length and 2-3 mm in width). The orientation of the strips should be consistent throughout the experiments.

3. Experimental Setup and Procedure

  • Fill the organ baths with PSS and allow the temperature to stabilize at 37°C. Continuously gas the PSS with 95% O₂ / 5% CO₂.

  • Mount the myometrial strips in the organ baths. Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.

  • Apply an initial tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for 60-90 minutes. During this period, replace the PSS in the baths every 15-20 minutes.

  • After equilibration, spontaneous contractions should be observed. Record a stable baseline of spontaneous activity for at least 30 minutes.

  • To assess tissue viability, a high potassium (KCl) challenge (e.g., 60 mM) can be performed to induce a maximal contraction. After the response plateaus, wash the tissue with fresh PSS until the baseline tension is restored.

4. This compound Administration (Dose-Response)

  • Begin by adding the lowest concentration of this compound to the organ bath.

  • Record the contractile response until a stable plateau is reached (typically 15-20 minutes).

  • Wash the tissue with fresh PSS to remove the drug and allow the contractile activity to return to baseline.

  • Incrementally increase the concentration of this compound in a cumulative or non-cumulative manner, recording the response at each concentration. A typical concentration range for a dose-response curve would be from 10⁻¹⁰ M to 10⁻⁵ M.

5. Data Acquisition and Analysis

  • Continuously record the isometric tension generated by the myometrial strips throughout the experiment using a data acquisition system.

  • Analyze the following parameters of uterine contractility:

    • Frequency: Number of contractions per unit of time (e.g., contractions/10 min).

    • Amplitude: The peak tension developed during each contraction (in grams or millinewtons).

    • Area Under the Curve (AUC): An integrated measure of the total contractile activity over a defined period.

  • For dose-response experiments, plot the contractile response (e.g., increase in AUC or amplitude) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response).

Conclusion

The in vitro organ bath model is a robust and reliable method for studying the effects of this compound on uterine contractility. By following these detailed protocols, researchers can obtain valuable quantitative data on the potency and efficacy of this important prostaglandin analog. This information is essential for advancing our understanding of uterine physiology and for the development of novel therapeutics targeting the myometrium.

Troubleshooting & Optimization

cloprostenol injection side effects in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of cloprostenol injection in research animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in research animals?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is as a potent luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum.[1] This action leads to a sharp decline in progesterone levels, which is crucial for the initiation of a new estrous cycle or the termination of pregnancy. This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[2]

Q2: What are the most commonly observed side effects of this compound injection in research animals?

A2: The side effects of this compound can vary depending on the animal species and the dosage administered. Commonly observed side effects include transient changes in behavior, such as restlessness and agitation.[1] Physiological effects may include an increased respiratory rate, transient diarrhea, salivation, and sweating.[3][4] In some species, like mares, signs of mild abdominal pain have been noted.[4]

Q3: Are there species-specific side effects that I should be aware of?

A3: Yes, the presentation and intensity of side effects can differ between species. For instance, in cattle, increased body temperature and salivation may be more prominent.[4] Mares may exhibit sweating and increased heart rate.[4] In donkeys, this compound has been associated with greater abdominal discomfort and diarrhea scores compared to other prostaglandin analogues. In laboratory rodents like rats, observed adverse effects at high doses have included increased respiratory rate and abdominal discomfort.[3]

Q4: What is the typical onset and duration of side effects following this compound administration?

A4: Side effects are generally acute and transient. In many species, these effects are observed within 15-30 minutes of injection and typically resolve within one to a few hours.[1][3] For example, in rats, recovery from adverse signs of toxicity was observed within 4.5 hours of oral dosing.[3]

Q5: Are there any known contraindications for the use of this compound in research animals?

A5: this compound should not be administered to pregnant animals unless the objective is to terminate the pregnancy.[4] It is also contraindicated for intravenous administration.[4] Caution should be exercised in animals with acute or subacute gastrointestinal or respiratory disorders.[4]

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged side effects are observed.

  • Possible Cause: Overdose or incorrect dosage calculation.

    • Solution: Immediately review the dosage calculation and the concentration of the this compound solution. At 50 to 100 times the recommended dose, mild side effects such as uneasiness, transient diarrhea, and frothing at the mouth may be observed.[1] If a significant overdose is suspected, provide supportive care and monitor the animal closely.

  • Possible Cause: Individual animal sensitivity.

    • Solution: Document the observed side effects in detail. Consider using a lower dose in subsequent experiments if scientifically justifiable. Ensure the animal has access to fresh water and is in a comfortable, stress-free environment.

  • Possible Cause: Incorrect route of administration.

    • Solution: Confirm the intended and actual route of administration (e.g., intramuscular vs. subcutaneous). Different routes can affect the absorption rate and peak plasma concentration of the drug.

Issue 2: Injection site reactions (swelling, inflammation).

  • Possible Cause: Contamination during injection.

    • Solution: A low incidence of clostridial and other infections at the injection site has been reported.[1] Ensure strict aseptic technique is used for all injections.[4] This includes using sterile needles and syringes and disinfecting the injection site.

  • Possible Cause: Irritation from the vehicle or this compound itself.

    • Solution: Monitor the injection site daily for signs of inflammation. If the reaction is severe or does not resolve, consult with a veterinarian. Consider using a different injection site for subsequent administrations and ensure the injection volume is appropriate for the muscle mass.

Issue 3: Lack of desired physiological effect (e.g., no luteolysis).

  • Possible Cause: Animal is in a refractory period of the estrous cycle.

    • Solution: The corpus luteum is only responsive to this compound during the luteal phase. There is a refractory period of four to five days after ovulation when cattle are insensitive to the luteolytic effect of prostaglandins. Ensure the animal is in the correct stage of the estrous cycle before administration.

  • Possible Cause: Insufficient dosage.

    • Solution: Review the recommended dosage for the specific species and experimental goal. In some cases, a second injection may be necessary. For example, in cattle that do not show heat after the first injection, a second injection is often given 11 days later.[5]

  • Possible Cause: Improper storage or handling of this compound.

    • Solution: Ensure the this compound solution has been stored according to the manufacturer's instructions and has not expired. Protect from light and freezing.[1]

Data Presentation

Table 1: Summary of Acute Toxicity Data for this compound in Research Animals

SpeciesRoute of AdministrationLD50Observed Adverse EffectsReference
RatOral>25 mg/kgIncreased respiratory rate, abdominal discomfort[3]
RatParenteral>5 mg/kg-[1]
MouseIntramuscular (R-cloprostenol)~350 mg/kg-[1]

Table 2: No-Observed-Effect Level (NOEL) of this compound in Chronic Studies

SpeciesRoute of AdministrationDurationNOELKey Findings at Higher DosesReference
RatOral3 months50 µg/kg/dayOvarian vacuolisation[1]
RatSubcutaneous1 month<12.5 µg/kg/dayVacuolisation of luteal cells
MarmosetOral3 months50 µg/kg/dayMyocardial changes, increased testicular weight[1]
RatOral (3-generation study)-15 µg/kg/daySlight reduction in neonatal viability[1]

Experimental Protocols

Protocol 1: Administration and Side Effect Monitoring of this compound in Rats for Estrus Synchronization

1. Materials:

  • This compound sodium solution (appropriate concentration)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

  • Observation cage with a clear view of the animal

  • Data recording sheets

2. Animal Preparation:

  • Acclimatize female rats to the housing conditions for at least one week prior to the experiment.

  • Determine the stage of the estrous cycle by vaginal smear to ensure animals are in the luteal phase.

  • Weigh each animal immediately before injection to ensure accurate dosage calculation.

3. Administration Procedure:

  • Calculate the required volume of this compound solution based on the animal's body weight and the desired dosage (e.g., 20-200 µg/kg, subcutaneous).[1]

  • Restrain the rat gently but firmly.

  • Disinfect the injection site (e.g., subcutaneous in the dorsal neck region) with 70% ethanol.

  • Lift the skin to form a tent and insert the needle at the base of the tent.

  • Aspirate slightly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of this compound solution.

  • Withdraw the needle and return the animal to the observation cage.

4. Post-Administration Monitoring:

  • Immediate (0-4 hours post-injection): Continuously observe the animal for the first 30 minutes, and then at 1, 2, and 4 hours post-injection. Record the presence and severity of:

    • Behavioral changes: restlessness, agitation, lethargy.

    • Physiological signs: increased respiratory rate, diarrhea, salivation, piloerection.

    • General well-being: posture, activity level.

  • Injection Site (24 and 48 hours post-injection): Examine the injection site for any signs of swelling, redness, or pain.

  • Vaginal Smears: Continue daily vaginal smears to monitor the return to estrus.

5. Humane Endpoints:

  • If an animal shows signs of severe distress, such as prolonged lethargy, severe and persistent diarrhea, or significant injection site reaction, it should be euthanized according to approved institutional protocols.

Mandatory Visualization

Cloprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PGF2α analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Luteolysis Luteolysis (Functional & Structural Regression) Ca2_cyto->Luteolysis Triggers PKC->Luteolysis Contributes to

Caption: this compound signaling pathway in a luteal cell.

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize estrous_cycle Determine Estrous Cycle Stage (Vaginal Smear) acclimatize->estrous_cycle select_animals Select Animals in Luteal Phase estrous_cycle->select_animals select_animals->estrous_cycle No weigh_animal Weigh Animal select_animals->weigh_animal Yes calculate_dose Calculate this compound Dose weigh_animal->calculate_dose administer Administer this compound (Subcutaneous Injection) calculate_dose->administer monitor_immediate Immediate Monitoring (0-4 hours) - Behavior - Physiological signs administer->monitor_immediate monitor_site Injection Site Monitoring (24 & 48 hours) monitor_immediate->monitor_site monitor_estrus Monitor Return to Estrus (Daily Vaginal Smears) monitor_site->monitor_estrus end End of Experiment monitor_estrus->end

Caption: Experimental workflow for this compound administration.

References

Technical Support Center: Optimizing Cloprostenol in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing the use of cloprostenol, a synthetic prostaglandin F2α analogue, in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). Its primary function is as a potent luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum (CL).[1][2] In primary cell culture, particularly with luteal and granulosa cells, it acts by binding to the prostaglandin F2α receptor (PTGFR).[3][4] This interaction triggers a signaling cascade that typically leads to a sharp fall in progesterone production, a key indicator of functional luteolysis.[5]

Q2: Which primary cell types are most responsive to this compound treatment?

A2: The most commonly studied primary cells responsive to this compound are those involved in the reproductive cycle. These include:

  • Luteal Cells: Derived from the corpus luteum, these cells are a primary target, with this compound inducing functional regression and reducing progesterone secretion.[6][5]

  • Granulosa Cells: These cells, particularly when luteinized, also respond to this compound, which can inhibit hCG-stimulated progesterone production.[7][8]

  • Myometrial and Endometrial Cells: These uterine cells also possess PGF2α receptors and are studied in the context of uterine function and response to prostaglandins.[3][4]

Q3: What is a good starting concentration for this compound in a new primary cell culture experiment?

A3: Based on published studies, a concentration of 1 µg/mL is a common and effective starting point for in vitro experiments with human and feline luteal cells.[9][10][11] However, the optimal concentration is highly dependent on the cell type, species of origin, and the developmental stage of the cells.[6][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically available as a sodium salt. Follow the manufacturer's instructions for dissolving the compound, often in a sterile buffer or culture medium. Prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or as recommended by the supplier. When diluting to the final working concentration, use the same culture medium in which your cells are grown.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell culture.

Issue 1: No Observable Effect or Low Efficacy

Q: I've treated my primary luteal/granulosa cells with this compound, but I'm not seeing the expected decrease in progesterone or other functional changes. What could be wrong?

A: This is a common issue that can stem from several factors related to the cells, the reagent, or the experimental setup.

Troubleshooting Steps & Solutions

Possible CauseRecommended Action
Suboptimal Concentration The concentration may be too low for your specific cell type or system. Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL) to identify the optimal effective dose.
Cellular Resistance or Insensitivity The effect of this compound is dependent on the developmental stage of the corpus luteum from which the cells were isolated.[6][5] Cells from early-stage or regressing corpora lutea may not show a significant response.[6][5] Ensure your primary cells are from the correct luteal phase for your experiment.
Low Receptor Expression The biological effect is mediated by the PGF2α receptor (PTGFR).[3] If your primary cells have low or absent PTGFR expression, they will not respond. Consider verifying receptor expression via qPCR or Western blot.
Reagent Degradation Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution. Use fresh aliquots for each experiment and follow recommended storage conditions.
Confounding Luteotrophic Factors Prior exposure of cells to gonadotrophins (like hCG or LH) can prevent the antigonadotrophic actions of this compound.[7][8] This effect is mediated by a cAMP-dependent mechanism.[7] Review your culture medium and pre-treatment conditions for such factors.
Issue 2: Cell Death or Poor Viability After Treatment

Q: My primary cells look unhealthy or are dying after I add this compound. Is it cytotoxic?

A: While this compound's primary effect is functional rather than structural (cell death-inducing) at effective doses, high concentrations or other factors can lead to poor cell health.[5]

Troubleshooting Steps & Solutions

Possible CauseRecommended Action
High Concentration / Cytotoxicity An excessively high concentration of this compound may induce cytotoxicity. Action: Perform a dose-response curve and assess cell viability in parallel using an MTT, XTT, or Trypan Blue exclusion assay (see protocol below). Identify the concentration range that elicits the desired functional effect without compromising viability.
Solvent Toxicity If this compound was dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in the culture medium might be toxic. Action: Always include a "vehicle control" group in your experiment, where cells are treated with the same final concentration of the solvent used to dissolve this compound.
Culture Contamination Signs of contamination (e.g., sudden pH change, turbidity, microscopic particles) can be mistaken for treatment-induced cytotoxicity.[12][13] Action: Visually inspect cultures daily under a microscope. If contamination is suspected, discard the affected cultures and review aseptic techniques.[12][14][15] Test for mycoplasma, which is not visible but can alter cell health.[14][15]
General Primary Cell Stress Primary cells are sensitive and can be stressed by handling.[16][17] Thawing, centrifuging, and passaging can all impact viability. Action: Handle primary cells gently, avoid over-trypsinization, and do not centrifuge immediately after thawing unless necessary for sensitive cell types.[16][17][18]

Data on Effective this compound Concentrations

The following table summarizes concentrations used in various published studies. Note that direct comparison can be complex due to differences in species, cell type, and experimental conditions.

Cell Type / ModelSpeciesConcentration / DoseObserved EffectReference
Luteal Tissue SlicesHuman1 µg/mLInitial depression of progesterone, stimulation of PGF2α secretion.[9][10]
Luteinized Follicular CellsDomestic Cat1 µg/mLSignificant reduction in progesterone production.[11]
Small Luteal CellsDomestic CatNot specifiedSignificantly reduced progesterone concentration in culture medium.[6][5]
Luteinized Granulosa CellsBovine10 ng/mLAugmented viable cell numbers.[19]
Dairy Cows (in vivo)Bovine150 µg (standard) vs. 300 µg (double)Double dose was more effective at inducing luteolysis in cows with corpora lutea of 120-132 hours.[20]
Mares (in vivo)Equine37.5 µg to 750 µgLuteolytic effect was dose-dependent, particularly in corpora lutea aged 96-104 hours.[21][22]

Experimental Protocols & Visualizations

Workflow for Optimizing this compound Concentration

The following diagram outlines the standard workflow for determining the optimal, non-toxic concentration of this compound for your primary cell culture experiment.

G start_end start_end process process decision decision io io A Start: Isolate & Culture Primary Cells B Seed Cells for Experiment (e.g., 96-well plates) A->B C Prepare Serial Dilutions of this compound (e.g., 0.01 to 100 µg/mL) B->C D Treat Cells with this compound, Vehicle, and Untreated Controls C->D E Incubate for Desired Time Period (e.g., 24-72h) D->E F Perform Parallel Assays E->F G Viability Assay (e.g., MTT, Trypan Blue) F->G H Functional Assay (e.g., Progesterone ELISA) F->H I Analyze Data: Plot Dose-Response Curves G->I H->I J Optimal Concentration Identified? I->J K End: Proceed with Optimized Concentration J->K Yes L Adjust Concentration Range and Repeat J->L No L->C

Caption: Workflow for determining the optimal this compound concentration.

Protocol 1: Dose-Response and Viability Assay (MTT)

This protocol is designed to determine the effective concentration range of this compound and its impact on cell viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay. Culture overnight to allow for attachment.

  • Prepare Treatments: Prepare a 2X serial dilution of this compound in culture medium. A typical range might be 20 µg/mL down to 0.02 µg/mL. Also prepare a 2X vehicle control and a medium-only control.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the 2X treatment solutions to achieve a 1X final concentration. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) under standard culture conditions.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot this against the this compound concentration to identify any cytotoxic effects.

Protocol 2: Functional Assay - Progesterone Measurement by ELISA

This protocol measures the functional output of luteal or luteinized granulosa cells in response to this compound.

  • Experiment Setup: Seed and treat cells in a 24-well or 48-well plate as described in Protocol 1.

  • Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Be sure not to disturb the cell layer.

  • Centrifugation: Centrifuge the collected supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells or debris.

  • Storage: Transfer the clarified supernatant to a new, clean tube. Samples can be assayed immediately or stored at -80°C for later analysis.

  • ELISA: Measure the progesterone concentration in the supernatant using a commercially available ELISA kit. Follow the manufacturer's protocol precisely.

  • Data Analysis: Normalize the progesterone concentration to the number of cells or total protein content in each corresponding well. Plot the normalized progesterone levels against the this compound concentration to determine the dose-dependent functional response.

This compound Signaling Pathway

This diagram illustrates the simplified signaling pathway initiated by this compound in a target luteal cell.

G ligand ligand receptor receptor pathway pathway effect effect This compound This compound (PGF2α Analogue) PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR Binds to PLC Phospholipase C (PLC) Activation PTGFR->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Steroidogenesis Inhibition of Steroidogenesis Ca->Steroidogenesis PKC->Steroidogenesis Progesterone ↓ Progesterone Production Steroidogenesis->Progesterone Luteolysis Functional Luteolysis Progesterone->Luteolysis

Caption: Simplified this compound signaling pathway in a luteal cell.

References

Cloprostenol Efficacy in Estrus Synchronization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cloprostenol for estrus synchronization in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in estrus synchronization?

A: this compound is a synthetic analogue of prostaglandin F₂α (PGF₂α), a naturally occurring hormone.[1] Its primary function in reproductive management is to act as a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1][2]

The corpus luteum produces progesterone, a hormone that maintains pregnancy and prevents the animal from returning to estrus (heat). In a natural, non-pregnant cycle, the uterus releases PGF₂α to regress the CL, which causes progesterone levels to drop and initiates a new estrous cycle.[2] this compound mimics this natural process, causing the CL to stop producing progesterone within hours of administration and reduce in size over several days.[1] This drop in progesterone allows for the initiation of the follicular phase, leading to estrus and ovulation, thus synchronizing the reproductive cycle.[2] This allows for precise control over the timing of estrus, which is highly beneficial for scheduling artificial insemination (AI) and managing breeding groups.[2][3]

Cloprostenol_Mechanism cluster_admin Administration cluster_ovary Ovary cluster_effects Systemic Effects This compound This compound (PGF₂α Analogue) CL Functional Corpus Luteum (CL) This compound->CL Binds to PGF₂α receptors on CL Progesterone Progesterone Production CL->Progesterone Produces Luteolysis Luteolysis (CL Regression) CL->Luteolysis Induces GnRH_Rise ↑ GnRH/LH Secretion Progesterone->GnRH_Rise Negative Feedback (Inhibited) Prog_Drop Drop in Progesterone Luteolysis->Prog_Drop Leads to Prog_Drop->GnRH_Rise Removes Inhibition Follicle_Growth Follicular Growth & Estrogen Rise GnRH_Rise->Follicle_Growth Estrus Estrus (Heat) Follicle_Growth->Estrus

Caption: this compound signaling pathway for inducing luteolysis.
Q2: What are the most critical factors influencing the success of a this compound-based synchronization protocol?

A: The efficacy of estrus synchronization with this compound is influenced by several key factors:

  • Presence of a Functional Corpus Luteum (CL): this compound is only effective if a mature, functional CL is present.[3][4] Administration is effective starting approximately 5 days after ovulation in cattle and sheep.[4][5] Animals that are anestrus (not cycling) or in the early stage of their cycle (before day 5) will not respond.

  • Animal Health and Nutrition: For a successful hormonal response, animals must be healthy, of adequate age and weight, and on a proper nutritional plane.[4][6] A minimum body condition score is recommended for reliable results (e.g., 5 on a 9-point scale for beef cattle).[4]

  • Postpartum Interval: Females that have recently given birth need adequate time for uterine involution before synchronization can be effective, typically at least 40-45 days postpartum in cattle.[4]

  • Protocol Compliance: The choice of protocol and strict adherence to the timing of injections and insemination are crucial.[7] Errors in administration timing can lead to poor synchrony.[8]

  • Breed and Species: Response to synchronization protocols can vary between species (e.g., cattle, sheep, goats) and even between breeds (e.g., Bos taurus vs. Bos indicus).[5][8][9]

Q3: What is the difference between D-cloprostenol and DL-cloprostenol formulations?

A: this compound exists in two optical isomers: D-cloprostenol and L-cloprostenol. Commercially, it is available as a racemic mixture (DL-cloprostenol) or as the purified active isomer (D-cloprostenol). The D-isomer is the biologically active component responsible for luteolysis and has a higher affinity for the PGF₂α receptor.[10] Research indicates that D-cloprostenol is approximately three to four times more potent than DL-cloprostenol.[10][11] This higher potency allows for the use of lower doses to achieve the same luteolytic effect, potentially leading to higher efficiency and better tolerance.[10]

Troubleshooting Guides

Problem: Low or no estrus response after this compound administration.

Q1: Was the presence of a mature corpus luteum (CL) confirmed prior to treatment? A: this compound's efficacy is entirely dependent on the presence of a functional CL.[3] The CL is typically responsive to this compound between days 5 and 17 of the estrous cycle in cattle.[4] If animals are treated outside this window, or if they are anestrus (not cycling), they will not respond.

  • Troubleshooting Step: Before initiating the protocol, especially in a research setting, confirm the presence of a CL via transrectal ultrasonography. In a herd setting, using a two-injection protocol (e.g., 11-14 days apart in cattle) can help ensure that most cycling animals will have a responsive CL at the time of the second injection.[3][4]

Q2: Could animal health, nutrition, or postpartum status be a factor? A: Suboptimal conditions can significantly impair reproductive function and the response to hormonal treatments.

  • Troubleshooting Step: Review the body condition score (BCS), nutritional program, and overall health status of the animals.[4][6] Ensure that cows are at least 40-45 days postpartum.[4] Animals that are losing weight or have a low BCS are poor candidates for synchronization programs.[7]

Q3: Was the correct dose and administration route used? A: While the recommended dose (e.g., 500 µg for cattle) is effective, reduced doses can lead to variable responsiveness, especially if the CL is less sensitive.[12]

  • Troubleshooting Step: Verify the product's recommended dosage and administration route (typically intramuscular). Reduced doses are not recommended for routine use as their efficacy is less reliable.[12]

Problem: High variability in the onset of estrus.

Q1: Are you using a single or double injection protocol? A: A single injection in a group of randomly cycling animals will result in a varied response time because animals are at different stages of their cycle. A two-dose protocol, where two injections are given 7 to 14 days apart (depending on the species), results in a more tightly synchronized estrus after the second injection.[3][5][13]

  • Troubleshooting Step: For tighter synchrony, implement a two-injection protocol. For example, in cattle, two 500 mcg injections of this compound given 11 days apart will result in a more predictable estrus 2 to 5 days after the second injection.[3]

Q2: Have you considered a combination protocol with GnRH? A: Protocols that combine GnRH and PGF₂α, such as Ovsynch, provide more precise control over follicular development and ovulation, leading to tighter synchrony.[4][14][15] The initial GnRH injection helps to synchronize follicular wave development.

  • Troubleshooting Step: For fixed-time artificial insemination (FTAI) where precise timing is critical, consider using a GnRH-based protocol like Ovsynch (GnRH on day 0, PGF₂α on day 7, second GnRH on day 9).[4][14]

Problem: Low conception rates despite successful estrus synchronization.

Q1: Is the timing of Artificial Insemination (AI) optimal? A: Even with successful estrus synchronization, incorrect timing of AI is a common cause of reduced pregnancy rates. With protocols relying on estrus detection, AI should be performed at the usual time after observing standing heat.[3] For FTAI protocols, the insemination must occur at a specific, predetermined time relative to the final hormone injection.[3][14]

  • Troubleshooting Step: Review your AI timing strategy. For protocols requiring heat detection, ensure diligent and accurate observation. For FTAI protocols, strictly adhere to the recommended insemination window (e.g., 8-24 hours after the second GnRH injection in some Ovsynch variations).[3]

Q2: Could other factors be impacting fertility? A: Estrus synchronization only controls the timing of ovulation. Conception rates are still dependent on other factors.

  • Troubleshooting Step: Evaluate other potential causes of low fertility, including semen quality, AI technician proficiency, and underlying animal health issues that may not have been apparent during the initial assessment.[6]

Quantitative Data Summary

Table 1: Effects of this compound Dose and Administration Route on Estrus and Ovulation in Beef Heifers
Dose (µg)Administration RouteInterval to Estrus (hours)Ovulation Rate (Day 7 of Cycle)
500Intramuscular (IM)58.589%
500Subcutaneous (SC)75.0100%
125Intramuscular (IM)78.055%
125Subcutaneous (SC)82.344%
(Data sourced from a study on beef heifers. Reduced doses resulted in lower ovulation rates when administered on Day 7 of the cycle)[12]
Table 2: Reproductive Parameters in Hair Sheep Ewes Treated with Two Doses of this compound at Different Intervals
Interval Between DosesEstrus ResponseInterval to Estrus Onset (hours)Pregnancy RateProlificacy Rate
7 days90%42.0 ± 4.973.3%145%
9 days90%42.0 ± 4.975.9%125%
11.5 days90%42.0 ± 4.975.9%145%
(No significant difference was found between the treatment groups for the parameters shown)[13]
Table 3: Effect of D-Cloprostenol Administration Route at Time of AI on Conception Rate in Dairy Cows
Treatment GroupAdministration RouteConception Rate
ControlNone40.6%
Group 1Intramuscular (IM)60.1%
Group 2Intravenous (IV)32.3%
Group 3Intrauterine (IU)50.0%
(Intramuscular administration at the time of AI significantly increased the conception rate compared to the control group)[16][17]

Experimental Protocols

Protocol 1: Estrus Synchronization in Ewes Using a Two-Dose this compound Regimen
  • Objective: To evaluate the efficacy of different intervals between two this compound injections for synchronizing estrus in hair sheep.[13]

  • Animals: Crossbred hair sheep ewes.

  • Methodology:

    • Divide ewes into three treatment groups.

    • Administer an initial intramuscular (IM) injection of 120 µg this compound to all ewes.[13]

    • Administer a second IM injection of 120 µg this compound according to the assigned group:

      • Group 1 (G7): Second injection 7 days after the first.[13]

      • Group 2 (G9): Second injection 9 days after the first.[13]

      • Group 3 (G11.5): Second injection 11.5 days after the first.[13]

    • Following the second injection, monitor ewes for signs of estrus every 12 hours using a teaser male.

    • Ewes detected in estrus are to be mated.

    • Perform pregnancy diagnosis via ultrasound 30 days after mating to determine pregnancy rates.[13]

    • Record the number of lambs born to calculate the prolificacy rate.[13]

Two_Dose_Protocol cluster_setup Setup cluster_treatment Treatment Protocol cluster_followup Follow-up & Data Collection Start Select Ewes Group Divide into 3 Groups (G7, G9, G11.5) Start->Group Dose1 Day 0: Inject all ewes with 120 µg this compound Group->Dose1 Dose2_G7 Day 7: Inject G7 ewes Dose1->Dose2_G7 Dose2_G9 Day 9: Inject G9 ewes Dose1->Dose2_G9 Dose2_G11 Day 11.5: Inject G11.5 ewes Dose1->Dose2_G11 Estrus Monitor for Estrus & Mate Dose2_G7->Estrus Dose2_G9->Estrus Dose2_G11->Estrus Preg Day 30 (post-mating): Pregnancy Diagnosis (Ultrasound) Estrus->Preg Lamb At Lambing: Record Prolificacy Preg->Lamb

Caption: Experimental workflow for a two-dose this compound protocol in ewes.
Protocol 2: Ovsynch Protocol for Timed Artificial Insemination (TAI) in Cattle

  • Objective: To synchronize ovulation to allow for fixed-time artificial insemination without the need for estrus detection.[4][14]

  • Animals: Cycling beef or dairy cows, at least 40-45 days postpartum.[4]

  • Methodology:

    • Day 0: Administer the first injection of Gonadotropin-Releasing Hormone (GnRH) (e.g., 100 mcg gonadorelin, IM). This synchronizes a new follicular wave.[3][4][14]

    • Day 7: Administer an injection of PGF₂α (e.g., 500 mcg this compound, IM). This regresses the CL that was present or the one that formed after the Day 0 GnRH injection.[3][4][14]

    • Day 9: Administer a second injection of GnRH (e.g., 100 mcg gonadorelin, IM). This induces a synchronized ovulation of the dominant follicle.[3][14]

    • Timed AI: Perform a single artificial insemination 8 to 24 hours after the second GnRH injection. The exact timing can vary based on specific variations of the protocol (e.g., Co-Synch involves AI at the same time as the second GnRH).[3][14]

References

Cloprostenol Technical Support Center: Stability and Storage for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of cloprostenol. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound sodium salt?

A1: For long-term storage, solid this compound sodium salt should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to four years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound sodium salt is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide at concentrations of approximately 50 mg/mL.[1] Stock solutions in these solvents should be stored in tightly sealed containers, protected from moisture. For long-term stability, it is recommended to store these stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] If you must prepare an aqueous solution, it should be made fresh prior to each experiment. For sterile applications, the aqueous solution should be filtered through a 0.22 µm filter before use.[3] The solubility of this compound sodium salt in PBS (pH 7.2) is approximately 1 mg/mL.[1]

Q4: What are the signs of this compound degradation?

A4: A freshly prepared this compound solution should be a clear, colorless to slightly yellow liquid, free of impurities.[4] Any presence of precipitates, cloudiness, or significant color change may indicate degradation or contamination.

Q5: What are the known degradation pathways for this compound?

A5: In vivo, this compound is primarily metabolized through β-oxidation to its tetranor acid derivative.[5] In laboratory settings, potential degradation can be induced by exposure to strong oxidizing agents, extreme pH conditions, high temperatures, and light. Known related compounds and potential degradants to monitor include the 15-keto metabolite, 15-hydroxy epimers, epimerization at the C9 position, and chlorine positional isomers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage. 1. The storage temperature is too high. 2. The solvent has absorbed moisture, reducing solubility. 3. The concentration of the stock solution is too high for the chosen solvent and storage temperature.1. Ensure storage at -20°C or -80°C. 2. Use anhydrous solvents and store in tightly sealed containers with desiccant. 3. Prepare a more dilute stock solution.
Loss of biological activity in experiments. 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Aqueous working solutions were stored for too long.1. Review and adhere to recommended storage conditions. 2. Aliquot stock solutions into single-use vials. 3. Prepare fresh aqueous working solutions immediately before use.
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution due to solvent evaporation or improper weighing. 2. Degradation of the compound.1. Use a calibrated balance in a controlled environment for weighing. Store stock solutions in tightly sealed vials. 2. Perform a stability check of your solution using an appropriate analytical method like HPLC.
Discoloration or cloudiness of the solution. 1. Chemical degradation. 2. Contamination of the solution.1. Discard the solution and prepare a fresh one from solid compound. 2. Ensure sterile handling techniques and use high-purity solvents and reagents.

Data on this compound Stability and Storage

Form Solvent/Matrix Storage Temperature Reported Stability Reference(s)
Solid (Sodium Salt) N/A-20°C≥ 2-4 years[1][2]
Stock Solution DMSO, Ethanol, DMF-20°CUp to 1 month[3]
Stock Solution DMSO, Ethanol, DMF-80°CUp to 6 months[3]
Aqueous Solution PBS (pH 7.2)Refrigerated/Room TempNot recommended for more than one day[1][2]
Commercial Formulation (Injectable) Aqueous Solution5°C to 25°C (unopened)2 years[4]
Commercial Formulation (Injectable) Aqueous Solution5°C to 25°C (opened)3 days[4]

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the enantioselective analysis of this compound and can be used to assess the stability of this compound by monitoring the decrease in the parent peak area and the appearance of degradation product peaks.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-RH, or a suitable C18 column for non-chiral analysis.

  • Mobile Phase: Acetonitrile and 20 mM sodium dihydrogenphosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 33:67 (v/v) ratio.[6][7]

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 20°C.

  • Detection Wavelength: 210 nm or 274 nm.[6][7]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the standard solution to determine the retention time and peak area of the intact this compound.

    • Subject the this compound solution to stress conditions (e.g., heat, acid, base, oxidation, light) as part of a forced degradation study.

    • At specified time points, inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_solid Weigh Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution prep_aliquot Aliquot for Storage and Stress Testing prep_solution->prep_aliquot stress_conditions Expose to Stress Conditions (Heat, pH, Light, Oxidation) prep_aliquot->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Interpretation (Peak Area, Degradant Peaks) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing this compound stability.

signaling_pathway Simplified this compound Degradation Pathway This compound This compound stressors Stress Conditions (e.g., Oxidation, Extreme pH) This compound->stressors beta_oxidation β-oxidation (in vivo) This compound->beta_oxidation degradation_products Degradation Products (e.g., 15-keto metabolite, epimers) stressors->degradation_products tetranor_acid Tetranor Acid Metabolite beta_oxidation->tetranor_acid

Caption: this compound degradation pathways.

logical_relationship Troubleshooting Logic for this compound Solution Issues start Experimental Issue Observed (e.g., Precipitation, Inactivity) check_storage Review Storage Conditions (Temp, Duration, Container) start->check_storage check_prep Review Solution Preparation (Solvent, Concentration, Handling) check_storage->check_prep Correct correct_storage Action: Correct Storage (Aliquot, Lower Temp) check_storage->correct_storage Incorrect fresh_prep Action: Prepare Fresh Solution check_prep->fresh_prep Incorrect re_evaluate Re-evaluate Experiment check_prep->re_evaluate Correct correct_storage->re_evaluate fresh_prep->re_evaluate

Caption: Troubleshooting decision tree.

References

Technical Support Center: Overcoming Resistance to Cloprostenol-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cloprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to this compound-induced luteolysis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Its primary function is to induce luteolysis, which is the regression of the corpus luteum (CL).[1] The corpus luteum is a temporary endocrine structure that produces progesterone, a hormone crucial for maintaining pregnancy.[1][2] In the absence of pregnancy, the uterus naturally releases PGF2α, triggering the breakdown of the CL, a drop in progesterone levels, and the start of a new estrous cycle.[1] this compound mimics this natural process by binding to and activating the PGF2α receptor (FP receptor) on luteal cells.[3] This initiates a signaling cascade that leads to the functional and morphological regression of the CL.[3][4]

Q2: My this compound treatment is not inducing luteolysis effectively. What are the common causes of resistance?

Several factors can contribute to resistance to this compound-induced luteolysis. These include:

  • Age of the Corpus Luteum: The CL has a refractory period in the early luteal phase. In mares, for example, the effect of this compound is dose-dependent and most evident in CLs aged between 96 and 104 hours.[5][6] In cattle, CLs on day 4 of the estrous cycle do not undergo luteolysis in response to PGF2α administration, unlike mature CLs on day 11.[7]

  • Dosage and Administration Route: Inadequate dosage can lead to treatment failure. While the standard intramuscular (i.m.) dose is effective, studies have explored reduced dosages and alternative routes like intravulvosubmucous (i.v.s.m.) injection in cattle, which may require dose adjustments.[8][9] The efficacy of different this compound isomers (d-cloprostenol vs. d,l-cloprostenol) can also vary.[10]

  • Presence of a Functional Corpus Luteum: this compound is only effective if a functional, mature corpus luteum is present.[4][11] Diagnosis of a CL, often via rectal palpation or ultrasound, is recommended before treatment.[4]

  • Receptor Desensitization: Rapid desensitization of the PGF2α receptor can occur after prolonged exposure to PGF2α, potentially limiting the luteolytic effect.[12]

  • Presence of Multiple Embryos: In early pregnancy, a greater number of embryos may offer increased protection to the corpora lutea, making them less responsive to this compound.[13]

  • Progesterone Levels: High circulating progesterone concentrations may play a role in the outcome of prostaglandin-induced abortion, potentially inhibiting endogenous PGF2α secretion.[14]

Q3: How can I confirm that luteolysis has occurred after this compound treatment?

Successful luteolysis can be confirmed through several methods:

  • Progesterone Measurement: A dramatic fall in peripheral blood progesterone concentrations within 24-48 hours of treatment is a primary indicator of luteolysis.[13][15][16]

  • Ultrasonography: Transrectal ultrasonography can be used to observe a decrease in the size and volume of the corpus luteum.[17][18] Color Doppler ultrasound can further assess changes in blood flow to the CL.[19]

  • Behavioral Estrus: The return to estrus (heat) is a behavioral sign that luteolysis has occurred, typically within 2 to 4 days after treatment.[4]

Troubleshooting Guides

Problem 1: Inconsistent or failed luteolysis after a single this compound injection.

Possible Cause Troubleshooting Step
Immature Corpus Luteum Ensure treatment is administered during the mid-luteal phase when the CL is mature and responsive. For example, in mares, treatment is more effective 5 or more days post-ovulation.[5] In cattle, treatment is effective on a mature CL (e.g., day 11 of the cycle) but not on a developing one (e.g., day 4).[7]
Inadequate Dosage Verify the correct dosage for the species and body weight. In some cases, a higher dose may be necessary, especially in animals with early CLs.[5][6] However, exceeding a certain threshold may not improve efficacy.[5]
Animal did not have a functional CL Confirm the presence of a functional corpus luteum via rectal palpation or ultrasonography before administering this compound.[4][11]
Individual Animal Variation Some animals may be refractory to a single injection. A second injection 11 days after the first can be administered to animals that do not show heat.[4]

Problem 2: Partial luteolysis is observed, but the corpus luteum recovers.

Possible Cause Troubleshooting Step
Insufficient PGF2α Signal A single bolus, especially at a lower dose, may only induce partial regression. Consider a second injection. Studies in sheep have shown that multiple pulses of PGF2α are required to mimic natural luteolysis consistently.[20] In dairy heifers, two injections of this compound 24 hours apart have been investigated.[21]
Receptor Resensitization A rest period may be required for the PGF2α receptors to regain sensitivity. In sheep, a minimum of six hours was needed to restore sensitivity after desensitization.[12]

Problem 3: Variable interval from this compound treatment to ovulation.

Possible Cause Troubleshooting Step
Follicular Status at Treatment The size of the dominant follicle at the time of this compound injection can influence the interval to ovulation.[22] Combining this compound with an ovulation-inducing agent like hCG may help tighten the synchronization of ovulation.[3]
Individual Variation The interval from treatment to ovulation can vary significantly among individuals.[22][23] Timed artificial insemination protocols often incorporate GnRH to control follicular development and ovulation time more precisely.

Data Presentation

Table 1: Efficacy of this compound vs. Dinoprost in Dairy Cows

Parameter This compound Dinoprost P-value Reference
Luteal Regression (Experiment 1)86.6%91.3%<0.05[24]
Pregnancies per AI (Experiment 1)36.7%37.8%>0.05[24]
Luteal Regression (Experiment 2)69.1%78.5%<0.05[24]
Pregnancies per AI (Experiment 2)31.3%32.8%>0.05[24]
Breeding Rate83.0%82.6%0.93[25]
Conception Rate46.6%38.6%0.13[25]
Pregnancy Rate39.2%31.4%0.14[25]

Table 2: Effect of this compound Dose and Corpus Luteum Age on Luteolysis in Mares

CL Age (hours) This compound Dose (µg) Percentage of Mares with Full Luteolysis Reference
96-10437.5 (d-cloprostenol)Higher than lower doses[6]
96-104250 (d,l-cloprostenol)Higher than lower doses[6]
96-104500 (d,l-cloprostenol)Higher than lower doses[6]
96-104750 (d,l-cloprostenol)No advantage over 500 µg[5][6]
80-112>500 (d,l-cloprostenol)No advantage[5][6]

Experimental Protocols

Protocol 1: Assessment of Luteolysis in Dairy Heifers

  • Objective: To evaluate the effect of different PGF2α analogs and doses on luteolysis.

  • Animals: Holstein heifers with synchronized estrous cycles.

  • Procedure:

    • Synchronize estrous cycles using PGF2α and an intravaginal progesterone-releasing device.

    • On day 7 after estrus, randomly assign heifers to one of four treatment groups:

      • Group 1: Single injection of this compound.

      • Group 2: Two injections of this compound 24 hours apart.

      • Group 3: Single injection of dinoprost.

      • Group 4: Two injections of dinoprost 24 hours apart.

    • Monitor corpus luteum area and blood flow, and follicle diameter (>5 mm) via ultrasonography every 12 hours from the first injection until estrus, and then every 6 hours until ovulation.

    • Collect blood samples every 6 hours from the first injection until ovulation for hormone analysis (e.g., progesterone).

  • Reference: Adapted from a study on Holstein heifers.[18]

Protocol 2: In Vitro Luteal Cell Culture to Assess this compound Effects

  • Objective: To investigate the direct effects of this compound on luteal cell function.

  • Cell Source: Luteal cells isolated from corpora lutea at a specific stage of the estrous cycle.

  • Procedure:

    • Isolate luteal cells from dissected corpora lutea.

    • Culture the cells in a suitable medium.

    • Treat the cultured cells with varying concentrations of this compound.

    • Continue the culture for a defined period (e.g., 2 days).

    • Measure progesterone concentration in the cell culture medium.

    • Perform gene expression analysis (e.g., real-time PCR) on the cultured cells to assess changes in the expression of genes related to steroidogenesis, prostaglandin synthesis, and hormone receptors.

  • Reference: Based on a study on cultured luteal cells from felids.[2][26][27]

Visualizations

Cloprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (PGF2α Receptor) This compound->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolytic_Cascade Luteolytic Cascade Ca_Release->Luteolytic_Cascade PKC->Luteolytic_Cascade Progesterone_Inhibition Inhibition of Progesterone Synthesis Luteolytic_Cascade->Progesterone_Inhibition Apoptosis Apoptosis Luteolytic_Cascade->Apoptosis

Caption: Signaling pathway of this compound in luteal cells.

Experimental_Workflow_Luteolysis_Assessment Start Start: Synchronized Animals Treatment Administer this compound or Control Start->Treatment Monitoring Post-Treatment Monitoring Treatment->Monitoring Blood_Sampling Blood Sampling (Progesterone Assay) Monitoring->Blood_Sampling Ultrasonography Ultrasonography (CL size, Blood Flow) Monitoring->Ultrasonography Behavioral_Obs Behavioral Observation (Estrus Detection) Monitoring->Behavioral_Obs Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Ultrasonography->Data_Analysis Behavioral_Obs->Data_Analysis Conclusion Conclusion: Luteolysis Confirmed/ Failed Data_Analysis->Conclusion

Caption: Experimental workflow for assessing luteolysis.

Caption: Troubleshooting logic for this compound resistance.

References

variability in response to cloprostenol treatment in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cloprostenol in animal studies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address the common issue of variability in treatment response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic and potent structural analogue of natural prostaglandin F2α (PGF2α).[1][2] Its primary function is as a luteolytic agent, meaning it causes the functional and morphological regression of the corpus luteum (CL).[2][3][4] The corpus luteum produces progesterone, a hormone essential for maintaining pregnancy.[5] By inducing luteolysis, this compound causes a sharp decline in progesterone levels, which in turn triggers the onset of estrus (heat) and ovulation, typically within two to four days after treatment.[3][5] This mechanism allows for the precise control and synchronization of reproductive cycles in various animal species, including cattle, horses, and pigs.[5]

Q2: Why am I observing a poor or variable estrous response after this compound administration?

A2: Variability in response is a significant challenge and can be attributed to several key factors:

  • Timing of Administration: this compound is only effective when a mature, functional corpus luteum is present. The CL is generally responsive to PGF2α from day 5 to day 16 of the estrous cycle in cattle. Administration outside this window (during the refractory period, which is 4 to 5 days post-ovulation) will not induce luteolysis.[3]

  • Ovarian Status: The presence of ovarian cysts can alter the response. While cows with luteal cysts show a high estrus rate (over 90%) after treatment, those with follicular cysts have a significantly lower response rate (around 50%).[6] Similarly, cows with a corpus luteum containing a fluid-filled cavity (CLcav) may have a significantly reduced conception rate compared to those with a solid CL.[6]

  • Animal Health and Stress: Underlying health issues, poor body condition, or environmental stressors can negatively impact the endocrine system and lead to a suboptimal response.

  • Drug Potency and Administration: The quality, dosage, and route of administration of the this compound product are critical. Reduced doses or improper injection techniques can lead to treatment failure.[5] While some studies suggest reduced doses can be effective via specific routes, this adds a layer of variability.[7]

  • Incomplete Luteolysis: In some cases, a standard dose may only cause partial luteolysis, where progesterone levels decrease initially but then rebound, preventing the animal from entering estrus.[8]

Q3: How can I confirm that luteolysis has occurred after treatment?

A3: Confirmation of luteolysis can be achieved through several methods:

  • Progesterone Assay: The most definitive method is to measure serum or plasma progesterone concentrations. A successful luteolysis is characterized by a rapid drop in progesterone to basal levels (typically <1 ng/mL) within 24 to 48 hours post-injection.[9][10]

  • Transrectal Ultrasonography: Ultrasound can be used to visualize the regression of the corpus luteum. A decrease in the size and vascularity (blood flow) of the CL is indicative of luteolysis.[8]

  • Observation of Estrus: Observing behavioral signs of estrus (e.g., standing to be mounted, restlessness, vocalization) within the expected timeframe (typically 2-6 days) is a practical indicator of a positive response.[1][3]

Q4: Are there differences in efficacy between this compound and other PGF2α analogs like dinoprost?

A4: Yes, there can be differences. This compound is a synthetic analog, while dinoprost is a salt of the natural PGF2α.[10] this compound generally has a longer biological half-life because it is more resistant to metabolic degradation.[11] Some studies indicate that this compound may result in a more rapid decrease in progesterone and potentially higher conception and pregnancy rates compared to dinoprost, although results can be inconsistent across studies.[10][12] For example, one study noted lower conception (38.6% vs 46.6%) and pregnancy rates (31.4% vs 39.2%) for dinoprost versus this compound.[12]

Troubleshooting Guide for Poor Response

If you are experiencing a higher-than-expected rate of treatment failure, use the following guide to troubleshoot potential causes.

Problem: Low Estrus Response Rate (<80%) in a Group of Treated Animals.

Potential CauseDiagnostic Question(s)Recommended Action
Incorrect Timing Was the stage of the estrous cycle confirmed before treatment? Were animals treated during the known refractory period (Days 1-4 post-ovulation)?Ensure a functional corpus luteum is present via rectal palpation or ultrasound before treatment. Implement a synchronized ovulation protocol (e.g., Ovsynch) to control the cycle stage.
Ovarian Pathology Have the animals been examined for ovarian cysts (follicular or luteal)?Perform ultrasonography to diagnose ovarian structures. Treat follicular cysts with GnRH 10 days before PGF2α administration.[6]
Incomplete Luteolysis Are progesterone levels failing to drop to baseline (<1 ng/mL) 48-72 hours post-injection?Consider a second this compound injection 24 hours after the first, or review the dosage and product potency. Sub-luteolytic doses can cause a temporary drop in progesterone followed by a rebound.[8]
Nutritional/Health Status Are the animals in poor body condition? Is there concurrent illness or high environmental stress?Address underlying health and nutritional deficiencies. Minimize stress during the treatment and breeding period.
Drug Administration Was the correct dose administered? Was the injection given via the recommended route (e.g., intramuscular)?Verify the product label for correct dosage and route.[3] Ensure proper injection technique and needle size.
Silent Estrus Could the animals be cycling but not showing overt behavioral signs of heat?Use heat detection aids (e.g., tail paint, pressure sensors) or a teaser bull. Consider fixed-time artificial insemination (FTAI) protocols to eliminate the need for heat detection.[1]
Troubleshooting Decision Tree

This diagram illustrates a logical workflow for diagnosing poor this compound response.

TroubleshootingWorkflow Start Poor Response to this compound CheckTiming Was CL confirmed to be present and mature (Day 5-16)? Start->CheckTiming CheckOvaries Were animals screened for ovarian cysts? CheckTiming->CheckOvaries Yes TimingIssue Root Cause: Refractory Period Action: Revise protocol to ensure mature CL is present. CheckTiming->TimingIssue No CheckHealth Is animal health and body condition optimal? CheckOvaries->CheckHealth Yes CystIssue Root Cause: Ovarian Pathology Action: Diagnose with ultrasound. Treat follicular cysts with GnRH. CheckOvaries->CystIssue No CheckProtocol Was correct dose and route of administration used? CheckHealth->CheckProtocol Yes HealthIssue Root Cause: Poor Health/Stress Action: Improve nutrition and address health issues. CheckHealth->HealthIssue No ProtocolIssue Root Cause: Administration Error Action: Verify dose, route, and product handling procedures. CheckProtocol->ProtocolIssue No Success Response Likely Successful CheckProtocol->Success Yes

Caption: Troubleshooting workflow for poor this compound response.

Quantitative Data on Treatment Efficacy

The response to this compound can vary based on the physiological state of the animal and the specific treatment protocol used.

Table 1: Estrus and Conception Rates in Dairy Cows with Different Ovarian Structures Following a Single this compound (500 µg) Treatment

Ovarian StructureEstrus Response Rate (%)Conception Rate (%)
Solid Corpus Luteum (CL)80.0%45.6%
CL with Cavity (CLcav)82.1%31.2%
Luteal Cyst93.4%49.4%
Follicular Cyst50.6%63.3%
(Data sourced from a study on multiparous Holstein Friesian cows)[6]

Table 2: Comparison of Reproductive Performance in Dairy Cattle Treated with Dinoprost vs. This compound

ParameterDinoprost (25 mg)This compound (500 µg)
Breeding Rate82.6%83.0%
Conception Rate38.6%46.6%
Pregnancy Rate31.4%39.2%
(Data from a randomized clinical trial in dairy cattle)[12]

Experimental Protocols & Methodologies

Adherence to a well-defined protocol is critical for minimizing variability. Below are examples of common methodologies.

Protocol 1: Two-Injection Estrus Synchronization in Cattle

This protocol is effective for synchronizing a group of cycling cattle.

Objective: To synchronize estrus in a herd of cattle for timed artificial insemination (AI) or natural breeding.

Methodology:

  • Administer an initial intramuscular (IM) injection of this compound (e.g., 500 µg for cattle).[1][3]

  • Observe animals for signs of estrus for the next 11 days. Animals that exhibit estrus should be inseminated according to standard farm practice.

  • On Day 11, administer a second IM injection of this compound to all animals that were not observed in estrus after the first injection.[1][3]

  • Following the second injection, animals will typically exhibit a more synchronized estrus. Perform fixed-time artificial insemination (FTAI) at 72 and 96 hours after the second injection, or inseminate based on observed signs of estrus.[1]

Protocol 2: Ovsynch Protocol for Timed AI in Cattle

The Ovsynch protocol uses a combination of GnRH and PGF2α (this compound) to control both follicular development and the timing of ovulation, allowing for FTAI without the need for estrus detection.

Objective: To precisely synchronize ovulation for fixed-time artificial insemination.

Methodology:

  • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH). This will cause either ovulation or the luteinization of any large dominant follicles.

  • Day 7: Administer an injection of PGF2α, such as this compound (500 µg).[1] This will induce luteolysis of the corpus luteum that is present.

  • Day 9: Administer a second injection of GnRH. This induces a synchronized ovulation of the new dominant follicle.

  • 12-24 hours later (Day 10): Perform a single fixed-time artificial insemination.[1]

Ovsynch Protocol Workflow

OvsynchWorkflow cluster_0 cluster_1 cluster_2 cluster_3 injection injection action action time time Day0 GnRH Injection Day7 This compound (PGF2α) Injection Day0->Day7 Causes ovulation/ luteinization Day9 GnRH Injection Day7->Day9 Induces luteolysis Day10 Fixed-Time AI Day9->Day10 Synchronizes ovulation T0 Day 0 T7 Day 7 T9 Day 9 T10 Day 10 (12-24h later)

Caption: Standard Ovsynch protocol timeline for cattle.

Signaling Pathway

Understanding the molecular mechanism of this compound is key to interpreting experimental outcomes. This compound mimics PGF2α, which acts on the luteal cells of the corpus luteum.

This compound-Induced Luteolysis Signaling Pathway

LuteolysisPathway ligand ligand receptor receptor pathway pathway outcome outcome final final This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) on Luteal Cell This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) Activation FP_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Progesterone_Block Inhibition of Steroidogenesis Ca_PKC->Progesterone_Block Apoptosis_Signal Activation of Apoptotic Pathways (e.g., Caspase-3) Ca_PKC->Apoptosis_Signal Progesterone_Drop ↓ Progesterone Synthesis Progesterone_Block->Progesterone_Drop Luteolysis Corpus Luteum Regression (Luteolysis) Apoptosis_Signal->Luteolysis Progesterone_Drop->Luteolysis

References

Technical Support Center: Troubleshooting Failed Ovulation Synchronization with Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ovulation synchronization experiments using cloprostenol. All information is presented in a direct question-and-answer format to address specific issues you may encounter.

I. Troubleshooting Guides

Issue 1: Poor or No Estrus Response After this compound Administration

Question: Why are my animals not showing signs of estrus after this compound injection?

Answer: A lack of estrus response is a common issue and can be attributed to several factors. The most critical factor is the stage of the estrous cycle at the time of injection. This compound is a luteolytic agent, meaning it causes the regression of a functional corpus luteum (CL).[1][2] If the animal does not have a mature, responsive CL, this compound will be ineffective.[2]

Troubleshooting Steps:

  • Verify the Presence of a Mature Corpus Luteum: this compound is only effective in animals with a mature CL, which is typically present from day 5 to day 16 of the estrous cycle in cattle.[3] Administration outside of this window will not induce luteolysis and subsequent estrus.

    • Recommendation: Use transrectal palpation or ultrasonography to confirm the presence of a mature CL before administering this compound.

  • Review Animal's Cyclicity Status: Anestrous (non-cycling) animals will not respond to this compound.[3] This can be due to:

    • Nutritional Deficiencies: Poor body condition can suppress cyclicity.

    • Postpartum Period: Animals may not have resumed cycling after giving birth.

    • Health Status: Underlying health issues can impact reproductive function.

    • Recommendation: Ensure animals are on an adequate plane of nutrition and have a body condition score appropriate for breeding. Allow sufficient time for postpartum recovery before initiating a synchronization protocol.

  • Check for Luteal Cysts: In some cases, a luteal cyst may be present, which can cause persistent high progesterone levels and a lack of estrus. This compound can be an effective treatment for luteal cysts.[4]

  • Incorrect Dosage or Administration: Ensure the correct dose of this compound was administered via the recommended route (typically intramuscular).[5][6] Sub-optimal dosage can lead to incomplete luteolysis.

Issue 2: Low Conception Rates Despite Estrus Expression

Question: My animals exhibited estrus after this compound, but the conception rates are lower than expected. What could be the cause?

Answer: Low conception rates following a synchronized estrus can be frustrating. Several factors beyond successful estrus induction can influence fertility.

Troubleshooting Steps:

  • Timing of Artificial Insemination (AI): Incorrect timing of AI is a major contributor to low conception rates. Ovulation typically occurs approximately 24 to 32 hours after the onset of standing estrus in cattle.[7]

    • Recommendation: Follow the AM/PM rule for AI: for animals first observed in standing heat in the morning (AM), inseminate in the evening (PM). For those observed in the evening, inseminate the following morning. For fixed-time AI (FTAI) protocols, adhere strictly to the recommended insemination window.[8]

  • Semen Quality and Handling: Poor quality semen or improper handling can significantly reduce fertility.

    • Recommendation: Ensure semen is from a reputable source with proven fertility. Follow proper thawing and handling procedures to maintain sperm viability.

  • AI Technique: Incorrect insemination technique, such as depositing semen in the cervix instead of the uterine body, can lead to poor conception rates.

    • Recommendation: Ensure AI is performed by a trained and experienced technician.

  • Uterine Health: Underlying uterine pathologies, such as endometritis, can prevent successful implantation.[2]

  • Nutritional and Environmental Stress: Stressors such as poor nutrition, heat stress, or social stress around the time of breeding can negatively impact conception rates.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α).[9] It acts as a potent luteolytic agent, causing the functional and morphological regression of the corpus luteum (CL).[1][2] This regression leads to a rapid decline in progesterone production, which in turn removes the negative feedback on the hypothalamus and pituitary gland, allowing for the release of GnRH and LH, follicular development, and the onset of estrus and ovulation.[9]

Q2: What is the difference between a single and a double injection protocol? A2:

  • Single Injection: A single dose of this compound is administered to cycling animals. This is effective only if the animal has a mature CL at the time of injection. Estrus is expected 2 to 5 days after treatment.[2]

  • Double Injection: Two injections of this compound are given 11 to 14 days apart.[2][10] The first injection will induce luteolysis in animals with a mature CL. Animals that were in the refractory period during the first injection will have a mature CL by the time of the second injection. This protocol is more effective in synchronizing a group of animals with unknown stages of their estrous cycle.

Q3: Can this compound be used in anestrous animals? A3: No, this compound is not effective in anestrous (non-cycling) animals because they do not have a corpus luteum to regress.[3] To induce cyclicity in anestrous animals, protocols incorporating progestins (e.g., CIDRs) and/or GnRH are typically used.

Q4: How soon after calving can I use a this compound-based synchronization protocol? A4: It is generally recommended to wait at least 40-50 days postpartum before initiating an estrus synchronization protocol to allow for uterine involution and the resumption of normal ovarian cyclicity.

Q5: What are the typical dosages of this compound for different species? A5: Dosages can vary, and it is crucial to follow the manufacturer's recommendations. Typical intramuscular dosages are:

  • Cattle: 500 mcg of this compound.[2][5]

  • Sheep and Goats: 62.5 to 125 mcg of this compound.[11]

III. Quantitative Data Summary

Table 1: Estrus Response and Conception Rates in Dairy Cows Following a Single this compound (500 µg) Injection Based on Ovarian Structure

Ovarian StructureEstrus Rate (%)Conception Rate (%)
Solid Corpus Luteum (CL)80.0% (335/419)45.6% (130/285)
CL with Cavity (≤20mm)82.1% (183/223)31.2% (44/141)
Luteal Cyst (>20mm)93.4% (170/182)49.4% (39/79)
Follicular Cyst (>20mm)50.6% (44/87)63.3% (19/30)
Data adapted from a study on lactating multiparous Holstein cows.[4]

Table 2: Effect of this compound Dose and Administration Route on Estrus and Ovulation in Beef Heifers (Treated on Day 7 after ovulation)

Dose (µg)RouteEstrus Detection Rate (%)Ovulation Rate (%)
125Subcutaneous (s.c.)33%44%
125Intramuscular (i.m.)55%55%
500Subcutaneous (s.c.)100%100%
500Intramuscular (i.m.)78%89%
Data from a study in beef heifers.[6]

IV. Experimental Protocols

Protocol 1: Single Injection this compound Protocol for Estrus Synchronization in Cattle

Objective: To synchronize estrus in a group of cycling cattle.

Materials:

  • This compound sodium injection (e.g., 250 mcg/mL)

  • Syringes and needles (appropriate gauge and length for intramuscular injection)

  • Animal restraint facilities (chute or headgate)

  • Record-keeping materials

Methodology:

  • Animal Selection: Select healthy, cycling cows or heifers that are at a suitable stage of their estrous cycle (day 5-16). Confirm the presence of a mature corpus luteum via transrectal palpation or ultrasonography for best results.

  • Administration: Administer a 500 mcg dose of this compound (typically 2 mL) via deep intramuscular injection in the neck or gluteal muscle.[2][5]

  • Estrus Detection: Beginning 24 hours after injection, conduct intensive heat detection at least twice daily (early morning and late evening) for 30-60 minutes per session.[12][13] Look for primary signs of estrus (standing to be mounted) and secondary signs (mounting other animals, restlessness, clear mucus discharge).

  • Artificial Insemination: Inseminate animals approximately 12 hours after the first observation of standing heat (AM/PM rule).[8]

Protocol 2: Transrectal Ultrasonography for Pregnancy Diagnosis in Cattle

Objective: To determine pregnancy status following artificial insemination.

Materials:

  • Portable ultrasound scanner with a linear rectal transducer (5.0-7.5 MHz)

  • Obstetric lubricant

  • Protective sleeves

  • Animal restraint facilities

Methodology:

  • Timing: Perform ultrasonography between 28 and 35 days post-insemination for early pregnancy detection.[14][15]

  • Preparation: Restrain the animal and apply a generous amount of lubricant to a gloved hand and the transducer.

  • Procedure:

    • Gently insert the transducer into the rectum.

    • Clear the rectum of fecal material to ensure good contact between the transducer and the rectal wall.

    • Systematically scan the entire reproductive tract, including both uterine horns and the ovaries.

  • Diagnosis of Pregnancy: Positive signs of pregnancy include:

    • Presence of a fluid-filled vesicle (the embryonic vesicle) in one of the uterine horns.

    • Visualization of the embryo proper (visible from around day 28).

    • Detection of a fetal heartbeat (also visible from around day 28).[14]

    • Presence of a corpus luteum on the ovary ipsilateral to the pregnant uterine horn.

V. Visualizations

Luteolysis_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Luteal Cell Membrane cluster_Intracellular Intracellular Signaling cluster_CellularResponse Cellular Response This compound This compound (PGF2α analogue) PGF2a_Receptor PGF2α Receptor (FP) This compound->PGF2a_Receptor Binds to Gq_Protein Gq Protein Activation PGF2a_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Progesterone_Inhibition ↓ Progesterone Synthesis Ca_Release->Progesterone_Inhibition Apoptosis Luteal Cell Apoptosis Ca_Release->Apoptosis PKC_Activation->Progesterone_Inhibition PKC_Activation->Apoptosis Luteolysis Corpus Luteum Regression Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling pathway in a luteal cell.

Troubleshooting_Workflow cluster_NoEstrus No Estrus Observed cluster_EstrusObserved Estrus Observed, Low Conception Start Start: Failed Ovulation Synchronization Check_Estrus_Response Was estrus response observed? Start->Check_Estrus_Response Check_CL Was a mature CL present at injection? Check_Estrus_Response->Check_CL No Check_AI_Timing Was AI timing correct? Check_Estrus_Response->Check_AI_Timing Yes Anestrus Issue: Anestrous Animal Solution: Improve nutrition, allow more postpartum days. Check_CL->Anestrus No Check_Dosage Was correct dosage and route used? Check_CL->Check_Dosage Yes Immature_CL Issue: Immature CL Solution: Re-evaluate cycle stage before treatment. Incorrect_Admin Issue: Incorrect Administration Solution: Review and correct protocol. Check_Dosage->Incorrect_Admin No Successful_Luteolysis_No_Estrus Potential for silent heat. Consider fixed-time AI protocols. Check_Dosage->Successful_Luteolysis_No_Estrus Yes Incorrect_Timing Issue: Incorrect AI Timing Solution: Adhere to AM/PM rule or FTAI schedule. Check_AI_Timing->Incorrect_Timing No Check_Semen_Handling Was semen handling and AI technique correct? Check_AI_Timing->Check_Semen_Handling Yes Poor_AI_Technique Issue: Poor Semen Handling/AI Technique Solution: Retrain personnel, check semen quality. Check_Semen_Handling->Poor_AI_Technique No Check_Uterine_Health Is there underlying uterine pathology? Check_Semen_Handling->Check_Uterine_Health Yes Uterine_Issues Issue: Uterine Health Problems Solution: Veterinary examination and treatment. Check_Uterine_Health->Uterine_Issues Yes Successful_Protocol Protocol likely successful. Review other herd management factors. Check_Uterine_Health->Successful_Protocol No

Caption: Troubleshooting workflow for failed synchronization.

References

Technical Support Center: The Impact of Cloprostenol on Hormonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of cloprostenol, a synthetic prostaglandin F2α analogue, on hormonal assays. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). In research, it is primarily used to induce luteolysis (the regression of the corpus luteum), thereby synchronizing the estrous cycle in various animal models. This synchronization is crucial for timed artificial insemination, embryo transfer, and other reproductive studies.

Q2: Can this compound interfere with hormonal assays?

A2: Yes, there is a potential for this compound to interfere with hormonal assays, particularly immunoassays (e.g., ELISA, RIA, chemiluminescence assays). The primary mechanism of interference is cross-reactivity, where the assay's antibodies may recognize and bind to this compound or its metabolites due to structural similarities with the target hormone.[1][2][3] This is most likely to be a concern in assays for prostaglandins and structurally related hormones.

Q3: Which hormonal assays are most likely to be affected by this compound?

A3:

  • Prostaglandin Assays: Assays for PGF2α and its metabolites are at the highest risk of interference due to the structural similarity of this compound.

  • Progesterone Assays: While direct cross-reactivity is less likely due to structural differences, it cannot be entirely ruled out without validation.[4][5] Some studies on progesterone immunoassay validation have used this compound to induce luteolysis, but did not specifically report on interference from the compound itself.[6]

  • Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Assays: Direct interference is unlikely as LH and FSH are glycoprotein hormones and structurally very different from this compound. However, in vivo administration of this compound will physiologically alter LH and FSH levels.[7]

Q4: What are the consequences of this compound interference in a hormonal assay?

Q5: How can I determine if this compound is interfering with my assay?

A5: The most effective way to assess interference is through a validation experiment. This typically involves a spike and recovery study and a cross-reactivity assessment. A detailed protocol is provided in the Troubleshooting Guide section of this document.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your hormonal assays.

Issue 1: Unexpectedly high or inconsistent hormone levels in samples from this compound-treated subjects.
  • Possible Cause: Cross-reactivity of the assay antibodies with this compound or its metabolites.

  • Troubleshooting Steps:

    • Review the Assay Kit's Product Insert: Check the manufacturer's documentation for any information on cross-reactivity with prostaglandins or their analogues. While many manufacturers of prostaglandin ELISA kits claim no significant cross-reactivity with analogues, quantitative data is often lacking.[1][2][8]

    • Perform a Spike and Recovery Experiment: This experiment will help determine if the presence of this compound in the sample matrix affects the measurement of the target hormone. A detailed protocol is provided below.

    • Conduct a Cross-Reactivity Test: This will directly quantify the extent to which the assay's antibodies bind to this compound. A detailed protocol is provided below.

    • Serial Dilution: Diluting the sample can help mitigate some interference effects. If the measured hormone concentration does not decrease linearly with dilution, interference is likely.[1]

    • Consider an Alternative Assay Method: If significant interference is confirmed, consider using a different assay with higher specificity, such as liquid chromatography-mass spectrometry (LC-MS), which is less prone to cross-reactivity issues.[9]

Issue 2: High variability in results between replicate samples from this compound-treated subjects.
  • Possible Cause: Matrix effects, which are non-specific interactions between components in the sample and the assay reagents.[1] The presence of this compound or its metabolites could contribute to this.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure that your sample collection and preparation protocols are consistent. Consider if a sample extraction and purification step is necessary.

    • Perform a Parallelism Test: Analyze serial dilutions of a high-concentration sample and compare the dilution-corrected results. Non-parallelism between the sample dilution curve and the standard curve can indicate matrix effects.

    • Consult the Assay Manufacturer: Contact the technical support team of the assay manufacturer for advice on dealing with potential matrix effects in your specific sample type.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects

Objective: To determine if the presence of this compound in a sample matrix affects the quantification of the target hormone.

Methodology:

  • Prepare a Sample Pool: Pool several samples of the biological matrix (e.g., serum, plasma) that does not contain the target hormone or this compound (blank matrix).

  • Spike with Target Hormone: Divide the blank matrix pool into two aliquots. Spike one aliquot with a known concentration of the target hormone (e.g., progesterone). The other aliquot remains unspiked.

  • Spike with this compound: Further divide both the spiked and unspiked aliquots into two sub-aliquots. To one sub-aliquot of each, add this compound at a concentration relevant to your experimental conditions.

  • Assay the Samples: Measure the concentration of the target hormone in all four sub-aliquots using your hormonal assay.

  • Calculate Recovery: The percentage recovery is calculated as: (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration * 100 Acceptable recovery is typically between 80-120%. A recovery outside this range in the presence of this compound suggests a matrix effect.

Protocol 2: Cross-Reactivity Assessment

Objective: To quantify the degree to which the hormonal assay's antibodies bind to this compound.

Methodology:

  • Prepare this compound Standards: Prepare a serial dilution of this compound in the assay buffer, covering a wide range of concentrations.

  • Run the Assay: Run these this compound "standards" in your hormonal assay as if they were samples containing the target hormone.

  • Determine the Apparent Concentration: For each concentration of this compound, determine the "apparent concentration" of the target hormone from the standard curve.

  • Calculate Percentage Cross-Reactivity: The percentage cross-reactivity is calculated at the concentration of this compound that gives a 50% displacement of the maximum signal (similar to the IC50 of the target hormone): % Cross-Reactivity = (IC50 of Target Hormone / IC50 of this compound) * 100 A low percentage of cross-reactivity indicates high specificity of the assay.

Data Presentation

Table 1: Hypothetical Spike and Recovery Data for a Progesterone Assay

Sample MatrixProgesterone Spike (ng/mL)This compound Spike (ng/mL)Measured Progesterone (ng/mL)% Recovery
Serum000.1-
Serum505.2102%
Serum01000.8-
Serum51005.9102%

In this hypothetical example, the recovery of progesterone is within the acceptable range even in the presence of this compound, suggesting no significant matrix effect.

Table 2: Hypothetical Cross-Reactivity Data for a Progesterone Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
Progesterone2.5100%
This compound>1000<0.25%
17-OH Progesterone1252%

This hypothetical data shows very low cross-reactivity of this compound in the progesterone assay.

Visualizations

Experimental_Workflow_for_Interference_Testing cluster_spike Spike and Recovery cluster_cross Cross-Reactivity spike_start Start prepare_pool Prepare Blank Sample Pool spike_start->prepare_pool spike_hormone Spike with Target Hormone prepare_pool->spike_hormone spike_this compound Spike with This compound spike_hormone->spike_this compound assay_samples_spike Run Hormonal Assay spike_this compound->assay_samples_spike calculate_recovery Calculate % Recovery assay_samples_spike->calculate_recovery cross_start Start prepare_standards Prepare this compound Standards cross_start->prepare_standards run_assay_cross Run Hormonal Assay prepare_standards->run_assay_cross determine_ic50 Determine IC50 run_assay_cross->determine_ic50 calculate_cross Calculate % Cross-Reactivity determine_ic50->calculate_cross start_point Suspected Interference start_point->spike_start Assess Matrix Effect start_point->cross_start Assess Specificity Logical_Troubleshooting_Flow start Unexpected Hormonal Assay Results in this compound-Treated Samples check_kit Review Assay Kit Insert for Cross-Reactivity Data start->check_kit data_available Data Available? check_kit->data_available perform_validation Perform In-House Validation data_available->perform_validation No/Insufficient data_sufficient Data Suggests No Interference data_available->data_sufficient Yes spike_recovery Spike and Recovery Experiment perform_validation->spike_recovery cross_reactivity_test Cross-Reactivity Test perform_validation->cross_reactivity_test interference_confirmed Interference Confirmed? spike_recovery->interference_confirmed cross_reactivity_test->interference_confirmed mitigation Mitigation Strategies interference_confirmed->mitigation Yes no_interference No Significant Interference. Proceed with Caution. interference_confirmed->no_interference No serial_dilution Serial Dilution mitigation->serial_dilution alt_assay Use Alternative Assay (e.g., LC-MS) mitigation->alt_assay

References

Technical Support Center: Refining Cloprostenol Dosage for Research Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic prostaglandin F2α analog, cloprostenol, to synchronize estrus in different strains of research mice.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound.

Issue 1: Low Estrus Synchronization Rate

Question: I administered this compound to my mice, but a low percentage of them are entering estrus. What could be the cause?

Answer:

Several factors can contribute to a low estrus synchronization rate after this compound administration. Consider the following troubleshooting steps:

  • Incorrect Dosage: The optimal dosage of this compound can vary between different mouse strains. Dosages reported in the literature range from 0.5 µg to 20 µg per mouse.[1][2][3][4] It is crucial to use a dosage that has been validated for your specific strain. If you are working with a strain for which there is no established protocol, you may need to perform a dose-response study.

  • Timing of Administration: this compound is most effective when administered during the luteal phase (diestrus) of the estrous cycle when a corpus luteum is present and producing progesterone.[5] Administering this compound during other stages, such as proestrus or estrus, will not be effective. You can monitor the estrous cycle of your mice using vaginal cytology to ensure proper timing of injection.[6][7][8][9]

  • Mouse Strain Variability: Different mouse strains can have varying sensitivities to this compound. What works for one strain may not be optimal for another. For example, protocols have been described for Kunming (KM) mice, but specific dosages for commonly used strains like C57BL/6 or BALB/c are less documented in the literature for estrus synchronization.[2][3][4]

  • Combined Hormone Therapy: Some protocols report higher success rates when this compound is used in combination with other hormones, such as progesterone or equine chorionic gonadotropin (eCG).[1] A common protocol involves an initial dose of progesterone followed by this compound to ensure all mice are in a similar luteal phase before luteolysis is induced.[1]

Issue 2: High Variability in the Onset of Estrus

Question: Even though most of my mice eventually enter estrus, the timing is highly variable, making it difficult to plan my experiments. How can I achieve tighter synchrony?

Answer:

High variability in the timing of estrus onset can be addressed by:

  • Precise Staging of the Estrous Cycle: Ensure that all mice are in the same stage of diestrus before this compound administration. This can be achieved by performing daily vaginal cytology for several days before the planned injection.

  • Controlled Environment: House mice in a controlled environment with a consistent light-dark cycle, as this can influence the regularity of the estrous cycle.

  • Use of a Second Prostaglandin Injection: Some protocols in other species utilize a second injection of a prostaglandin analog to tighten the synchronization window. This approach could be tested in mice.

  • Combination Hormone Protocols: As mentioned previously, protocols combining progesterone and this compound are designed to create a more uniform hormonal state across the cohort, leading to more synchronous ovulation.[1]

Issue 3: Suspected Adverse Effects

Question: I've noticed some of my mice seem lethargic or are exhibiting signs of distress after this compound injection. What are the potential side effects, and what should I do?

Answer:

While detailed information on strain-specific side effects in mice is limited, high doses of prostaglandins can cause adverse effects.

  • Observe for Side Effects: Monitor your mice closely after injection for any signs of distress, such as lethargy, ruffled fur, or changes in breathing. In other species, side effects can include transient diarrhea, vomiting, and vocalizations.[10]

  • Dosage Reduction: If you observe adverse effects, consider reducing the dosage. The minimum effective dose should be used.

  • Consult with a Veterinarian: If you have concerns about the well-being of your animals, always consult with your institution's veterinary staff.

  • Toxicity Data: The intramuscular LD50 (lethal dose for 50% of subjects) for R-cloprostenol in mice is approximately 350 mg/kg body weight, which is a very high dose compared to what is used for estrus synchronization.[11] However, sublethal side effects can still occur at lower doses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[3] It acts as a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL) in the ovary.[3][5] The CL produces progesterone, a hormone essential for maintaining the luteal phase of the estrous cycle. By causing the breakdown of the CL, this compound leads to a rapid drop in progesterone levels, which in turn triggers the onset of a new follicular phase, leading to estrus and ovulation.[5] The signaling pathway involves the binding of this compound to the PGF2α receptor (FP receptor), a G-protein coupled receptor, which initiates a cascade of intracellular events leading to luteolysis.

Q2: How do I prepare and administer this compound?

A2: this compound is typically available as a sterile solution. The administration route can be intraperitoneal (IP) or intramuscular (IM).[1][2][3][4] Always follow the manufacturer's instructions for dilution and handling. Use sterile techniques for all injections to prevent infection.

Q3: How can I confirm that my mice have entered estrus?

A3: The most reliable method for confirming estrus is through vaginal cytology.[6][7][8][9] A vaginal smear can be collected and examined under a microscope. The presence of a high proportion of cornified epithelial cells is indicative of estrus.[9] Visual inspection of the vaginal opening can also provide clues, as it may appear swollen and pink during estrus.

Q4: Can I use this compound for superovulation protocols?

A4: While this compound's primary use is for estrus synchronization, it is not typically the main hormone used in superovulation protocols in mice. Standard superovulation protocols for strains like C57BL/6 and BALB/c generally involve the administration of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) to stimulate the development and release of a large number of oocytes.[12][13][14][15] However, synchronizing the estrous cycle with this compound prior to a superovulation protocol could potentially improve the response to PMSG and hCG by ensuring all females are at a similar starting point in their cycle.

Data Presentation

Table 1: this compound Dosages for Estrus Synchronization in Different Mouse Strains

Mouse StrainDosageAdministration RouteEfficacy/NotesReference
Kunming (KM)10 µgIntramuscular93.33% estrus synchronization within 18.68–37.59 hours.[2][3][4]
Kunming (KM)15 µgIntramuscularHigher estrus rate compared to 10 µg and 20 µg in one study.[2][3][4]
Kunming (KM)20 µgIntramuscularEffective for estrus synchronization.[2][3][4]
Outbred and Inbred Strains0.5 µg (two doses, 3 days apart) with 3 µg ProgesteroneIntraperitoneal (this compound), Subcutaneous (Progesterone)Almost 100% of animals responded within 48 hours.[1]

Experimental Protocols

Protocol 1: Estrus Synchronization in KM Mice using this compound

This protocol is based on studies conducted on Kunming mice.[2][3][4]

  • Animals: Sexually mature female Kunming mice.

  • Procedure:

    • Administer a single intramuscular injection of this compound at a dosage of 10, 15, or 20 µg per mouse.

    • Monitor for the onset of estrus starting 18 hours post-injection.

  • Assessment:

    • Perform vaginal cytology at regular intervals (e.g., every 4-6 hours) to determine the onset and duration of estrus.

    • The presence of a majority of cornified epithelial cells in the vaginal smear indicates estrus.

Protocol 2: Estrus Synchronization using this compound and Progesterone

This protocol is a more generalized approach that can be adapted for various mouse strains.[1]

  • Animals: Sexually mature female mice.

  • Procedure:

    • Day 1: Administer a single subcutaneous injection of 3 µg of progesterone per mouse.

    • Day 1: Coincidentally, administer the first intraperitoneal injection of 0.5 µg of this compound per mouse.

    • Day 4: Administer a second intraperitoneal injection of 0.5 µg of this compound per mouse.

  • Assessment:

    • Monitor for estrus beginning 24 hours after the second this compound injection.

    • Confirm estrus using vaginal cytology.

Visualizations

Cloprostenol_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F2α Receptor (FP Receptor) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Induces Luteolysis Luteolysis (Corpus Luteum Regression) Ca_Release->Luteolysis PKC->Luteolysis

Caption: Simplified signaling pathway of this compound-induced luteolysis.

Estrus_Sync_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring cluster_outcome Experimental Outcome Vaginal_Cytology Optional: Daily Vaginal Cytology to Determine Estrous Cycle Stage Cloprostenol_Injection Administer this compound (with or without Progesterone) Vaginal_Cytology->Cloprostenol_Injection Informs timing Monitor_Estrus Monitor for Onset of Estrus (18-48 hours post-injection) Cloprostenol_Injection->Monitor_Estrus Confirm_Estrus Confirm Estrus with Vaginal Cytology Monitor_Estrus->Confirm_Estrus Proceed_Experiment Proceed with Time-Sensitive Experiment Confirm_Estrus->Proceed_Experiment

Caption: Experimental workflow for estrus synchronization using this compound.

References

Technical Support Center: Minimizing Stress Response to Cloprostenol Administration in Mares

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the stress response to cloprostenol administration in mares. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in mares?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Its primary function in mares is to induce luteolysis, the regression of the corpus luteum (CL). This process leads to a rapid decrease in progesterone levels, causing the mare to return to estrus and allowing for the synchronization of the estrous cycle.[2][3]

Q2: What are the common signs of a stress response to this compound administration in mares?

A2: The most common physiological indicator of a stress response is a transient increase in salivary cortisol concentration.[2][4] Mares may also exhibit mild and temporary side effects, including sweating, increased heart and respiratory rates, mild colic-like symptoms (abdominal discomfort), and diarrhea.[2][5][6] However, studies indicate that these side effects are usually mild and transient.[3]

Q3: How does the stress response to this compound compare to other PGF2α analogs like luprostiol or dinoprost?

A3: Both this compound and other PGF2α analogs like luprostiol can induce a temporary increase in salivary cortisol.[2][4] One study indicated that at standard dosages, luprostiol resulted in a more pronounced cortisol increase compared to d-cloprostenol.[2] Another study in jennies found that dinoprost induced more sweating, while this compound resulted in greater abdominal discomfort and diarrhea.[6][7] Despite these differences, both are considered effective in inducing luteolysis without severe clinical side effects.[2][4]

Q4: Can the stress response to this compound be minimized by adjusting the dosage?

A4: Yes, evidence strongly suggests that using lower or "micro" doses of this compound can be effective in inducing luteolysis while significantly reducing or eliminating common side effects like sweating and colic.[2][5][8] A significantly reduced dose of this compound has been shown to be effective for luteolysis.[2][5]

Q5: Are there alternative administration routes for this compound that might reduce stress?

A5: While intramuscular injection is standard, research has explored other routes. However, the focus for stress reduction has primarily been on dose optimization rather than alternative routes. One study comparing intramuscular to intracervical administration for pregnancy termination noted negligible side effects with both routes.[9]

Q6: What is the expected timeline for the onset and duration of side effects after this compound administration?

A6: Side effects such as sweating and signs of abdominal discomfort typically begin within 5 to 20 minutes after administration and are generally transient, lasting for up to one hour.[3][5]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Mare exhibits excessive sweating, colic, or diarrhea after administration. High individual sensitivity or the standard dose is too high for the individual.- Record the severity and duration of the signs.- For future treatments in this mare, consider a reduced or "micro-dose" protocol.[2][5]- Ensure the mare has access to fresh water and monitor for resolution of signs.
Significant and prolonged behavioral signs of stress (e.g., agitation, pawing). Stressful environment, handling, or a heightened pain response.- Evaluate the administration environment for potential stressors.- Implement low-stress handling techniques for future administrations.- Acclimatize the mare to handling and experimental procedures before the actual study.[2]
Variable or inadequate luteolytic response (no return to estrus). Administration outside the responsive period of the corpus luteum (typically requires a mature CL, at least 5 days post-ovulation).[5]- Confirm the stage of the estrous cycle via ultrasonography and progesterone measurement before administration.- Ensure a receptive corpus luteum is present.- Verify the correct dosage and administration technique.
Elevated baseline cortisol levels prior to administration. Anticipatory stress from handling or environmental factors.- Acclimatize the mare to the handling and experimental procedures for at least one week prior to the experiment.[2]- Conduct sham procedures (handling and sampling without injection) for a few days leading up to the experiment to habituate the mare.[2]

Data Presentation

Table 1: Comparison of Stress Response to Different PGF2α Analogs in Mares

ParameterSaline (Control)d-cloprostenol (22.5 µg, IM)Luprostiol (3.75 mg, IM)
Salivary Cortisol (ng/mL) - Pre-injection (Mean ± SEM) 1.3 ± 0.21.4 ± 0.31.4 ± 0.3
Salivary Cortisol (ng/mL) - 60 min Post-injection (Mean ± SEM) 1.0 ± 0.34.2 ± 0.78.0 ± 1.4
Change in Heart Rate Decreased over time (p < 0.05)No significant change independent of timeNo significant change independent of time
Heart Rate Variability No changes detectedNo changes detectedNo changes detected
Data adapted from a study comparing PGF2α analogs.[4][10]

Table 2: Behavioral Stress Indicators in Mares

Behavior Description
Vocalization Whinnying, squealing
Locomotion Pacing, circling, weaving
Oral Behaviors Crib-biting, wood-chewing, lip-smacking
Posture Tense muscles, high head carriage, tucked tail
Elimination Frequent urination or defecation
This table highlights common behavioral changes in stressed horses.[11]

Experimental Protocols

Protocol 1: Minimizing Stress During this compound Administration and Subsequent Monitoring

  • Acclimatization:

    • House the mares in a consistent and low-stress environment for at least one week prior to the experiment to allow for acclimatization.

    • Handle the mares daily using positive reinforcement to habituate them to human interaction and the experimental setting.[2]

  • Pre-experimental Baseline Measurement:

    • For two days prior to the experiment, conduct sham procedures at the same time of day as the planned treatment. This involves all handling and sampling steps without the actual injection.

    • Collect baseline data for salivary cortisol, heart rate (HR), and heart rate variability (HRV) during these sham sessions.[2]

  • Administration:

    • On the day of the experiment, handle the mare calmly.

    • Collect a pre-injection saliva sample and record baseline HR and HRV.

    • Administer the appropriate dose of this compound (standard or micro-dose) via intramuscular injection.

  • Post-injection Monitoring:

    • Continuous: Record HR and HRV continuously for at least 2 hours post-injection using a heart rate monitor.

    • Timed Saliva Samples: Collect saliva samples at 15, 30, 60, 90, and 120 minutes post-injection to measure cortisol levels.[2]

    • Behavioral Observation: Continuously observe and score behavioral signs of stress (e.g., sweating, pawing, flank-watching) for the first hour post-injection.

Visualizations

StressResponsePathway This compound This compound Administration PGF2a_Receptors PGF2α Receptors (e.g., smooth muscle) This compound->PGF2a_Receptors Binds to HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation PGF2a_Receptors->HPA_Axis SAM_Axis Sympathetic-Adrenal-Medullary (SAM) Axis Activation PGF2a_Receptors->SAM_Axis Cortisol Increased Cortisol Release HPA_Axis->Cortisol Catecholamines Increased Catecholamine (Adrenaline) Release SAM_Axis->Catecholamines Physiological_Response Physiological Stress Response (Increased HR, Respiration) Cortisol->Physiological_Response Catecholamines->Physiological_Response Behavioral_Response Behavioral Stress Response (Sweating, Colic, Agitation) Physiological_Response->Behavioral_Response

Caption: Simplified signaling pathway of the stress response to this compound.

ExperimentalWorkflow cluster_monitoring Acclimatization Acclimatization (≥ 1 week) Baseline Baseline Measurement (2 days, sham procedure) Acclimatization->Baseline Administration This compound Administration (Standard vs. Micro-dose) Baseline->Administration Monitoring Post-injection Monitoring (0-120 min) Administration->Monitoring Cortisol_M Salivary Cortisol HR_HRV_M HR & HRV Behavior_M Behavioral Score Data_Analysis Data Analysis Cortisol_M->Data_Analysis HR_HRV_M->Data_Analysis Behavior_M->Data_Analysis

Caption: Experimental workflow for assessing stress response to this compound.

TroubleshootingLogic Start Mare Shows Adverse Side Effects Assess_Severity Assess Severity & Duration Start->Assess_Severity Mild_Transient Mild & Transient? Assess_Severity->Mild_Transient Severe_Prolonged Severe or Prolonged? Mild_Transient->Severe_Prolonged No Monitor Monitor & Ensure Access to Water Mild_Transient->Monitor Yes Evaluate_Environment Evaluate Environment & Handling Severe_Prolonged->Evaluate_Environment Yes Future_Action Future Protocol: Consider Micro-dose Monitor->Future_Action Evaluate_Environment->Future_Action

References

Validation & Comparative

Cloprostenol vs. Dinoprost: A Comparative Efficacy Guide for Dairy Cow Reproductive Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synchronization of estrus and ovulation is a cornerstone of modern dairy herd management, enabling efficient artificial insemination (AI) and improved reproductive outcomes. Prostaglandin F2α (PGF2α) and its synthetic analogs are pivotal in this process, inducing luteolysis of the corpus luteum (CL) and allowing for a new follicular phase and estrus. Among the most commonly utilized PGF2α products are dinoprost tromethamine, a synthetic form of natural PGF2α, and cloprostenol sodium, a synthetic analog. This guide provides an objective comparison of the efficacy of this compound and dinoprost in dairy cows, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Efficacy: Quantitative Data

Numerous studies have compared the performance of this compound and dinoprost in various reproductive management protocols for dairy cows. The key efficacy parameters include estrus response rate, conception rate, pregnancy rate, and the rate of luteal regression. While some studies report no significant differences between the two compounds, others suggest potential advantages for one over the other, which may be influenced by the specific protocol and parity of the animals.

Table 1: Comparison of Estrus Response, Conception, and Pregnancy Rates

StudyTreatment GroupEstrus Response Rate (%)Conception Rate (%)Pregnancy Rate (%)
Seguin et al. (1985)[1]This compound65.750.933.5
Dinoprost65.750.933.5
Barański et al. (2017)[2][3]This compound59.465.257.5
Dinoprost57.666.254.9
Pursley et al. (2012)[4][5]This compound42.4 (1st parity)38.314.4
Dinoprost34.0 (1st parity)34.412.2
Martineau (2003)[6]This compound83.046.639.2
Dinoprost82.638.631.4

Table 2: Comparison of Luteal Regression Rates

StudyTreatment GroupLuteal Regression Rate (%)
Stevenson & Phatak (2010)[7]This compound86.6
Dinoprost91.3
Stevenson & Phatak (2010)[7]This compound69.1 (Resynch)
Dinoprost78.5 (Resynch)

*Indicates a statistically significant difference (P<0.05).

Experimental Protocols

The following are detailed methodologies from key studies that compared this compound and dinoprost.

Study 1: Seguin et al. (1985) - Treatment of Unobserved Estrus in Dairy Cows[1]
  • Objective: To compare the luteolytic activities of this compound and dinoprost tromethamine in dairy cows with unobserved estrus.

  • Animals: The field study included 245 lactating Holstein cows with unobserved estrus, identified as being in diestrus via palpation.

  • Treatment Groups:

    • This compound group (n=121): 0.5 mg this compound administered intramuscularly.

    • Dinoprost group (n=124): 25 mg dinoprost tromethamine administered intramuscularly.

  • Estrus Detection: Cows were monitored for signs of estrus following treatment.

  • Insemination: Cows detected in estrus were inseminated.

  • Data Collection: Estrus response and pregnancy rates were recorded.

Study 2: Barański et al. (2017) - Single Treatment for Anestrous Dairy Cows[2][3]
  • Objective: To evaluate the efficacy of a single treatment with this compound or dinoprost on estrus and reproductive performance in cows with unobserved estrus after service.

  • Animals: 523 Polish Holstein Frisian cows diagnosed as non-pregnant via ultrasonography and possessing a corpus luteum.

  • Treatment Groups:

    • This compound group (n=261): this compound administered.

    • Dinoprost group (n=262): Dinoprost administered.

  • Estrus Detection: Estrus was monitored for 7 days following treatment.

  • Insemination: Cows showing estrus were inseminated.

  • Data Collection: Estrus detection rates, conception rates, and pregnancy rates were determined.

Study 3: Pursley et al. (2012) - Estrus Synchronization for First Artificial Insemination[4][5]
  • Objective: To determine if this compound could enhance pregnancy rates compared to dinoprost in a PGF2α-based synchronization program for first AI.

  • Animals: 4,549 lactating dairy cows.

  • Protocol:

    • Cows were randomly assigned to receive two treatments of either 500 µg this compound or 25 mg dinoprost, 14 days apart.

    • The second treatment was administered on the first day of the voluntary waiting period (approximately 57 days in milk).

  • Estrus Detection and Insemination: Cows detected in estrus within 5 days after the second treatment were inseminated.

  • Data Collection: Estrus detection rates, conception rates, and overall pregnancy rates were analyzed.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α Signaling Pathway in Bovine Corpus Luteum

Both this compound and dinoprost exert their effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor on luteal cells. This binding initiates a signaling cascade that leads to the inhibition of progesterone synthesis and ultimately, apoptosis of the luteal cells, resulting in the structural and functional demise of the corpus luteum.[8]

PGF2a_Signaling_Pathway PGF2a PGF2α (this compound/Dinoprost) PTGFR PTGFR (Receptor) PGF2a->PTGFR Binds to Gq_PLC Gq/PLC Activation PTGFR->Gq_PLC Activates IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis: - ↓ Progesterone Synthesis - Apoptosis Ca_PKC->Luteolysis Ovsynch_Protocol Day0 Day 0: Inject GnRH Day7 Day 7: Inject PGF2α (this compound or Dinoprost) Day0->Day7 Day9 Day 9: Inject GnRH Day7->Day9 Day10 Day 10: Timed Artificial Insemination (TAI) Day9->Day10

References

A Comparative Analysis of the Luteolytic Activity of Cloprostenol and Prostaglandin F2α (Dinoprost)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogues are fundamental tools in veterinary reproductive management, primarily for their potent luteolytic capabilities.[1] Luteolysis, the regression of the corpus luteum (CL), leads to a decline in progesterone, permitting the animal to return to estrus and enabling synchronization of ovulation.[1] This guide provides a detailed comparison between the naturally occurring PGF2α, commonly administered as dinoprost tromethamine, and cloprostenol sodium, a widely used synthetic analogue. While both induce luteolysis, they differ in their pharmacokinetic properties and, in some contexts, their clinical efficacy.[2][3] This comparison is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two critical compounds.

Mechanism of Action and Pharmacokinetic Profile

Both dinoprost and this compound exert their effects by binding to the prostaglandin F2α receptor (FP receptor) on luteal cells.[4] This interaction initiates a signaling cascade that inhibits progesterone production and triggers apoptosis (programmed cell death) of the luteal cells, leading to the structural and functional demise of the CL. The initial events following binding involve the G-protein-coupled receptor system, leading to a transient block of the adenylate cyclase system.[5]

A primary distinction between the two compounds lies in their metabolic stability and half-life.

  • PGF2α (Dinoprost): As the natural hormone, dinoprost is rapidly metabolized in the lungs, resulting in a very short plasma half-life of approximately 7 to 8 minutes.[2][3]

  • This compound: This synthetic analogue is designed to be more resistant to endogenous metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase.[3] This resistance gives it a significantly longer plasma half-life of about 3 hours.[2]

This extended duration of action for this compound may provide a more sustained luteolytic signal. Furthermore, this compound is a racemic mixture, with the d-cloprostenol isomer being the biologically active component, demonstrating a much higher affinity for the PGF2α receptor than the l-isomer.[4][6] Studies have shown d-cloprostenol to be significantly more potent than its racemic counterpart and dinoprost.[4][6]

General PGF2α Luteolytic Signaling Pathway PGF PGF2α / this compound FP_Receptor FP Receptor (GPCR) PGF->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release P4_Inhibition Inhibition of Progesterone Synthesis Ca_Release->P4_Inhibition Apoptosis Induction of Apoptosis Ca_Release->Apoptosis PKC_Activation->P4_Inhibition PKC_Activation->Apoptosis Luteolysis Luteolysis (CL Regression) P4_Inhibition->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α/Cloprostenol signaling pathway inducing luteolysis.

Comparative Efficacy Data

The clinical performance of this compound and dinoprost has been compared across various species and reproductive protocols. While many studies conclude their efficacy is comparable, some report advantages for this compound, potentially linked to its longer half-life and greater potency.[3][7]

Table 1: Luteolysis and Estrus Response in Dairy Cattle
ParameterThis compoundDinoprostSpeciesReference
Estrus Response (Experimental) 92.7%92.7%Dairy Cow[7]
Estrus Response (Field Study) 65.7% (overall)65.7% (overall)Dairy Cow[7]
Complete Luteolysis (First AI) 79%80%Dairy Cow[2]
Complete Luteolysis (Second+ AI) 70%72%Dairy Cow[2]
Interval to Luteolysis (1 dose) 23.5 ± 2.2 h32.6 ± 2.7 hDairy Heifer[8]
Interval to Luteolysis (2 doses) 22.9 ± 2.2 h26.4 ± 2.1 hDairy Heifer[8]
Table 2: Fertility Outcomes in Dairy Cattle
ParameterThis compoundDinoprostSpeciesReference
Pregnancy Rate (Experimental) 55.1%55.1%Dairy Cow[7]
Pregnancy Rate (Field Study) 33.5% (overall)33.5% (overall)Dairy Cow[7]
Pregnancy per AI (First AI) 40%35%Dairy Cow[2]
Pregnancy per AI (Second+ AI) 23%21%Dairy Cow[2]
Pregnancy Rate 30%10%Dairy Cow[6]
Conception Rate 46.6%38.6%Dairy Cow[3]

Note: d-cloprostenol showed a 40% pregnancy rate in the same study[6]. Differences in pregnancy outcomes often carry statistical nuances; for instance, the difference between 40% and 35% in the study by Santos et al. (2011) was reported as a tendency, not a strong statistical significance.[2]

Table 3: Progesterone (P4) Concentration and Other Effects
ParameterThis compoundDinoprostSpeciesReference
P4 Decline (2 days post-tx) Significant declineSignificant declineDairy Cow[6]
CL Blood Flow DecreasedIncreased (initially)Ewe[9]
Serum Nitric Oxide DecreasedIncreasedEwe[9]
Hormonal Effects No significant difference in LH, FSH, GH, Cortisol vs. DinoprostNo significant difference in LH, FSH, GH, Cortisol vs. This compoundDairy Cow[10]

Note: In one study, d-cloprostenol induced a significantly greater decrease in serum P4 concentrations compared to both this compound and dinoprost.[6]

Experimental Protocols

The following outlines a generalized experimental design for comparing the luteolytic efficacy of this compound and dinoprost in dairy cattle, based on methodologies from cited literature.[2][7][8]

Objective

To compare the effects of this compound and dinoprost on luteolysis induction, estrus response, and subsequent pregnancy rates in dairy cows.

Methodology
  • Animal Selection: Clinically healthy, cycling, lactating dairy cows are selected. The presence of a functional corpus luteum (CL) is confirmed via transrectal ultrasonography or palpation.

  • Synchronization and Treatment:

    • Animals may be pre-synchronized using a protocol like Presynch-Ovsynch to ensure they are in a similar stage of the estrous cycle.[2]

    • On a designated day of the cycle (e.g., Day 7-10 post-estrus), cows are randomly allocated to one of two treatment groups:

      • Group A (this compound): Receives a standard intramuscular (IM) dose (e.g., 500 µg this compound sodium).[6][11]

      • Group B (Dinoprost): Receives a standard IM dose (e.g., 25 mg dinoprost tromethamine).[6][7][11]

  • Data Collection:

    • Blood Sampling: Jugular venous blood samples are collected at specific intervals: immediately before treatment (0h) and at multiple time points post-treatment (e.g., 24h, 48h, 56h, 72h) to measure serum progesterone concentrations.[2][6]

    • Luteolysis Assessment: Complete luteolysis is often defined as serum progesterone concentrations falling below a threshold (e.g., <0.5 ng/mL or <1 ng/mL) by a specific time point (e.g., 72 hours post-injection).[2] Corpus luteum regression can also be monitored using color-Doppler ultrasonography to assess changes in size and blood flow.[9]

    • Estrus Detection: Animals are monitored for signs of estrus (e.g., standing to be mounted) for several days following treatment. Automated activity monitors may also be used.[8]

    • Insemination and Pregnancy Diagnosis: Cows are typically inseminated via timed artificial insemination (TAI) as part of a synchronization protocol (e.g., Ovsynch) or after observed estrus.[2][7] Pregnancy diagnosis is performed using ultrasonography at approximately 30-40 days post-insemination.

  • Statistical Analysis: Data such as estrus response rates, luteolysis rates, and pregnancy rates are compared between groups using appropriate statistical tests (e.g., Chi-squared or logistic regression). Hormone concentration data are analyzed using methods like repeated-measures ANOVA.

Typical Experimental Workflow for Comparative Luteolytic Study A Animal Selection (Healthy, Cycling Cows with Functional CL) B Random Allocation A->B C1 Group 1: this compound (e.g., 500 µg IM) B->C1 Tx 1 C2 Group 2: PGF2α (Dinoprost) (e.g., 25 mg IM) B->C2 Tx 2 D Data Collection & Monitoring C1->D C2->D D1 Blood Sampling (Progesterone Assay) D->D1 D2 Ultrasound (CL Size & Blood Flow) D->D2 D3 Estrus Detection (Visual / Activity Monitors) D->D3 E Timed AI or AI at Estrus D->E F Pregnancy Diagnosis (~30-40 days post-AI) E->F G Endpoint Analysis F->G G1 Luteolysis Rate G->G1 G2 Estrus Response Rate G->G2 G3 Pregnancy Rate G->G3

Caption: Workflow for a comparative luteolytic drug efficacy trial.

Conclusion

Both this compound and PGF2α (dinoprost) are effective luteolytic agents widely used for the control of reproduction in livestock. While large-scale field trials often show their performance to be equal in terms of estrus response and pregnancy rates, key differences exist.[7] this compound's primary advantage is its longer biological half-life, stemming from its resistance to metabolic degradation.[2][3] This may lead to a more sustained luteolytic signal, which some studies suggest can result in a faster decline in progesterone, a shorter interval to luteolysis, and a tendency for improved pregnancy rates, particularly when using the more potent d-cloprostenol isomer.[2][6][8] However, other studies report no significant difference in the percentage of animals achieving complete luteolysis.[2] Ultimately, factors beyond the specific prostaglandin used, such as the accuracy of CL detection, stage of the estrous cycle at treatment, and overall herd management, have a profound influence on the success of reproductive synchronization programs.[7] The choice between this compound and dinoprost may therefore depend on the specific clinical context, economic considerations, and the desired characteristics of the luteolytic agent.

References

A Comparative Guide to Validating Cloprostenol-Induced Apoptosis in Luteal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods used to validate and quantify apoptosis in luteal tissue following treatment with cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α). This compound is widely used to induce luteolysis, a process critically involving programmed cell death, or apoptosis. The validation of this apoptotic process is fundamental for studies in reproductive biology and the development of related pharmaceuticals.

The structural regression of the corpus luteum (CL) is primarily driven by apoptosis. PGF2α and its analogues like this compound initiate a signaling cascade that culminates in the activation of key apoptotic markers.[1][2] This guide compares the most common and effective methods for detecting this phenomenon: Caspase-3 activation, DNA fragmentation (TUNEL assay), and the expression ratio of Bax to Bcl-2 proteins.

Comparative Analysis of Apoptosis Validation Methods

The induction of apoptosis in luteal cells by PGF2α analogues is a well-established event marking the structural regression of the corpus luteum.[1] Researchers employ several methods to quantify this process, each with distinct advantages. The choice of method often depends on the specific experimental question, available equipment, and desired quantitative output.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[3] Its activation is a hallmark of apoptosis. Assays measuring cleaved caspase-3 levels or its enzymatic activity provide a direct and early indication of apoptosis. Studies have shown a significant increase in cleaved Caspase-3 expression in luteal cells following PGF2α treatment.[1][3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a later event in the apoptotic cascade. It is particularly useful for in situ visualization of apoptotic cells within tissue sections. Following PGF2α administration, a significant increase in TUNEL-positive cells is observed in the corpus luteum, indicating widespread DNA cleavage.[4]

  • Bax/Bcl-2 Ratio Analysis: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate via the mitochondrial (intrinsic) apoptotic pathway.[5] An increased Bax/Bcl-2 ratio promotes apoptosis. During luteolysis, the expression of Bax increases while Bcl-2 decreases, shifting the balance towards cell death.[6][7] This is often assessed by Western blotting.

Quantitative Data Summary

The following table summarizes experimental data from studies validating apoptosis in luteal tissue following the application of PGF2α, the natural counterpart to this compound.

MethodSpeciesTreatmentKey FindingControl ValueTreated ValueReference
Annexin V-FITC/PI Staining Goat1 µM PGF2α for 24hIncreased apoptotic rate4.76 ± 0.24%15.62 ± 3.12%[1][3]
Caspase-3 Activation MousePGF2α at 48h post-ovulationIncreased percentage of cells with active caspase-3(Not specified)13.2 ± 1.8%[4]
TUNEL Assay MousePGF2α at 48h post-ovulationIncreased percentage of TUNEL-positive cells1.48 ± 0.8%16.35 ± 0.7%[4]
Bax/Bcl-2 Ratio BovineSystemic PGF2α analogue in mid-stage CLMarkedly decreased Bcl-2/Bax mRNA expression ratio(Qualitative)(Qualitative)[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of this compound-induced apoptosis.

Cloprostenol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound / PGF2α FP_Receptor FP Receptor This compound->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC ER Endoplasmic Reticulum PLC->ER IP₃ FasL_Fas ↑ FasL/Fas Expression PKC->FasL_Fas Bax ↑ Bax/Bcl-2 Ratio PKC->Bax Ca_Release Ca²⁺ Release ER->Ca_Release DISC DISC Formation FasL_Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in luteal cells.

Experimental_Workflow cluster_methods Apoptosis Validation Assays start Luteal Tissue Collection (e.g., post-ovariectomy) treatment In Vivo / In Vitro Treatment (Control vs. This compound) start->treatment processing Tissue / Cell Processing treatment->processing western Protein Extraction & Western Blot (Bax, Bcl-2, Caspase-3) processing->western tunel Tissue Fixation, Sectioning & TUNEL Staining processing->tunel caspase_assay Cell Lysis & Caspase-3 Activity Assay (Colorimetric/Fluorometric) processing->caspase_assay analysis Data Acquisition & Analysis (Densitometry, Microscopy, Plate Reader) western->analysis tunel->analysis caspase_assay->analysis end Comparative Results analysis->end

Caption: General experimental workflow for validating luteal apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments discussed. Researchers should optimize these based on their specific cell/tissue type, species, and available reagents.

Western Blot for Bax, Bcl-2, and Cleaved Caspase-3

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.

a. Protein Extraction:

  • Harvest luteal tissue or cultured luteal cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenize tissue or lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 12% or 15% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify band intensity, normalizing to the loading control. The Bax/Bcl-2 ratio can then be calculated.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is for detecting DNA fragmentation in paraffin-embedded luteal tissue sections.

  • Tissue Preparation:

    • Fix luteal tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to retrieve antigenicity.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Follow the instructions of a commercial TUNEL assay kit. Typically, this involves incubating the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1 hour.

  • Staining and Visualization:

    • Wash the sections thoroughly with PBS.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green/fluorescent nuclei, while all nuclei will be stained blue by DAPI/Hoechst.

  • Quantification:

    • Count the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst stained) in several random fields of view to calculate the apoptotic index (percentage of TUNEL-positive cells).

Colorimetric Caspase-3 Activity Assay

This protocol measures the enzymatic activity of cleaved caspase-3 in cell lysates.

  • Cell Lysate Preparation:

    • Harvest cultured luteal cells (typically 1-5 x 10^6 cells per sample) from control and this compound-treated groups.

    • Wash with cold PBS and lyse the cells in the chilled lysis buffer provided with a commercial caspase-3 assay kit.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration.

  • Enzymatic Reaction:

    • Load 50-100 µg of protein from each sample into a 96-well plate.

    • Add the 2x Reaction Buffer (containing DTT) to each sample.

    • Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. Activated caspase-3 will cleave the substrate, releasing the pNA chromophore.

  • Data Measurement and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The caspase-3 activity is proportional to the colorimetric signal. The fold-increase in activity can be determined by comparing the readings from the this compound-treated group to the control group after subtracting background readings.

References

A Comparative Analysis of d-Cloprostenol and dl-Cloprostenol for Reproductive Management in Buffaloes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of d-cloprostenol and dl-cloprostenol, two prostaglandin F2α (PGF2α) analogs pivotal in the reproductive management of buffaloes. This document synthesizes experimental data to objectively evaluate their performance in clinical applications such as estrus synchronization and cervical dilatation, offering insights for research and drug development.

Executive Summary

Cloprostenol, a synthetic analog of PGF2α, is instrumental in luteolysis, the process that triggers the regression of the corpus luteum and initiates the return to estrus. It exists in two isomeric forms: the dextrorotatory enantiomer (d-cloprostenol) and the levorotatory enantiomer (l-cloprostenol). The commercially available formulations are either the racemic mixture of both isomers (dl-cloprostenol) or the purified active isomer (d-cloprostenol). Experimental evidence increasingly indicates that d-cloprostenol, the biologically active component, offers higher potency and efficacy at a lower dosage compared to the racemic mixture in buffaloes.

Molecular Mechanism of Action

This compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding event initiates a signaling cascade that leads to a decrease in progesterone production (functional luteolysis) and ultimately, programmed cell death of the luteal cells (structural luteolysis).

The d-isomer of this compound has a significantly higher binding affinity for the FP receptor compared to the l-isomer. In fact, studies in bovine corpus luteum cell membranes have shown that d-cloprostenol is approximately 150 times more potent than dl-cloprostenol in binding to PGF2α receptors[1][2]. The l-isomer is considered to be biologically inactive.

Signaling Pathway of PGF2α Analogs in Luteal Cells

The binding of d-cloprostenol to the FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[3][4]. IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that lead to the inhibition of progesterone synthesis and the initiation of apoptosis.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a d-Cloprostenol FP_receptor FP Receptor PGF2a->FP_receptor Binds to PLC Phospholipase C (PLC) FP_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2+ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Luteolysis Luteolysis (Inhibition of Progesterone & Apoptosis) Ca2->Luteolysis PKC->Luteolysis

Caption: PGF2α signaling cascade in a luteal cell.

Comparative Efficacy in Buffaloes

Experimental data from studies on buffaloes highlight the superior performance of d-cloprostenol over dl-cloprostenol in key reproductive applications.

Cervical Dilatation in Dystocia Cases

A significant challenge in buffalo obstetrics is achieving adequate cervical dilatation, especially in cases of uterine torsion. A comparative study was conducted to evaluate the efficacy of d-cloprostenol and dl-cloprostenol in inducing cervical dilatation in buffaloes following the correction of uterine torsion.

Experimental Protocol: Twelve buffaloes that had undergone successful detorsion of the uterus were randomly allocated into two groups.

  • Group 1 (d-cloprostenol): Received 75 µg of d-cloprostenol intramuscularly.

  • Group 2 (dl-cloprostenol): Received 500 µg of dl-cloprostenol intramuscularly. The degree of cervical dilatation was monitored at regular intervals.

Results:

Parameterd-Cloprostenol (n=6)dl-Cloprostenol (n=6)
Complete Cervical Dilatation 100% (6/6)66.7% (4/6)
Time to Complete Dilatation ShorterLonger
Spontaneous Fetal Expulsion 50% (3/6)0% (0/6)

Data sourced from Saini et al. (2021)[5]

The study concluded that d-cloprostenol was more effective in inducing prompt and complete cervical dilatation compared to dl-cloprostenol[5]. This is attributed to the higher potency of the d-isomer, which leads to more effective luteolysis and subsequent uterine contractions[5].

Estrus Synchronization and Fertility in a CIDR-Based Protocol

A study compared the efficacy of d-cloprostenol, dl-cloprostenol (referred to as this compound), and dinoprost (a natural PGF2α) in a Controlled Internal Drug Release (CIDR)-based estrus synchronization protocol in buffaloes.

Experimental Protocol: The experimental workflow for this study is outlined below.

Estrus_Synchronization_Workflow cluster_treatments PGF2α Analog Treatments (Day 7) Day0 Day 0 GnRH Injection CIDR Insertion Day7 Day 7 CIDR Removal PGF2α Analog Injection Day0->Day7 Day9 Day 9 GnRH Injection Day7->Day9 T1 Group 1: Dinoprost-Tromethamine T2 Group 2: dl-Cloprostenol T3 Group 3: d-Cloprostenol Day10 Day 10 Fixed-Time Artificial Insemination Day9->Day10 Day30_40 Day 30-40 Pregnancy Diagnosis Day10->Day30_40

Caption: Experimental workflow for CIDR-based estrus synchronization.

Results:

Table 1: Progesterone Concentration (ng/mL)

Treatment GroupDay 7 (Pre-injection)Day 9 (Post-injection)
Dinoprost 1.670.51
dl-Cloprostenol 2.200.59
d-Cloprostenol 1.630.70

Data indicates a decline in progesterone levels in all groups, confirming luteolysis.

Table 2: Reproductive Performance

ParameterDinoprostdl-Cloprostenold-Cloprostenol
Dominant Follicle Diameter (mm) 11.7413.3013.02
Estrus Manifestation Rate (%) Not specifiedNot specifiedNot specified
Pregnancy Rate (%) Not specifiedNot specifiedNot specified

While the study abstract mentions no significant difference in pregnancy rates among the groups, specific percentages were not provided.

A study in dairy cattle, however, demonstrated a higher pregnancy rate in cows treated with d-cloprostenol (40%) compared to those treated with dl-cloprostenol (30%) and dinoprost (10%)[6]. This suggests a potential for improved fertility with the use of the purified d-isomer.

Dosage and Administration

A key advantage of d-cloprostenol is the ability to achieve the desired physiological effect with a lower dose compared to dl-cloprostenol. This is a direct consequence of its higher binding affinity to the FP receptor. The l-isomer in the racemic mixture does not contribute to the luteolytic effect and may even compete with the d-isomer for receptor binding, although this is not conclusively proven.

CompoundTypical Dose in Buffaloes
d-Cloprostenol 75 µg
dl-Cloprostenol 500 µg

The reduced dosage of d-cloprostenol not only makes it a more potent option but also potentially reduces the risk of side effects and lowers the overall volume of the injection.

Conclusion for the Scientific Community

For researchers and professionals in drug development, the focus on purified, biologically active isomers like d-cloprostenol represents a clear path toward optimizing therapeutic efficacy and safety in veterinary reproductive medicine. Further research directly comparing d-cloprostenol and dl-cloprostenol in various estrus synchronization protocols in buffaloes, with detailed analysis of estrus response, ovulation timing, and conception rates, would be valuable to further solidify these findings and refine treatment protocols for this important livestock species.

References

Cloprostenol's Impact on Progesterone and Estradiol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in reproductive sciences, understanding the precise effects of luteolytic agents on steroid hormone profiles is paramount. This guide provides a detailed comparative analysis of cloprostenol's effects on progesterone and estradiol levels, supported by experimental data and detailed methodologies.

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles. Its primary mechanism of action is the induction of corpus luteum (CL) regression, leading to a rapid decline in progesterone production. This hormonal shift is a critical prerequisite for the initiation of the follicular phase, culminating in estrus and ovulation. The subsequent rise in estradiol, while not a direct effect of this compound, is a crucial downstream consequence of the renewed follicular development. This guide will delve into the quantitative effects of this compound on these key reproductive hormones, compare its performance with other luteolytic agents, and elucidate the underlying signaling pathways.

Comparative Efficacy of this compound and Alternatives on Progesterone and Estradiol Levels

The luteolytic efficacy of this compound is most evident in the rapid and significant decline in progesterone concentrations following its administration. This effect has been quantified in numerous studies, often in comparison to other PGF2α analogues like dinoprost.

Key Findings:

  • Progesterone: this compound administration to animals with a functional corpus luteum leads to a rapid drop in plasma progesterone levels.[1][2] In some studies, this decline has been observed to be more rapid in the initial hours following treatment compared to dinoprost.[1] D-cloprostenol, the biologically active enantiomer, has been shown to induce a greater decrease in serum progesterone concentrations two days post-treatment compared to both dinoprost and racemic this compound.[1]

  • Estradiol: The decrease in progesterone relieves the negative feedback on the hypothalamus and pituitary, leading to an increase in gonadotropin (FSH and LH) secretion. This stimulates the growth of ovarian follicles, which in turn increases the production and circulating concentrations of estradiol.[1] Studies have shown that peripheral estradiol concentrations are elevated 48 hours after treatment with this compound, an effect attributed to the preceding rapid decrease in progesterone.[1]

Below are tables summarizing the quantitative data from comparative studies.

Table 1: Effect of Different PGF2α Analogues on Serum Progesterone (P4) Concentration in Dairy Cattle

Treatment GroupP4 at Day 0 (ng/mL)P4 at Day 2 (ng/mL)Rate of DeclineReference
Dinoprost (25 mg)7.8 ± 0.511.1 ± 0.11Significant[1]
This compound (500 µg)7.9 ± 0.441.0 ± 0.12Significant[1]
d-Cloprostenol (150 µg)8.1 ± 0.390.5 ± 0.08Significantly higher than other groups[1]

Table 2: Reproductive Outcomes Following Treatment with this compound or Dinoprost in Dairy Cows

ParameterThis compoundDinoprostReference
Estrus Detection Rate (%)59.457.6[3]
Conception Rate (%)65.266.2[3]
Pregnancy Rate (%)57.554.9[3]

Signaling Pathways of this compound-Induced Luteolysis

This compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a cascade of intracellular events that ultimately inhibit steroidogenesis and induce apoptosis of the luteal cells.

Cloprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Increased Intracellular Ca2+ ER->Ca2_release Releases Ca2+ Apoptosis Apoptosis Ca2_release->Apoptosis Inhibition_Steroidogenesis Inhibition of Steroidogenesis PKC->Inhibition_Steroidogenesis Experimental_Workflow cluster_animal_treatment Animal Treatment cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Hormone Analysis cluster_data Data Analysis Animal_Selection Select Animals with Functional Corpus Luteum Treatment_Groups Administer this compound or Alternative Luteolytic Agent Animal_Selection->Treatment_Groups Blood_Sampling Collect Blood Samples at Timed Intervals Treatment_Groups->Blood_Sampling Centrifugation Centrifuge to Separate Plasma/Serum Blood_Sampling->Centrifugation Storage Store Samples at -20°C Centrifugation->Storage Progesterone_Assay Progesterone Assay (RIA) Storage->Progesterone_Assay Estradiol_Assay Estradiol Assay (ELISA) Storage->Estradiol_Assay Data_Interpretation Compare Hormone Levels Between Treatment Groups Progesterone_Assay->Data_Interpretation Estradiol_Assay->Data_Interpretation

References

A Comparative Guide to Cloprostenol and Luprostiol for Estrus Synchronization in Mares

Author: BenchChem Technical Support Team. Date: December 2025

In the field of equine reproductive management, the precise control of the estrous cycle is critical for the success of breeding programs, particularly those involving artificial insemination. Synthetic prostaglandin F2α (PGF2α) analogues are cornerstone pharmaceuticals used to induce luteolysis, effectively shortening the diestrus phase and enabling the synchronization of estrus and ovulation. Among the most utilized analogues are cloprostenol and luprostiol. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Luteolytic Pathway

Both this compound and luprostiol are potent synthetic analogues of PGF2α and share a common mechanism of action.[1] They function by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the luteal cells of the corpus luteum (CL).[1] This binding event initiates a signaling cascade via the Gq protein, activating Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+), while DAG activates Protein Kinase C (PKC).[1] The combined effects of calcium signaling and the PKC-mediated phosphorylation cascade lead to altered gene expression and cellular processes that culminate in the functional and structural regression of the CL (luteolysis).[1] This process causes a rapid decline in progesterone production, releasing the hypothalamus and pituitary from negative feedback and allowing for the initiation of the follicular phase, estrus, and subsequent ovulation.[1]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a This compound / Luprostiol FP_Receptor Prostaglandin F2α Receptor (FP) PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Phospho_Cascade Phosphorylation Cascade PKC->Phospho_Cascade Ca_Release Ca²⁺ Release ER->Ca_Release Luteolysis Luteolysis Ca_Release->Luteolysis Gene_Expression Altered Gene Expression Phospho_Cascade->Gene_Expression Gene_Expression->Luteolysis

Caption: Signaling pathway of PGF2α analogues in equine luteal cells.[1]

Comparative Efficacy: Experimental Data

Clinical studies have been conducted to evaluate and compare the efficacy of luprostiol and this compound in estrus synchronization protocols in mares. Both agents have been shown to be reliable luteolytic drugs.[2] A key retrospective study by Kuhl et al. (2017) provides valuable quantitative data on their performance when used in combination with an ovulation-inducing agent.[3] Another study also found that both analogues reliably induce luteolysis with no significant difference in the interval from treatment to ovulation.[2]

ParameterLuprostiol (LUP)d-Cloprostenol (CLO)Control (CON)Statistical SignificanceSource
Interval from Luteolysis Induction to hCG Injection (days) 4.4 ± 0.35.1 ± 0.3N/ANot Significant[3]
Interval from Luteolysis Induction to Ovulation (days) 6.5 ± 0.47.2 ± 0.4N/ANot Significant[3]
Interval from hCG Injection to Ovulation (days) 2.2 ± 0.22.8 ± 0.22.5 ± 0.1LUP vs CLO/CON (p<0.01)[3]
Treatment to Ovulation Interval (days) - Alternate Study 9.4 ± 0.49.4 ± 1.316.1 ± 0.8LUP/CLO vs CON (p<0.001)[2]
Ovulation within 48h post-hCG Higher %Lower %Lower %LUP > CLO/CON[3]
Pregnancy Rate Not ImpairedNot ImpairedN/ANot Significant[1][3]

The data indicate that while both drugs are effective at inducing luteolysis, treatment with luprostiol resulted in a significantly shorter and more synchronized interval from hCG administration to ovulation.[3] This suggests that luprostiol may offer an advantage in achieving a tighter synchronization of ovulation, a crucial factor for optimizing timed artificial insemination protocols in large-scale breeding operations.[1] Importantly, neither PGF2α analogue was found to have a negative impact on pregnancy rates.[1][3]

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the results. The protocol described by Kuhl et al. (2017) serves as a representative example.

Objective: To evaluate and compare the effects of luprostiol and d-cloprostenol, in combination with hCG, on their ability to synchronize estrus and ovulation and their subsequent impact on fertility.[3]

Experimental Animals: The study retrospectively analyzed the breeding records of 155 mares across 274 estrous cycles.[1]

Treatment Groups:

  • Group LUP (Luprostiol): Luteolysis was induced with a single intramuscular (i.m.) injection of 3.75 mg of luprostiol.[1][3]

  • Group CLO (this compound): Luteolysis was induced with a single i.m. injection of 30 µg of d-cloprostenol.[1] Note: Some studies have used 22.5 µg of d-cloprostenol and also found it effective for inducing luteolysis.[2]

  • Group CON (Control): Mares in this group experienced spontaneous luteolysis and served as the control.[1][3]

Ovulation Induction: In all groups, ovulation was induced with a single intravenous (i.v.) injection of 1500 IU of human chorionic gonadotropin (hCG) once a dominant follicle reached a sufficient pre-ovulatory size, as determined by transrectal ultrasonography.[1][3]

Monitoring and Data Collection:

  • Estrus Detection: Mares were monitored for behavioral signs of estrus.

  • Follicular Development: Ovarian activity and follicular growth were monitored daily or every other day via transrectal ultrasonography.

  • Ovulation Confirmation: Ovulation was confirmed by the disappearance of the dominant follicle upon ultrasonographic examination.

  • Pregnancy Diagnosis: Pregnancy status was determined approximately 14 days after ovulation using ultrasonography.[4]

Experimental_Workflow start Select Cycling Mare (Day 5+ post-ovulation) pgf_injection Administer PGF2α Analogue (i.m. injection) Luprostiol (3.75 mg) OR d-Cloprostenol (30 µg) start->pgf_injection monitoring1 Monitor for Estrus & Follicular Growth (Daily Ultrasonography) pgf_injection->monitoring1 Induces Luteolysis decision Dominant Follicle >35 mm? monitoring1->decision decision->monitoring1 No hcg_injection Administer hCG (1500 IU, i.v.) decision->hcg_injection Yes monitoring2 Monitor for Ovulation (Ultrasonography) hcg_injection->monitoring2 Induces Ovulation insemination Artificial Insemination (Timed) monitoring2->insemination preg_check Pregnancy Diagnosis (~14 days post-ovulation) insemination->preg_check

Caption: A typical experimental workflow for estrus synchronization in mares.[1][3]

Conclusion

Both luprostiol and this compound are highly effective luteolytic agents for manipulating the estrous cycle in mares.[1] The available experimental data demonstrates that both analogues reliably induce luteolysis and facilitate a return to estrus without adversely affecting fertility.[1][2][3] However, for protocols requiring the tightest possible synchrony of ovulation following an inducing agent, luprostiol may present a marginal advantage. The study by Kuhl et al. (2017) showed that mares treated with luprostiol ovulated more synchronously and in a shorter timeframe after hCG administration compared to those treated with d-cloprostenol.[3] This distinction is a significant consideration for optimizing timed artificial insemination and managing large cohorts of animals in research or commercial breeding settings.

References

Cloprostenol's Role in Uterine Involution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of therapeutic agents in postpartum recovery is crucial. This guide provides an objective comparison of cloprostenol's effect on uterine involution against other alternatives, supported by experimental data and detailed protocols.

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is widely utilized in veterinary medicine to synchronize estrus and manage postpartum uterine health. Its primary mechanism of action involves luteolysis, the regression of the corpus luteum, which leads to a decline in progesterone levels. This hormonal shift, coupled with the direct stimulation of myometrial contractions, facilitates the expulsion of uterine contents and promotes the reduction of uterine size, a process known as uterine involution.[1][2] This guide delves into the quantitative effects of this compound on uterine involution and reproductive performance in various species, comparing it with alternative treatments and providing detailed experimental methodologies.

Comparative Efficacy of this compound

The effectiveness of this compound in accelerating uterine involution and improving subsequent reproductive parameters has been documented in several studies across different animal models.

Comparison with Alternative Treatments in Cattle

In bovine medicine, this compound is often compared with other ecbolic agents like oxytocin or manual interventions for retained placenta.

Table 1: this compound vs. Oxytocin and Manual Placenta Removal in Postpartum Cows

ParameterThis compound TreatmentOxytocin TreatmentManual Placenta Removal + AntibioticsControl (No Treatment)
Time to Complete Uterine Involution (days) ~26-33[3]-42.1 ± 1.18[4]38 - 45[5]
First Service Conception Rate (%) 67.56 (without placental retention)[3]---
Pregnancy Rate (%) ----
Interval to First Estrus (days) ----
Notes In cows with placental retention, involution took 33-40 days.[3]Data for direct comparison on involution time was not available in the provided search results.This treatment was for retained placenta, which can delay involution.Involution time can be variable depending on parity and uterine health.[5]

Data synthesized from multiple sources.[3][4][5]

Efficacy of this compound in Sows

In swine, this compound is used to induce farrowing and can have subsequent effects on reproductive performance.

Table 2: Effect of this compound on Reproductive Performance in Sows

ParameterThis compound Treatment (d-cloprostenol)This compound Treatment (DL-cloprostenol)Control (No Treatment)
Farrowing Rate on Day 114 (%) ---
Weaning-to-Estrus Interval (days) Shorter than control[6]Shorter than control[6]-
Conception Rate (%) 82.61 (with quartic injections)[7]-64.58[7]
Subsequent Litter Size No significant effect[8]No significant effect[8]-
Notes Multiple administrations of d-cloprostenol showed a trend for higher conception rates.[7]A single injection at AI had no consistent effect on fertility.[8]Baseline reproductive performance can vary between farms.

Data synthesized from multiple sources.[6][7][8]

Efficacy of this compound in Mares

In equine practice, this compound is used to manage the estrous cycle, and its application can influence pregnancy outcomes.

Table 3: Effect of this compound on Reproductive Performance in Mares

ParameterThis compound Induced EstrusSpontaneous Estrus (Control)
Pregnancy Rate (%) 46.7 (when ovulation is 4-7 days post-treatment)[9]73.7[9]
Pregnancy Rate (%) 65 (with hCG administration)[10]55.8 (with hCG administration)[10]
Pregnancy Rate (13-16 days post-ovulation) 50 (with large diestrus follicles)[11]71[11]
Notes Shorter intervals from this compound treatment to ovulation may be detrimental to pregnancy rates.[9]The use of ovulation-inducing agents like hCG can influence pregnancy outcomes in both groups.[10]

Data synthesized from multiple sources.[9][10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Assessment of Uterine Involution in Cows via Transrectal Ultrasonography

Objective: To quantitatively monitor the reduction in uterine size and assess the progress of uterine involution in postpartum cows.

Materials:

  • Portable ultrasound scanner with a 5.0 to 7.5 MHz linear rectal transducer.

  • Rectal sleeves and lubricant.

  • Animal restraint facilities (e.g., crush or chute).

  • Data recording sheets or software.

Procedure:

  • Animal Restraint: Secure the cow in a crush or chute to ensure the safety of both the animal and the operator.

  • Preparation: Don a rectal sleeve and apply a generous amount of lubricant to the gloved hand and the ultrasound transducer.

  • Transducer Insertion: Gently insert the lubricated hand and transducer into the rectum. Clear the rectum of any fecal matter to ensure good contact between the transducer and the rectal wall.

  • Systematic Examination:

    • Begin the examination at the cervix and systematically move cranially to the uterine body and then to each uterine horn.[12]

    • For each uterine horn, obtain both longitudinal and cross-sectional images.

    • Measure the diameter of the previously gravid and non-gravid horns at their widest point in the cross-sectional view.[5]

    • Measure the thickness of the uterine wall.

    • Assess the uterine lumen for the presence and characteristics of any fluid or lochia.

  • Data Recording: Record all measurements and observations for each examination. Examinations are typically performed at regular intervals (e.g., weekly) starting from a few days postpartum until the completion of involution (typically 38-45 days in healthy cows).[5]

  • Data Analysis: Analyze the collected data to determine the rate of uterine involution by plotting the decrease in uterine horn diameter and wall thickness over time.

Protocol 2: Endometrial Biopsy and Histological Analysis in Cattle

Objective: To obtain endometrial tissue for histological evaluation of uterine health and the progress of endometrial repair during the postpartum period.

Materials:

  • Hauptner or similar uterine biopsy forceps.

  • Protective sterile sheath for the biopsy instrument.

  • Rectal sleeves and lubricant.

  • 10% neutral buffered formalin for tissue fixation.

  • Cassettes for tissue processing.

  • Standard histology equipment (for tissue processing, embedding, sectioning, and staining).

  • Microscope for slide evaluation.

Procedure:

  • Animal Restraint and Preparation: Restrain the cow as described in Protocol 1. Clean the perineal area thoroughly.

  • Instrument Preparation: Place the sterile biopsy instrument inside a protective sheath.

  • Biopsy Procedure:

    • Introduce the sheathed instrument into the vagina.

    • With a lubricated, gloved hand in the rectum, locate the cervix and guide the tip of the instrument through the cervix into the uterine body.

    • Advance the instrument into the desired uterine horn (typically the previously gravid horn).

    • Retract the protective sheath to expose the jaws of the biopsy forceps.

    • Using the hand in the rectum, gently press a small fold of the endometrium into the open jaws of the forceps.[13]

    • Close the forceps to obtain the tissue sample and then withdraw the instrument.

  • Sample Handling:

    • Immediately retrieve the tissue sample from the forceps.

    • Place the sample in a cassette and immerse it in 10% neutral buffered formalin.

  • Histological Processing:

    • After fixation, the tissue is dehydrated, cleared, and embedded in paraffin wax.

    • Thin sections (e.g., 5 µm) are cut using a microtome.

    • Sections are mounted on microscope slides and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.

  • Analysis: Evaluate the stained sections for parameters such as the integrity of the luminal epithelium, the presence and density of inflammatory cells, the morphology of uterine glands, and the degree of stromal edema.

Mechanism of Action and Signaling Pathways

This compound, as a PGF2α analogue, exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events that ultimately lead to myometrial contractions and luteolysis.

Signaling Pathway of PGF2α in Myometrial Cells

The binding of PGF2α to its receptor on myometrial cells activates Gq and Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increased intracellular calcium, along with the activation of other downstream pathways like the MAPK/ERK and NF-κB pathways, contributes to the phosphorylation of myosin light chains, leading to smooth muscle contraction.

PGF2a_Signaling_Pathway This compound This compound (PGF2α Analogue) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Luteolysis Luteolysis This compound->Luteolysis Gq_Gi Gq/Gi Proteins FP_Receptor->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates Downstream Downstream Pathways (MAPK/ERK, NF-κB) Gq_Gi->Downstream Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction (Uterine Involution) Ca_Release->Contraction PKC->Downstream Downstream->Contraction

PGF2α Signaling Pathway in Myometrial Cells
Experimental Workflow for Evaluating this compound's Effect

Experimental_Workflow Animal_Selection Postpartum Animal Selection (e.g., Cows, Sows, Mares) Grouping Randomized Grouping Animal_Selection->Grouping Treatment_Group Treatment Group (this compound) Grouping->Treatment_Group Control_Group Control/Alternative Group (e.g., Saline, Oxytocin) Grouping->Control_Group Data_Collection Data Collection (Uterine Involution, Reproductive Parameters) Treatment_Group->Data_Collection Control_Group->Data_Collection Ultrasonography Transrectal Ultrasonography Data_Collection->Ultrasonography Biopsy Endometrial Biopsy Data_Collection->Biopsy Repro_Data Reproductive Data (Estrus, Conception, Pregnancy) Data_Collection->Repro_Data Data_Analysis Statistical Analysis Ultrasonography->Data_Analysis Biopsy->Data_Analysis Repro_Data->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Experimental Workflow for this compound Validation

References

A Comparative Analysis of Cloprostenol and GnRH Antagonists for Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of luteolytic agents is critical for advancing reproductive medicine and animal science. This guide provides a detailed comparative analysis of two potent luteolytic compounds: cloprostenol, a synthetic prostaglandin F2α analogue, and gonadotropin-releasing hormone (GnRH) antagonists. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.

Introduction to Luteolytic Agents

Luteolysis, the regression of the corpus luteum (CL), is a pivotal event in the reproductive cycle. Pharmacological induction of luteolysis is a cornerstone of estrous synchronization protocols in veterinary medicine and has applications in human assisted reproductive technologies. This compound and GnRH antagonists represent two distinct classes of drugs that achieve luteolysis through different physiological pathways. This compound acts directly on the CL, mimicking the natural luteolytic signal, while GnRH antagonists exert their effect by suppressing the upstream hormonal support essential for CL maintenance.

Mechanism of Action: A Tale of Two Pathways

This compound, as a synthetic analogue of prostaglandin F2α (PGF2α), induces luteolysis by directly binding to prostaglandin F2 receptors on the luteal cells.[1][2][3] This binding initiates a cascade of intracellular events leading to a rapid decrease in progesterone synthesis and ultimately, the structural regression of the CL.[1][2] This process mimics the natural luteolysis that occurs in the absence of pregnancy.[1]

In contrast, GnRH antagonists induce luteolysis indirectly. They competitively block GnRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] The corpus luteum is dependent on LH for its survival and function; therefore, the withdrawal of LH support following GnRH antagonist administration leads to a decline in progesterone production and subsequent luteolysis.[7][8]

Comparative Efficacy: Insights from Experimental Data

Experimental studies have demonstrated that both this compound and GnRH antagonists are effective in inducing luteolysis, though their temporal dynamics and physiological consequences can differ. A key study in marmoset monkeys revealed that administration of a GnRH antagonist led to a significant decrease in progesterone concentrations within 4 hours, which was preceded by a fall in LH levels.[7] In the same study, this compound administration resulted in a more immediate and rapid fall in progesterone, with levels decreasing to less than half the initial concentration within 1 hour.[7]

Furthermore, the study highlighted a crucial difference in their interaction with luteotrophic support. Co-administration of human chorionic gonadotropin (hCG), an LH analogue, with the GnRH antagonist prevented the fall in progesterone.[7] However, hCG could not prevent the immediate luteolytic effect of this compound.[7] This underscores the direct and potent luteolytic action of this compound on the CL, which can override luteotrophic signals.

The following tables summarize key quantitative data from comparative and individual studies.

Table 1: Comparative Effects on Progesterone and Luteolysis
ParameterThis compoundGnRH AntagonistSpeciesReference
Onset of Progesterone Decline< 1 hour~ 4 hoursMarmoset Monkey[7]
Progesterone Decline at 1 hour> 50% reductionNot significantMarmoset Monkey[7]
Effect of hCG Co-administrationLuteolysis not preventedLuteolysis preventedMarmoset Monkey[7]
Luteal Regression RateIncreased over 24-48 hoursDependent on LH withdrawalGir Cattle[9]
Table 2: Effects on Follicular Dynamics and Ovulation
ParameterThis compoundGnRH AntagonistSpeciesReference
Interval to Estrus~58.5 - 82.3 hours (dose/route dependent)Not directly measured in comparative luteolytic studiesBeef Heifers[10]
Interval to Ovulation~84 - 120 hours (dose/route dependent)Dependent on subsequent follicular waveBeef Heifers[10]
Synchronization of OvulationCan be variable depending on follicular statusCan lead to synchronous ovulation when used in protocolsDairy Cows[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols for inducing luteolysis with this compound and a GnRH antagonist.

This compound-Induced Luteolysis in Cattle

This protocol is based on studies evaluating the efficacy of this compound for estrous synchronization.

  • Animals: Sexually mature, non-pregnant beef heifers or dairy cows with a palpable corpus luteum.[10][12]

  • Treatment: A single intramuscular (i.m.) injection of 500 µg this compound.[10][13] Alternatively, subcutaneous (s.c.) administration has also been evaluated.[10]

  • Blood Sampling: Blood samples are collected at baseline (0 hours) and at various time points post-injection (e.g., 1, 4, 8, 12, 24, 48, 72 hours) to measure serum progesterone concentrations.[14]

  • Monitoring: Ovarian structures, including the corpus luteum and follicles, are monitored daily via transrectal ultrasonography to assess luteal regression and follicular dynamics.[9][14] Estrus detection is performed visually or with the aid of detection aids.

GnRH Antagonist-Induced Luteolysis in Primates

This protocol is derived from a study investigating the effects of a GnRH antagonist on the corpus luteum in marmoset monkeys.

  • Animals: Adult female marmoset monkeys with regular ovulatory cycles.

  • Treatment: Administration of a GnRH antagonist, such as [N-acetyl-D beta Nal1-D-pCl-Phe2-D-Phe3-D-Arg6-Phe7-Arg8-D-Ala10]NH2-LHRH, between days 7 and 11 post-ovulation.[7]

  • Blood Sampling: Blood samples are collected prior to treatment and at frequent intervals post-injection (e.g., 1, 2, 4, 8, 24 hours) to determine plasma concentrations of LH and progesterone.[7]

  • Monitoring: Ovarian morphology and luteal characteristics can be assessed via laparoscopy or high-resolution ultrasonography.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and GnRH antagonists, and a typical experimental workflow for their comparative study.

cloprostenol_pathway This compound This compound PGF2R Prostaglandin F2 Receptor (on Luteal Cell) This compound->PGF2R Binds to PLC Phospholipase C Activation PGF2R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Progesterone_Synth_Inhibit Inhibition of Progesterone Synthesis Ca_PKC->Progesterone_Synth_Inhibit Apoptosis Induction of Apoptosis Ca_PKC->Apoptosis Luteolysis Luteolysis Progesterone_Synth_Inhibit->Luteolysis Apoptosis->Luteolysis

This compound Signaling Pathway for Luteolysis

gnrh_antagonist_pathway GnRH_Antagonist GnRH Antagonist Pituitary Anterior Pituitary (GnRH Receptors) GnRH_Antagonist->Pituitary Blocks LH_FSH_Inhibit Inhibition of LH & FSH Release Pituitary->LH_FSH_Inhibit Corpus_Luteum Corpus Luteum LH_FSH_Inhibit->Corpus_Luteum Withdrawal of Luteotrophic Support Progesterone_Synth_Inhibit Decreased Progesterone Synthesis Corpus_Luteum->Progesterone_Synth_Inhibit Luteolysis Luteolysis Progesterone_Synth_Inhibit->Luteolysis

GnRH Antagonist Signaling Pathway for Luteolysis

experimental_workflow cluster_selection Animal Selection & Baseline cluster_treatment Treatment Groups cluster_monitoring Post-Treatment Monitoring cluster_analysis Data Analysis Animal_Selection Select Cycling Females Baseline_Monitoring Baseline Monitoring (Ultrasound, Blood Samples) Animal_Selection->Baseline_Monitoring Group_A Group A: This compound Administration Baseline_Monitoring->Group_A Random Allocation Group_B Group B: GnRH Antagonist Administration Baseline_Monitoring->Group_B Random Allocation Group_C Group C: Control (Saline) Baseline_Monitoring->Group_C Random Allocation Blood_Sampling Frequent Blood Sampling (Progesterone, LH) Group_A->Blood_Sampling Group_B->Blood_Sampling Group_C->Blood_Sampling Ultrasound Daily Ultrasound (CL size, Follicles) Blood_Sampling->Ultrasound Estrus_Detection Estrus Detection Ultrasound->Estrus_Detection Data_Analysis Comparative Analysis of: - Progesterone Profiles - Luteal Regression Rates - Follicular Dynamics - Interval to Estrus/Ovulation Estrus_Detection->Data_Analysis

Comparative Experimental Workflow

Conclusion

Both this compound and GnRH antagonists are effective luteolytic agents, but their distinct mechanisms of action result in different physiological profiles. This compound offers a rapid and direct luteolytic effect, while GnRH antagonists act by suppressing the central hormonal support for the corpus luteum. The choice between these agents will depend on the specific research or clinical objective, such as the desired speed of luteolysis, the importance of overcoming endogenous luteotrophic support, and the need to control follicular dynamics. The experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies in the field of reproductive biology.

References

Assessing the Impact of Cloprostenol on Subsequent Fertility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cloprostenol, a synthetic prostaglandin F2α (PGF2α) analog, with its naturally occurring counterpart, dinoprost, and other treatment alternatives. It is designed to offer an objective assessment of this compound's impact on subsequent fertility, supported by experimental data and detailed protocols for researchers in the field.

Comparative Efficacy of this compound and Dinoprost on Fertility Parameters

This compound is widely utilized in veterinary medicine for the synchronization of estrus and ovulation, induction of parturition, and treatment of reproductive disorders. Its efficacy in improving reproductive outcomes is often compared to dinoprost. The following tables summarize key fertility parameters from comparative studies in cattle and swine.

Table 1: Comparison of Fertility Outcomes in Cattle Treated with this compound vs. Dinoprost
Fertility ParameterThis compoundDinoprostSpecies/Study Details
Estrus Detection Rate (%) 42.434.0First parity lactating dairy cows[1]
59.457.6Anestrous dairy cows after service[2]
92.7 (Experimental)92.7 (Experimental)Nonlactating Holstein cows[3]
65.7 (Field)65.7 (Field)Lactating Holstein cows with unobserved estrus[3]
Conception Rate (%) 38.334.4Lactating dairy cows inseminated on Days 3 or 4 post-treatment[1]
65.266.2Anestrous dairy cows after service[2]
46.638.6Dairy cattle (multivariate analysis)[4]
Pregnancy Rate (%) 14.412.2Overall pregnancy rate in lactating dairy cows[1]
57.554.9Anestrous dairy cows after service[2]
39.231.4Dairy cattle (multivariate analysis)[4]
40 (d-cloprostenol)10Dairy cattle[5]
Table 2: Comparison of Fertility Outcomes in Sows Treated with this compound
Fertility ParameterThis compound TreatmentControl/AlternativeStudy Details
Weaning-to-Estrus Interval (days) Reduced (p < 0.05)UntreatedMultiparous sows
Weaning-to-Service Interval (days) Reduced (p < 0.05)UntreatedMultiparous sows
Pregnancy Rate (%) 82.61 (quartic injections of D-cloprostenol)64.58 (Control)Multiparous sows

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines standardized protocols for key experiments cited in the comparison of this compound and its alternatives.

Estrus Synchronization Protocol in Cattle (Ovsynch)

The Ovsynch protocol is a widely used timed artificial insemination (TAI) protocol that synchronizes ovulation.

Materials:

  • Gonadotropin-releasing hormone (GnRH)

  • Prostaglandin F2α (e.g., this compound or Dinoprost)

  • Syringes and needles for intramuscular injection

  • Semen for artificial insemination

  • Artificial insemination equipment

Procedure:

  • Day 0: Administer a 100 µg intramuscular (IM) injection of GnRH.

  • Day 7: Administer a 500 µg IM injection of this compound or a 25 mg IM injection of dinoprost.

  • Day 9 (48 hours after PGF2α): Administer a second 100 µg IM injection of GnRH.

  • 16-20 hours after the second GnRH injection: Perform timed artificial insemination.

Artificial Insemination (AI) Protocol in Cattle

Materials:

  • Frozen semen straw

  • Water bath at 35-37°C

  • Straw cutter or scissors

  • AI gun

  • Disposable sheath

  • Rectal sleeve and lubricant

  • Paper towels

Procedure:

  • Semen Thawing: Thaw the semen straw in the water bath for the manufacturer-recommended time (typically 30-60 seconds).

  • AI Gun Assembly: Dry the straw thoroughly and load it into the pre-warmed AI gun. Cut the crimped end of the straw and cover the gun with a disposable sheath.

  • Cow Preparation: Restrain the cow. Clean the vulva with a paper towel.

  • Insemination: With a lubricated, gloved hand, enter the rectum and locate the cervix. Gently insert the AI gun into the vagina at a 30-degree upward angle to avoid the urethral opening. Manipulate the cervix over the AI gun until the tip is in the uterine body, just past the cervical rings.

  • Semen Deposition: Slowly depress the plunger to deposit the semen.

  • Withdrawal: Slowly withdraw the AI gun.

Ultrasound Pregnancy Diagnosis in Cattle

Materials:

  • Veterinary ultrasound machine with a linear rectal probe (5.0-7.5 MHz)

  • Rectal sleeve and lubricant

Procedure:

  • Cow Preparation: Restrain the animal.

  • Probe Insertion: Apply lubricant to the sleeved hand and the ultrasound probe. Gently insert the probe into the rectum.

  • Uterine Horn Identification: Systematically scan the pelvic region to identify the uterus and both uterine horns.

  • Pregnancy Confirmation: Pregnancy can be confirmed by the presence of an anechoic (black) fluid-filled vesicle as early as 28-30 days post-insemination. A viable embryo with a heartbeat can typically be visualized from day 21 onwards. The presence of a corpus luteum on the ovary is also an indicator of pregnancy.

Artificial Insemination Protocol in Sows

Materials:

  • Semen dose (bottle or bag)

  • AI catheter (spirette or foam-tipped)

  • Non-spermicidal lubricant

  • Paper towels

Procedure:

  • Estrus Detection: Ensure the sow is in standing heat, often confirmed by applying back pressure in the presence of a boar.

  • Sow Preparation: Clean the vulva with a paper towel.

  • Catheter Insertion: Apply a small amount of lubricant to the tip of the AI catheter. Gently insert the catheter into the vulva at an upward angle, rotating it counter-clockwise until it "locks" into the cervix.

  • Semen Insemination: Attach the semen container to the catheter and allow the semen to flow into the uterus via uterine contractions. This typically takes 3-5 minutes. Avoid squeezing the container.

  • Post-Insemination: Leave the catheter in place for a few minutes after insemination to prevent semen backflow.

Ultrasound Pregnancy Diagnosis in Swine

Materials:

  • Veterinary ultrasound machine with a sector or convex probe (3.5-5.0 MHz)

  • Ultrasound gel

Procedure:

  • Sow Preparation: The sow can be standing in a crate or in a pen.

  • Probe Placement: Apply ultrasound gel to the probe. Place the probe on the sow's right flank, in the area of the second to last nipple, directed towards the opposite hip.

  • Image Acquisition: Scan in a systematic manner to visualize the uterus.

  • Pregnancy Confirmation: Pregnancy is diagnosed by the presence of multiple, anechoic (black), fluid-filled vesicles (amniotic sacs) within the uterus. This is typically reliable from day 24 post-insemination.

Signaling Pathways and Experimental Workflow

PGF2α Signaling Pathway in Luteolysis

This compound, as a PGF2α analog, exerts its primary effect by inducing luteolysis, the regression of the corpus luteum (CL). This process is initiated by the binding of PGF2α to its G-protein coupled receptor (FP receptor) on luteal cells. This binding triggers a cascade of intracellular events leading to a decrease in progesterone production and ultimately, cell death (apoptosis) of the luteal cells.

PGF2a_Signaling_Pathway PGF2a PGF2α / this compound FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Luteolysis Luteolysis (↓ Progesterone, Apoptosis) Downstream->Luteolysis

Caption: PGF2α/Cloprostenol signaling cascade leading to luteolysis.

Experimental Workflow for Assessing Fertility

A typical experimental design to assess the impact of a substance like this compound on subsequent fertility involves several key stages, from animal selection and treatment to data collection and analysis.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Cattle, Swine) - Health Status - Cyclicity Randomization Randomization into Treatment Groups Animal_Selection->Randomization Treatment_A Group A: This compound Randomization->Treatment_A Treatment_B Group B: Dinoprost Randomization->Treatment_B Control Group C: Control (Saline) Randomization->Control Synchronization Estrus Synchronization Protocol Treatment_A->Synchronization Treatment_B->Synchronization Control->Synchronization Estrus_Detection Estrus Detection - Visual Observation - Activity Monitors Synchronization->Estrus_Detection AI Artificial Insemination (Timed or based on Estrus) Estrus_Detection->AI Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound) AI->Pregnancy_Diagnosis Data_Collection Data Collection - Estrus Response Rate - Conception Rate - Pregnancy Rate Pregnancy_Diagnosis->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized experimental workflow for fertility assessment.

Conclusion

The presented data indicate that this compound is an effective tool for reproductive management in livestock. In some studies, particularly in first-parity dairy cows, this compound has demonstrated a superior ability to improve estrus detection, conception, and pregnancy rates compared to dinoprost.[1] However, in other studies with different animal populations or management conditions, the differences in fertility outcomes between this compound and dinoprost were not statistically significant.[2][3] The choice between this compound and dinoprost may depend on specific herd management goals, economic considerations, and the physiological status of the animals. The provided experimental protocols offer a foundation for researchers to design and conduct further studies to elucidate the nuanced effects of these compounds on reproductive success. The signaling pathway and experimental workflow diagrams provide a visual framework for understanding the mechanisms of action and the logical progression of fertility trials.

References

Unraveling the Molecular Symphony: A Comparative Guide to Cloprostenol's Mechanism of Action via Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a drug is paramount. This guide provides a comparative analysis of cloprostenol, a synthetic prostaglandin F2α (PGF2α) analog, and its alternatives, focusing on the validation of their mechanisms of action through gene expression analysis. By delving into the intricate world of transcriptomics, we can objectively assess and compare the performance of these compounds, offering valuable insights for drug development and therapeutic applications.

This compound, a potent luteolytic agent, is widely used in veterinary medicine to synchronize estrus and manage various reproductive disorders.[1][2] Its primary mechanism of action involves the induction of luteolysis, the regression of the corpus luteum, which is intricately regulated by a cascade of gene expression changes.[3] This guide will explore the known effects of this compound on gene expression and compare it with other PGF2α analogs, providing a deeper understanding of their molecular signatures.

Comparative Gene Expression Analysis

While direct comparative studies on the gene expression profiles of this compound and its alternatives are limited, existing research provides valuable insights into their individual effects on various cell types. The following tables summarize key findings from studies investigating the impact of this compound and other PGF2α analogs on gene expression.

Table 1: Gene Expression Changes Induced by this compound

SpeciesTissue/Cell TypeKey Upregulated GenesKey Downregulated GenesReference(s)
FelidsLuteal Cells-Luteinizing Hormone Receptor (LHCGR), Prolactin Receptor (PRLR), PGF2α Receptor (PTGFR)[4]
MaresEndometriumSecretory Phospholipase A2 (SPLA2), Cathepsin L1 (CTSL1), Interleukin-1 Receptor Antagonist (IL1RN), Secretoglobin 1A1 (SCGB1A1), Epididymal Secretory Protein E1 (NPC2), Connective Tissue Growth Factor (CTGF), Retinol Binding Protein 4 (RBP4), Uteroferrin/TRAP5 (ACP5), Serpin Family A Member 14 (SERPINA14), Annexin A1 (ANXA1), Annexin A3 (ANXA3), Vanin 3 (VNN3)-[5]
BovineLuteal Endothelial CellsFibroblast Growth Factor 2 (FGF2), Thrombospondin 1 (THBS1), Thrombospondin 2 (THBS2)-[6]

Table 2: Gene Expression Changes Induced by Other PGF2α Analogs (Dinoprost)

SpeciesTissue/Cell TypeKey Upregulated GenesKey Downregulated GenesReference(s)
BovineCorpus LuteumProstaglandin-endoperoxide synthase 2 (PTGS2)Prostaglandin F receptor (FP)[7]

Note: The lack of comprehensive, direct comparative studies necessitates a cautious interpretation of these findings. The observed differences in gene expression could be attributed to variations in experimental models, species-specific responses, and the specific genes analyzed in each study.

Signaling Pathways and Experimental Workflows

To visualize the molecular cascades initiated by this compound and the methodologies used to study its effects, the following diagrams are provided.

Cloprostenol_Signaling_Pathway This compound This compound PGF2a_Receptor PGF2α Receptor (FP Receptor) This compound->PGF2a_Receptor Binds to Gq_Protein Gq Protein PGF2a_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream_Signaling Downstream Signaling Cascades Ca_Release->Downstream_Signaling PKC->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Luteolysis Luteolysis Gene_Expression->Luteolysis

Caption: this compound signaling pathway leading to luteolysis.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis cluster_validation Validation Cell_Culture Cell Culture/ Tissue Collection Cloprostenol_Treatment This compound/Alternative Treatment Cell_Culture->Cloprostenol_Treatment RNA_Isolation Total RNA Isolation Cloprostenol_Treatment->RNA_Isolation QC1 RNA Quality Control (e.g., RIN) RNA_Isolation->QC1 mRNA_Enrichment mRNA Enrichment/ rRNA Depletion QC1->mRNA_Enrichment Fragmentation RNA Fragmentation mRNA_Enrichment->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification QC2 Library Quality Control PCR_Amplification->QC2 Sequencing High-Throughput Sequencing (RNA-Seq) QC2->Sequencing QC3 Read Quality Control Sequencing->QC3 Alignment Read Alignment to Reference Genome QC3->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and Functional Enrichment Analysis DEA->Pathway_Analysis qPCR Quantitative PCR (qPCR) DEA->qPCR

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting gene expression data accurately. Below are generalized protocols for RNA Sequencing and Quantitative PCR.

RNA Sequencing (RNA-Seq) Protocol
  • RNA Isolation: Total RNA is extracted from cultured cells or tissues treated with this compound or an alternative compound, alongside a control group. The quality and integrity of the isolated RNA are assessed using methods like the RNA Integrity Number (RIN) to ensure high-quality starting material.[8]

  • Library Preparation:

    • mRNA Enrichment/rRNA Depletion: Poly(A) selection is commonly used to enrich for messenger RNA (mRNA), or ribosomal RNA (rRNA) is depleted to analyze both coding and non-coding RNA.

    • Fragmentation and cDNA Synthesis: The purified RNA is fragmented into smaller pieces. These fragments are then reverse transcribed into complementary DNA (cDNA).

    • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples. The ligated fragments are then amplified via PCR to create a sequencing library.[1]

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The clean reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted to quantify its expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treatment and control groups.

Quantitative Polymerase Chain Reaction (qPCR) Protocol

qPCR is often used to validate the results obtained from RNA-Seq.[9][10]

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated as described for RNA-Seq. A fixed amount of RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme.[5]

  • Primer Design: Primers specific to the genes of interest (identified from RNA-Seq or known targets) are designed.

  • qPCR Reaction: The qPCR reaction is set up containing the cDNA template, specific primers, a fluorescent dye (like SYBR Green) or a fluorescently labeled probe, and a DNA polymerase.[5]

  • Amplification and Detection: The reaction is run in a qPCR machine that cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strand. The fluorescence is measured at each cycle, and the cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target transcript.[11]

  • Data Analysis: The relative expression of the target gene is calculated by normalizing its Cq value to that of a stably expressed reference gene (housekeeping gene). The fold change in gene expression between the treated and control samples is then determined.[10]

Conclusion

Gene expression analysis provides a powerful lens through which to examine the molecular mechanisms of this compound and its alternatives. While the available data indicates that this compound induces significant changes in the expression of genes involved in hormone signaling, endometrial function, and angiogenesis, a direct, comprehensive comparison with other PGF2α analogs at the transcriptomic level is still needed. The signaling pathway and experimental workflows presented here offer a framework for future research in this area. By continuing to unravel the intricate gene regulatory networks influenced by these compounds, we can pave the way for the development of more targeted and effective reproductive therapies.

References

Safety Operating Guide

Proper Disposal of Cloprostenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Cloprostenol, a potent synthetic prostaglandin analog, is a critical aspect of laboratory safety and environmental responsibility. Improper handling can lead to health risks, including bronchospasms and reproductive effects, and environmental contamination.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper management of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound waste with appropriate care in a designated area. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure, as this compound can be absorbed through the skin.[3][5]

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Equipment/ActionSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[6]To prevent skin contact and absorption.[1][7][8]
Eye Protection Safety glasses with side shields. Goggles or a full face shield may be required based on the procedure.[1][6]To protect against splashes and aerosol inhalation.
Protective Clothing Laboratory coat required. A disposable, dust-impermeable suit should be considered based on the procedure.[1][6]To protect skin and personal clothing from contamination.
Ventilation Handle in a well-ventilated area or within a certified chemical fume hood.[6][9]To minimize inhalation of aerosols or dust.[9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : Due to its potent biological activity and potential reproductive toxicity, all this compound waste, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be classified as hazardous chemical waste.[4]

  • Segregate at the Source : Do not mix this compound waste with non-hazardous waste streams (e.g., regular trash) or other incompatible chemical wastes.[4] Keep it separate to prevent dangerous reactions and ensure proper disposal treatment.[4] It must not be disposed of together with household garbage or allowed to enter the sewage system.[2][4]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a designated, leak-proof, and chemically resistant container specifically for this compound waste.[4] The container must have a secure, screw-top lid to prevent spills and exposure.[4]

  • Properly Label the Container : The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear indication of its primary hazards (e.g., "Toxic ," "Reproductive Hazard ")[4]

    • The accumulation start date.[4]

Step 3: Waste Storage
  • Designated Accumulation Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated.[1][9] Store containers away from heat, open flames, direct sunlight, and incompatible materials such as strong acids, bases, and oxidizers.[1][9] Ensure the storage location is secure and locked.[9]

Step 4: Final Disposal
  • Arrange for Professional Disposal : The disposal of this compound waste must be conducted through an approved and licensed hazardous waste management company.[7][8] Do not attempt to treat or dispose of the waste yourself unless you have the specific training and facilities to do so.

  • Preferred Disposal Method : Incineration is the preferred method for the final disposal of this compound waste.[1]

  • Regulatory Compliance : All disposal activities must be in strict accordance with all applicable federal, state/provincial, and local regulations for pharmaceutical and hazardous waste.[1][2][7][10]

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required to mitigate exposure and contamination.

  • Evacuate and Secure Area : Evacuate all non-essential personnel from the immediate spill area.[6]

  • Wear Appropriate PPE : Before cleaning, don the full PPE as specified in Table 1.[1]

  • Contain the Spill : Use an inert, absorbent material such as sand, vermiculite, or a universal binder to contain and absorb the spilled liquid.[1][4][9]

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]

  • Decontaminate the Area : Clean the spill surface and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[4][9] Dispose of all cleaning materials as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposition.

Cloprostenol_Disposal_Workflow cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposition cluster_spill Emergency Spill Procedure start Identify this compound Waste (Unused product, contaminated items) segregate Segregate as Hazardous Waste start->segregate Classify container Select Leak-Proof, Chemically Resistant Container segregate->container Contain label_container Label Container: 'Hazardous Waste', 'this compound', Hazards container->label_container Identify store Store Sealed Container in Designated & Secure Area label_container->store conditions Ensure Cool, Dry, Ventilated Away from Incompatibles store->conditions contact_vendor Contact Approved Hazardous Waste Vendor store->contact_vendor transport Arrange for Waste Pickup (Follow DOT Regulations) contact_vendor->transport incinerate Final Disposal via Incineration (Preferred Method) transport->incinerate spill Spill Occurs ppe Don Full PPE spill->ppe Immediate Action contain_spill Contain with Absorbent ppe->contain_spill collect_spill Collect Waste contain_spill->collect_spill collect_spill->container Place in Hazardous Waste Container decontaminate Decontaminate Area collect_spill->decontaminate

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING CLOPROSTENOL

This compound, a synthetic prostaglandin analogue, is a potent luteolytic agent used in veterinary and research applications.[1][2] Due to its powerful biological activity, strict adherence to safety protocols is critical to protect researchers and laboratory personnel. This compound can be absorbed through the skin, may cause bronchospasms upon inhalation, and poses significant reproductive risks, including the potential to damage fertility or an unborn child and induce abortion.[1][3][4][5][6] This guide provides essential procedural information for the safe handling and disposal of this compound.

Pre-Handling Preparation and Risk Assessment

Before working with this compound, a thorough risk assessment is mandatory. This initial step is crucial for identifying potential hazards and implementing appropriate control measures.

  • Review Safety Data Sheet (SDS): Always consult the most current SDS for this compound sodium.[1][3][4][5][7][8] The SDS provides detailed information on hazards, handling, storage, and emergency procedures.

  • Identify Personnel at Risk: Women of childbearing age, pregnant women, and individuals with asthma or other respiratory conditions should be explicitly advised of the risks, as they are particularly vulnerable to the effects of this compound.[6] Accidental exposure can cause bronchospasms and reproductive harm.[1]

  • Designate a Work Area: All work with this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood or other appropriate containment technology like a glove box.[1][8][9]

  • Assemble Materials: Ensure all necessary personal protective equipment (PPE), spill containment supplies, and waste disposal containers are readily available before you begin.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear two pairs of powder-free nitrile or Viton™ gloves.[4][10][11] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area. Never wear gloves outside the laboratory.

  • Body Protection: A disposable, fluid-resistant gown or lab coat is required.[1][9] For procedures with a higher risk of splashing or aerosol generation, a disposable, dust-impermeable suit (e.g., Tyvek) should be worn.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][8] When there is a potential for splashes, chemical safety goggles and a full-face shield must be used.[1][9]

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[4][8][12]

Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Gowning: Don all required PPE in the correct order (gown, mask/respirator, goggles/face shield, then gloves).

  • Preparation: Conduct all manipulations of this compound, including weighing and dilutions, within a chemical fume hood or other primary containment device.[9]

  • Handling: Use caution to avoid generating dust or aerosols. Do not get the substance on skin, in eyes, or on clothing.[7] Avoid breathing any mists or vapors.[7][9]

  • Post-Handling: After handling, thoroughly wipe down the work surface with an appropriate deactivating agent (e.g., 70% ethanol) and dispose of all contaminated materials in a designated hazardous waste container.[8]

  • De-Gowning: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[4][8]

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove all contaminated clothing and wash it before reuse.[7][9] If skin irritation or a rash develops, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult or stops, provide artificial respiration or oxygen.[5] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][5] Call a poison control center or physician immediately.[4][5]

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using absorbent materials.[1][8] Prevent the spill from entering drains or waterways.[3][7] Clean the area with a suitable decontaminant.[8] Collect all contaminated materials in a sealed container for hazardous waste disposal.[3][8] For large spills, contact your institution's emergency response team.[1]

Storage and Disposal Plan

Proper storage and waste management are final, crucial steps in the safe handling workflow.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][4][13] It should be stored in a locked cabinet, segregated from incompatible materials such as strong acids, bases, and oxidizers.[1][4]

  • Disposal: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1] Disposal must follow all applicable federal, state, and local regulations.[1][7] Incineration is often the preferred method.[1] Do not dispose of this compound via wastewater or standard trash.[14]

Quantitative Occupational Exposure Data

This table summarizes the established occupational exposure limits for this compound sodium, which are critical for ensuring that engineering controls and work practices are adequate to protect personnel.

ParameterValueDescriptionSource
Occupational Exposure Band (OEB) OEB 41-10 µg/m³Represents a high health hazard requiring stringent containment and handling protocols.[1]
Occupational Exposure Guideline (OEG) 1-10 µg/m³8-hour Time-Weighted Average (TWA)The maximum average airborne concentration to which a worker may be exposed over an 8-hour workday.[1]
Dermal Absorption Notation "S"SkinIndicates a significant potential for systemic toxicity through skin absorption, reinforcing the need for robust glove and body protection.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.

Cloprostenol_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase cluster_emergency 4. Emergency Response (If Needed) Risk_Assessment Review SDS & Conduct Risk Assessment Designate_Area Designate Ventilated Work Area (Fume Hood) Risk_Assessment->Designate_Area Assemble_PPE Assemble All Required PPE & Spill Kit Designate_Area->Assemble_PPE Don_PPE Don PPE (Gown, Respirator, Goggles, Gloves) Assemble_PPE->Don_PPE Conduct_Work Perform All Manipulations in Containment Don_PPE->Conduct_Work Decontaminate Decontaminate Work Surfaces Conduct_Work->Decontaminate Exposure_Response Initiate First Aid (Eyes, Skin, Inhalation) Conduct_Work->Exposure_Response Exposure Event Spill_Response Contain & Clean Spill Conduct_Work->Spill_Response Spill Event Doff_PPE Doff PPE Carefully Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of All Waste as Hazardous Wash_Hands->Dispose_Waste Store_Material Store this compound Securely Dispose_Waste->Store_Material Seek_Medical Seek Medical Attention Exposure_Response->Seek_Medical Spill_Response->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.